Product packaging for 5-(Pyrazin-2-yl)pyridin-2-amine(Cat. No.:CAS No. 827588-90-9)

5-(Pyrazin-2-yl)pyridin-2-amine

Cat. No.: B1444410
CAS No.: 827588-90-9
M. Wt: 172.19 g/mol
InChI Key: WPVJRIXHIPRLSM-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B1444410 5-(Pyrazin-2-yl)pyridin-2-amine CAS No. 827588-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrazin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVJRIXHIPRLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731381
Record name 5-(Pyrazin-2-yl)pyridin-2-amine
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Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-90-9
Record name 5-(Pyrazin-2-yl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyrazin-2-yl)pyridin-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-(Pyrazin-2-yl)pyridin-2-amine

The fusion of pyridine and pyrazine rings in the molecular architecture of this compound creates a scaffold of significant interest to the pharmaceutical and materials science sectors. The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen-rich heterocyclic systems make this compound a valuable building block in the design of novel kinase inhibitors, metallo-organic frameworks, and functional organic materials. This guide provides an in-depth exploration of the primary synthetic routes to this pivotal molecule, grounded in established chemical principles and supported by practical, field-proven insights for researchers, scientists, and drug development professionals.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals that the key disconnection is the C-C bond between the pyridine and pyrazine rings. This bond formation is ideally suited for palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in constructing biaryl and heteroaryl systems. Two principal strategies emerge from this analysis: the Suzuki-Miyaura coupling and the Stille coupling.

Retrosynthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling target This compound disconnection C-C Bond Disconnection target->disconnection suzuki_reactants 5-Halopyridin-2-amine + Pyrazine-2-boronic acid/ester disconnection->suzuki_reactants Suzuki Approach stille_reactants 5-Halopyridin-2-amine + 2-(Trialkylstannyl)pyrazine disconnection->stille_reactants Stille Approach suzuki_precursor1 5-Bromopyridin-2-amine suzuki_precursor2 Pyrazine-2-boronic acid pinacol ester stille_precursor1 5-Bromopyridin-2-amine stille_precursor2 2-(Tributylstannyl)pyrazine

Figure 1: Retrosynthetic analysis of this compound.

II. The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds.[1] Its advantages include mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[2]

A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridin-2-amine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the pyrazinyl group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The coupled product, this compound, is formed, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)2 + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol outlines the synthesis of this compound from 5-bromopyridin-2-amine and pyrazine-2-boronic acid pinacol ester.

Materials and Reagents:

ReagentCAS No.Supplier Recommendation
5-Bromopyridin-2-amine13535-14-7Commercially available
Pyrazine-2-boronic acid pinacol ester943990-12-7Commercially available
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Commercially available
Potassium Phosphate (K₃PO₄)7778-53-2Anhydrous
1,4-Dioxane123-91-1Anhydrous, degassed
Water7732-18-5Degassed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromopyridin-2-amine (1.0 eq), pyrazine-2-boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

III. The Stille Coupling: An Alternative Pathway

The Stille coupling offers a valuable alternative for the synthesis of this compound, particularly when the corresponding boronic acid is unstable or difficult to access.[3] This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound.

A. Mechanistic Considerations

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, with the transmetalation step involving the transfer of the pyrazinyl group from the organostannane to the palladium center.

B. Experimental Protocol: Stille Synthesis

This protocol details the synthesis using 5-bromopyridin-2-amine and the commercially available 2-(tributylstannyl)pyrazine.[4][5]

Materials and Reagents:

ReagentCAS No.Supplier Recommendation
5-Bromopyridin-2-amine13535-14-7Commercially available
2-(Tributylstannyl)pyrazine205371-27-3Commercially available[5]
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3Commercially available
Tri(o-tolyl)phosphine6163-58-2Commercially available
Toluene108-88-3Anhydrous, degassed

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve 5-bromopyridin-2-amine (1.0 eq) and 2-(tributylstannyl)pyrazine (1.1 eq) in anhydrous, degassed toluene.

  • Catalyst Preparation: In a separate flask, prepare the catalyst by adding tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and tri(o-tolyl)phosphine (0.08 eq) to anhydrous, degassed toluene.

  • Reaction: Add the catalyst solution to the reaction mixture. Heat the reaction to 100-110 °C and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Pathway cluster_stille Stille Pathway start Starting Materials (5-Bromopyridin-2-amine, Pyrazine Precursor) suzuki_coupling Pd-Catalyzed Coupling (Pd(PPh3)4, K3PO4, Dioxane/H2O, 85-95°C) start->suzuki_coupling stille_coupling Pd-Catalyzed Coupling (Pd2(dba)3, P(o-tol)3, Toluene, 100-110°C) start->stille_coupling workup Work-up (Extraction, Washing) suzuki_coupling->workup stille_coupling->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Figure 3: General experimental workflow for the synthesis of this compound.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and pyrazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

V. Conclusion and Future Perspectives

The Suzuki-Miyaura and Stille cross-coupling reactions represent reliable and adaptable methods for the synthesis of this compound. The choice between these two methodologies will often depend on the availability and stability of the pyrazine precursor. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this valuable heterocyclic compound. Further optimization of reaction conditions, including the exploration of more modern palladium catalysts and ligand systems, may lead to improved yields and milder reaction conditions, enhancing the overall efficiency and sustainability of the synthesis.

VI. References

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)pyrazine. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). (Tributylstannyl)-pyrazine. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 2-(Tributylstannyl)pyrazine. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold in the design of novel therapeutics. Its unique arrangement of pyridine and pyrazine rings presents a valuable pharmacophore for kinase inhibition and other targeted therapies. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This guide provides a detailed analysis of the known and predicted physicochemical characteristics of this compound, alongside expert-guided, field-proven experimental protocols for their determination.

Introduction: The Strategic Importance of this compound in Drug Discovery

The confluence of a pyridine ring and a pyrazine ring within a single molecular entity endows this compound with a unique electronic and structural profile. This combination is frequently explored in the development of targeted therapies, particularly as kinase inhibitors for oncology. The nitrogen atoms in both heterocyclic rings can act as hydrogen bond acceptors, while the amine group on the pyridine ring serves as a hydrogen bond donor, facilitating specific and potent interactions with biological targets. The potential for this scaffold in drug discovery is underscored by the biological activities of related pyrazine and pyridine-containing compounds, which have demonstrated anticancer and anti-inflammatory properties.

This document serves as a foundational resource for researchers, providing not only compiled data but also the causal logic behind the experimental methodologies required to fully characterize this promising molecule.

Molecular Structure and Core Identifiers

A thorough characterization begins with the fundamental identity of the molecule.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 827588-90-9
Molecular Formula C₉H₈N₄
Molecular Weight 172.19 g/mol
Canonical SMILES C1=CN=C(C=C1)C2=CN=C(C=N2)N-
InChI Key WPVJRIXHIPRLSM-UHFFFAOYSA-N-

Predicted Physicochemical Properties: A Computational Overview

While experimental data for this compound is not extensively published, computational models provide valuable initial parameters for guiding experimental design.

PropertyPredicted ValueSignificance in Drug Development
LogP 1.1208Indicates good oral and intestinal absorption potential.
Topological Polar Surface Area (TPSA) 64.69 ŲSuggests good cell permeability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Experimental Determination of Key Physicochemical Properties

The following sections detail the experimental protocols for determining the critical physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Melting Point

Experimental Protocol: Melting Point Determination

A standard capillary melting point apparatus should be utilized. The choice of a slow heating rate near the expected melting point is critical for accuracy.

G cluster_prep Sample Preparation cluster_analysis Analysis P1 Dry the sample thoroughly P2 Load a small amount into a capillary tube P1->P2 P3 Tap to pack the sample P2->P3 A1 Place capillary in melting point apparatus P3->A1 A2 Heat rapidly to ~20°C below expected MP A1->A2 A3 Reduce heating rate to 1-2°C per minute A2->A3 A4 Record the temperature range of melting A3->A4

Caption: Workflow for melting point determination.

Solubility

Solubility is a critical factor for both in vitro assays and in vivo bioavailability. Given the presence of multiple nitrogen atoms capable of hydrogen bonding, this compound is expected to be soluble in polar organic solvents and have some aqueous solubility, similar to 2-aminopyridine which is highly water-soluble.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay using DMSO as the co-solvent is a standard high-throughput method.

G cluster_prep Preparation cluster_analysis Measurement & Analysis S1 Prepare a high-concentration DMSO stock solution (e.g., 10 mM) S2 Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) S1->S2 M1 Incubate and shake for a defined period (e.g., 2 hours) S2->M1 M2 Filter to remove precipitate M1->M2 M3 Quantify the concentration in the filtrate via HPLC-UV M2->M3

Caption: Kinetic solubility assay workflow.

Acid Dissociation Constant (pKa)

The pKa values of the amine and the nitrogen atoms in the pyrazine and pyridine rings will dictate the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pKa of the conjugate acid of pyridine is 5.21.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method for pKa determination.

  • Solution Preparation : Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., NaOH).

  • Data Acquisition : Record the pH of the solution as a function of the volume of titrant added.

  • Analysis : The pKa values are determined from the inflection points of the resulting titration curve.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. The computationally predicted LogP of 1.1208 suggests a favorable balance for membrane permeability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

  • System Preparation : Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

  • Equilibration : Shake the mixture vigorously to allow the compound to partition between the two phases, then centrifuge to separate the layers.

  • Quantification : Carefully remove aliquots from both the aqueous and octanol layers.

  • Analysis : Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

G P1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A1 Transfer to an NMR tube P1->A1 A2 Acquire spectra on a 400 MHz or higher spectrometer A1->A2 A3 Process the data (Fourier transform, phase correction, baseline correction) A2->A3

Caption: Standard NMR sample preparation and analysis workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amine) 3450-3300 (likely two bands)Asymmetric & Symmetric Stretching
C-H (Aromatic) 3100-3000Stretching
C=N, C=C (Aromatic Rings) 1610-1420Stretching
N-H (Amine) ~1630Scissoring

This data is based on typical values for 2-aminopyridine and pyrazine moieties.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 173.08217
[M+Na]⁺ 195.06411
[M-H]⁻ 171.06761
[M]⁺ 172.07434

Data sourced from PubChemLite.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, combining computational predictions with expert-guided experimental protocols. By following these methodologies, researchers can obtain the robust and reliable data necessary to advance their research and development efforts with this promising scaffold.

5-(Pyrazin-2-yl)pyridin-2-amine CAS number 827588-90-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-(Pyrazin-2-yl)pyridin-2-amine (CAS 827588-90-9)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to this compound. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's synthesis, characterization, and critical applications in modern medicinal chemistry, framed with the insights of an experienced application scientist. The narrative emphasizes the rationale behind experimental design and the compound's strategic importance as a molecular scaffold.

Core Molecular Profile and Strategic Significance

This compound (CAS 827588-90-9) is a heteroaromatic compound featuring a pyridine ring functionalized with a 2-amino group and a pyrazine ring at the 5-position.[1][2][3] This specific topology is not a random assortment of rings; it is a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the pyrazine ring serves as a versatile vector for chemical modification to tune selectivity and physicochemical properties.[3][4][5] The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with biological targets.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 827588-90-9[1][2][6]
Molecular Formula C₉H₈N₄[1][2][7]
Molecular Weight 172.19 g/mol [1][8]
Appearance Solid, typically off-white to yellow powder[3]
Purity (Commercial) ≥98%[1][2]
Storage Conditions Inert atmosphere, room temperature, protected from light[2][6]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond linking the pyridine and pyrazine rings is the key synthetic challenge. For this transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. Its widespread use is due to its exceptional functional group tolerance—critically, it proceeds without the need to protect the amino group on the pyridine ring—and its consistently high yields.[9][10][11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the inter-ring C-C bond. This reveals two commercially available or readily synthesized starting materials: a halogenated 2-aminopyridine and a pyrazinylboronic acid or its ester equivalent.

G Target This compound Disconnect Retrosynthetic Disconnection (Suzuki C-C Coupling) Target->Disconnect SM1 5-Bromo-2-aminopyridine (Aryl Halide Partner) Disconnect->SM1 SM2 Pyrazin-2-ylboronic Acid (Organoboron Partner) Disconnect->SM2

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol provides a robust and reproducible methodology for the synthesis. The causality behind each step is explained to ensure success.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - 5-Bromo-2-aminopyridine - Pyrazin-2-ylboronic Acid - Base (e.g., K₃PO₄) Catalyst 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) Reactants->Catalyst Solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) Catalyst->Solvent Inert 4. Purge with N₂/Ar Solvent->Inert Heat 5. Heat to Reflux (85-95 °C) Inert->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Extract 7. Aqueous Work-up & Extraction (EtOAc) Monitor->Extract Purify 8. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.

Methodology:

  • Vessel and Reagent Preparation: In a round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 eq.), pyrazin-2-ylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.). The base is critical for the transmetalation step of the catalytic cycle.

  • Atmosphere Control: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen). This is a self-validating step; failure to exclude oxygen will lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst, resulting in poor or no product formation.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[10] The water is essential for dissolving the inorganic base. To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Reaction Execution: Heat the mixture to reflux (85-95 °C) with vigorous stirring. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield this compound as a pure solid.

Comprehensive Analytical Characterization

Rigorous analytical confirmation is non-negotiable to validate the identity and purity of the synthesized material.

Table 2: Expected Analytical Data for Structural Verification

TechniqueExpected ResultRationale
¹H NMR Multiple distinct signals in the aromatic region (7.0-9.0 ppm) for the protons on both the pyridine and pyrazine rings. A broad singlet for the two -NH₂ protons, which is exchangeable with D₂O.Confirms the proton framework and presence of the primary amine.
¹³C NMR Nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons adjacent to nitrogen atoms will be deshielded and appear at higher chemical shifts.Verifies the complete carbon skeleton of the compound.
Mass Spec (ESI+) A prominent ion peak at m/z ≈ 173.08, corresponding to the protonated molecule [M+H]⁺.Confirms the molecular weight of the compound.[12]
Purity (RP-HPLC) A single major peak with >98% area under the curve.Quantifies the purity of the final product.

Core Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of this compound is as a high-value building block in drug discovery, particularly for the development of protein kinase inhibitors.[3][13] Kinases are a critical class of enzymes often dysregulated in diseases like cancer.[4]

The 2-aminopyridine portion of the molecule acts as an effective "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase ATP-binding site. This interaction anchors the inhibitor in place. The pyrazine portion extends into the solvent-exposed region, providing a modifiable handle to enhance potency, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Diagram: General Kinase Binding Mode

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Scaffold Hinge Hinge Region (Backbone NH & C=O) HydrophobicPocket Hydrophobic Pocket SolventRegion Solvent-Exposed Region Aminopyridine 2-Aminopyridine (Hinge Binder) Aminopyridine->Hinge Key H-Bond Interactions Pyrazine Pyrazine (Selectivity & Solubilty) Pyrazine->SolventRegion Modification Vector (R-groups added here)

Caption: The aminopyridine scaffold as a kinase hinge-binder.

Safety, Handling, and Storage

This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and mucous membranes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and protected from light.[2][6] Commercial suppliers may classify this item as a hazardous material for shipping purposes.[1]

References

An In-depth Technical Guide to the Solubility Profiling of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic amine compound featuring pyridine and pyrazine moieties, a scaffold of significant interest in medicinal chemistry and drug discovery. The developability of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in preclinical assays.[1][2] This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. We present not just protocols, but the underlying scientific rationale for experimental design, from theoretical predictions based on molecular structure to the gold-standard experimental methodologies for determining thermodynamic solubility and ionization constants (pKa). This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and structurally related compounds.

Part 1: Theoretical Framework and Physicochemical Analysis

A proactive analysis of a molecule's structure provides critical insights into its potential solubility behavior, guiding the selection of appropriate solvents and experimental conditions.

Molecular Structure and Predicted Properties

This compound (PubChem CID: 59259225) possesses a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol .[3] Its structure contains multiple nitrogen atoms within aromatic rings and an exocyclic amine group, which are key determinants of its properties.

Physicochemical PropertyPredicted ValueSourceSignificance for Solubility
Molecular Weight 172.19ChemSceneLow molecular weight is generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) 1.12ChemSceneA low positive logP suggests a slight preference for lipids but indicates that the compound is not excessively hydrophobic, hinting at potential aqueous solubility.
Topological Polar Surface Area (TPSA) 64.69 ŲChemSceneThis value is well below the 140 Ų threshold often associated with poor membrane permeability, but the polarity it indicates is crucial for interactions with polar solvents.
Hydrogen Bond Donors 1ChemSceneThe primary amine group (-NH₂) can donate hydrogen bonds.
Hydrogen Bond Acceptors 4ChemSceneThe nitrogen atoms in the pyridine and pyrazine rings, as well as the amine nitrogen, can accept hydrogen bonds.

The presence of multiple hydrogen bond acceptors and a donor suggests a strong potential for interaction with polar protic solvents like water, ethanol, and methanol.

The Critical Role of pKa

The compound features several basic nitrogen atoms: the amino group on the pyridine ring and the two nitrogens in the pyrazine ring. The extent of ionization of these groups is dependent on the pH of the solution.[4] This makes the compound's aqueous solubility highly pH-dependent.[5][6]

  • At Low pH (Acidic): The basic nitrogen atoms will be protonated, forming cationic species (e.g., pyridinium ions). These charged species are generally much more soluble in aqueous media than the neutral molecule.[7]

  • At High pH (Basic): The compound will exist predominantly in its neutral, un-ionized form. The solubility in this state is known as the intrinsic solubility.

Therefore, determining the acid dissociation constants (pKa) of the conjugate acids is not merely an academic exercise; it is essential for predicting solubility in different physiological environments (e.g., stomach pH ~1.2, intestine pH ~6.8) and for selecting appropriate buffered solutions for formulation.[8][9]

Part 2: Experimental Determination of Solubility

The distinction between kinetic and thermodynamic solubility is critical in drug development.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11] It is a rapid, high-throughput measurement often used in early discovery but can overestimate true solubility due to the formation of supersaturated, metastable solutions.[12][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent when excess solid is present.[14][15] It is the "gold standard" for pre-formulation and characterization, providing the definitive value for a saturated solution at equilibrium.[16]

This guide focuses on the rigorous determination of thermodynamic solubility.

Gold Standard Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[16][17] This protocol is aligned with the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236>.[14][18]

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound (high purity solid)

  • Selected solvents (e.g., Water, 0.1 N HCl (pH 1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. It is crucial to establish the time to equilibrium; samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[19]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. For robust separation, centrifugation is highly recommended.

  • Filtration: Immediately filter the supernatant using a syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from undissolved solids. Adsorption of the compound to the filter should be checked and accounted for.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method, such as HPLC-UV.[20][21] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation: Report the solubility in units of mg/mL or µM. The experiment should be performed in at least triplicate for each solvent.[22]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add Excess Solid API to Vials B Add Precise Volume of Pre-warmed Solvent A->B C Seal and Agitate at Constant Temperature (e.g., 24-72h) B->C D Verify Equilibrium (Concentration Plateau) C->D E Centrifuge for Phase Separation D->E F Filter Supernatant (e.g., 0.22 µm filter) E->F G Dilute Filtrate F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Experimental Determination of pKa

As established, the pKa values are fundamental to understanding the pH-solubility profile. Potentiometric titration is a highly accurate and standard method for this determination.[23]

Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of this compound by monitoring pH changes during titration with a strong acid or base.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Titration vessel with magnetic stirrer

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[24]

  • Nitrogen gas supply

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[24] If aqueous solubility is too low, a co-solvent (e.g., methanol) may be used, and the aqueous pKa is then determined by extrapolation.[23]

  • Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin stirring. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with measurements in the basic pH range.[24]

  • Titration: For a basic compound, first titrate with standardized HCl to a low pH (e.g., pH 2) to fully protonate all basic sites. Then, titrate the solution with standardized NaOH, adding small, precise increments and recording the pH after each addition has stabilized.[24]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is typically used to analyze the curve and refine the pKa values.

  • Replication: The titration should be performed a minimum of three times to ensure reproducibility and report the average pKa with the standard deviation.[24]

Interplay of Physicochemical Properties and Solubility

The relationship between the compound's intrinsic properties and its observed solubility is a cornerstone of pre-formulation science.

Properties_Solubility cluster_intrinsic Intrinsic Molecular Properties cluster_solubility Observed Solubility Behavior pKa pKa (Ionization Potential) AqueousSol pH-Dependent Aqueous Solubility pKa->AqueousSol Dictates ionization state LogP LogP (Lipophilicity) LogP->AqueousSol Affects intrinsic solubility OrganicSol Organic Solvent Solubility LogP->OrganicSol Primary driver Crystal Crystal Lattice Energy (Solid State) Crystal->AqueousSol Energy barrier to dissolve Crystal->OrganicSol Energy barrier to dissolve

Caption: Interplay of Physicochemical Properties and Solubility.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making in drug development.

Quantitative Solubility Data

Solubility results should be summarized in a structured table.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL) ± SDMean Solubility (mM) ± SD
0.1 N HCl (pH 1.2)37Experimental ValueCalculated Value
Acetate Buffer (pH 4.5)37Experimental ValueCalculated Value
Phosphate Buffer (pH 6.8)37Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Propylene Glycol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
pKa Data
pKaAssignment
pKa₁ ± SDe.g., Pyridin-2-amine
pKa₂ ± SDe.g., Pyrazine Nitrogen
The pH-Solubility Profile

By plotting the logarithm of aqueous solubility against pH, a profile can be generated. This profile is invaluable for predicting how the compound's solubility will change as it transits through the gastrointestinal tract, directly informing biopharmaceutical classification (BCS) and formulation strategy.[5][25]

Conclusion

A thorough understanding of the solubility of this compound is not optional but a prerequisite for its successful development as a potential therapeutic agent. This guide outlines a systematic and robust approach, grounded in established scientific principles and regulatory expectations.[26][27] By first leveraging theoretical predictions and then applying rigorous experimental methods like the shake-flask technique and potentiometric titration, researchers can build a comprehensive solubility profile. This data package is fundamental for guiding formulation design, interpreting bioassay results, and ultimately ensuring the compound has the best possible chance of advancing through the development pipeline.

References

The 5-(Pyrazin-2-yl)pyridin-2-amine Scaffold: An In-Depth Technical Guide to its Mechanism of Action as a Checkpoint Kinase 1 (CHK1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The 5-(pyrazin-2-yl)pyridin-2-amine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation for a multitude of kinase inhibitors targeting various components of the human kinome. Its inherent structural features, including strategically positioned nitrogen atoms, provide a versatile template for designing potent and selective inhibitors. This guide will provide an in-depth technical analysis of the mechanism of action of a prominent class of inhibitors derived from this scaffold: the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which are highly selective inhibitors of Checkpoint Kinase 1 (CHK1). We will use the well-characterized clinical candidate CCT244747 as a primary exemplar to dissect the molecular interactions, cellular consequences, and key experimental protocols associated with this class of compounds.

The Target: Checkpoint Kinase 1 (CHK1) - Guardian of the Genome

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2] Once activated, CHK1 phosphorylates a range of downstream targets, including the CDC25 family of phosphatases, leading to cell cycle arrest at the S and G2/M phases.[3][4] This pause allows time for DNA repair, thus maintaining genomic integrity. Many cancer cells, however, have a defective G1 checkpoint and are therefore heavily reliant on the S and G2 checkpoints for survival, making CHK1 an attractive therapeutic target.[5]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Inhibitors based on the this compound scaffold, such as CCT244747, function as ATP-competitive inhibitors of CHK1.[4][6] This means they bind to the ATP-binding pocket of the CHK1 enzyme, preventing the binding of its natural substrate, ATP, and thereby blocking the phosphorylation of downstream targets.

A molecular model of CCT244747 bound to the ATP-binding pocket of human CHK1 suggests that the 2-aminopyrazine-5-carbonitrile core makes key hydrogen-bonding interactions with the hinge region of the kinase, specifically with the backbone amide of Cys87 and the side chain of Glu85.[7] The nitrile group can form a hydrogen bond with Lys38, and the dimethylamine moiety occupies the ribose pocket.[7] This binding mode effectively occludes the active site, inhibiting kinase activity.

cluster_0 CHK1 Kinase Domain cluster_1 CCT244747 ATP_Pocket ATP-Binding Pocket Hinge Hinge Region (Cys87, Glu85) ATP_Pocket->Hinge Ribose_Pocket Ribose Pocket ATP_Pocket->Ribose_Pocket Lys38 Lys38 ATP_Pocket->Lys38 Inhibitor_Core 2-Aminopyrazine- 5-carbonitrile Core Inhibitor_Core->Hinge H-bonds Nitrile Nitrile Group Nitrile->Lys38 H-bond Dimethylamine Dimethylamine Moiety Dimethylamine->Ribose_Pocket Occupies

Caption: Binding mode of CCT244747 in the CHK1 ATP-binding pocket.

Cellular Consequences of CHK1 Inhibition

The inhibition of CHK1 by compounds like CCT244747 has profound effects on cancer cells, particularly when combined with DNA-damaging agents. These consequences include:

  • Abrogation of Cell Cycle Checkpoints: CHK1 inhibitors prevent the S and G2/M phase arrest that normally occurs in response to DNA damage.[6][7] This forces cells to enter mitosis with unrepaired DNA.

  • Increased DNA Damage: By overriding the cell's natural repair mechanisms, CHK1 inhibition leads to an accumulation of DNA damage.[7][8]

  • Mitotic Catastrophe and Apoptosis: The combination of unrepaired DNA and forced mitotic entry leads to a form of cell death known as mitotic catastrophe, which is often followed by apoptosis.[9]

Caption: CHK1 signaling pathway and the effect of CCT244747.

Quantitative Data Summary

The potency of CCT244747 has been characterized in various assays:

Assay TypeTarget/Cell LineIC50/GI50Reference
Biochemical Assay CHK1 Kinase7.7 nM[10]
Biochemical Assay CHK2 Kinase>10 µM[10]
Biochemical Assay CDK1 Kinase>10 µM[10]
Cellular Assay (G2 Checkpoint Abrogation) HT29 Cells29 nM[10][11]
Cellular Assay (Growth Inhibition) HT29 Cells0.33 - 3 µM[10]

Experimental Protocols

In Vitro CHK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CHK1.

Materials:

  • Recombinant human CHK1 enzyme

  • CHK1 substrate peptide (e.g., CHKtide)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., CCT244747)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the CHK1 enzyme and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.

Cellular G2 Checkpoint Abrogation Assay

This assay determines the concentration of the inhibitor required to override a DNA damage-induced G2 cell cycle arrest.

Materials:

  • Human cancer cell line (e.g., HT29)

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Test compound (e.g., CCT244747)

  • Propidium iodide (PI)

  • Antibody against phospho-histone H3 (Ser10)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a DNA-damaging agent to induce G2/M arrest (e.g., etoposide for 16-24 hours).

  • Add serial dilutions of the test compound and incubate for an additional 4-8 hours.

  • Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with the test compound alone.

  • Harvest and fix the cells in 70% ethanol.

  • Stain the cells with an antibody against phospho-histone H3 (a marker of mitosis) and with propidium iodide for DNA content.

  • Analyze the cell cycle distribution and the percentage of mitotic cells by flow cytometry.

  • Abrogation of the G2 checkpoint is observed as a decrease in the G2/M population and an increase in the mitotic population compared to cells treated with the DNA-damaging agent alone.

Start Seed Cells DNA_Damage_Treatment Treat with DNA Damaging Agent Start->DNA_Damage_Treatment Inhibitor_Treatment Add CHK1 Inhibitor (e.g., CCT244747) DNA_Damage_Treatment->Inhibitor_Treatment Harvest Harvest & Fix Cells Inhibitor_Treatment->Harvest Stain Stain for DNA Content (PI) & Mitosis (p-H3) Harvest->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Analysis Quantify Cell Cycle Phases & Mitotic Index Flow_Cytometry->Analysis Result Determine G2 Checkpoint Abrogation Analysis->Result

Caption: Experimental workflow for the G2 checkpoint abrogation assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective template for the development of potent and selective CHK1 inhibitors. The detailed mechanistic understanding of how these compounds, exemplified by CCT244747, interact with their target and influence cellular processes provides a strong rationale for their clinical development. Future research in this area will likely focus on further refining the selectivity profile of these inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation cancer therapeutics.

References

biological activity of 5-(Pyrazin-2-yl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives

Executive Summary

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique electronic properties and structural arrangement make it an effective "hinge-binding" motif, enabling potent and often selective inhibition of various protein kinases.[2][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their primary mechanism of action as ATP-competitive kinase inhibitors, explore structure-activity relationships (SAR), and present detailed case studies on their inhibitory effects on key signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Checkpoint Kinase 1 (CHK1). Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing the biological activity of these compounds, complete with workflow diagrams and data presentation, to empower researchers in their discovery efforts.

The Pyrazine-Pyridine Scaffold: A Cornerstone of Kinase Inhibition

Nitrogen-containing heterocyclic compounds are foundational motifs in modern pharmacology, constituting the core of numerous approved drugs.[4][5] Among these, the pyrazine-pyridine biheteroaryl system stands out for its utility in targeting the ATP-binding pocket of protein kinases.[2][6] The strategic placement of nitrogen atoms in both the pyrazine and pyridine rings allows these molecules to form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a conserved backbone that connects the N- and C-lobes of the enzyme.[2] This interaction mimics the binding of the adenine moiety of ATP, allowing these derivatives to function as ATP-competitive inhibitors.[3] By occupying the ATP-binding site, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological processes like cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action: Targeting the Kinase Hinge Region

The primary mechanism by which this compound derivatives exert their biological effects is through the competitive inhibition of protein kinases. The structural arrangement of the scaffold is ideal for docking into the narrow, hydrophobic ATP-binding cleft.

  • Pyridine Ring: The 2-amino group on the pyridine ring typically acts as a hydrogen bond donor to the carbonyl backbone of a hinge residue.

  • Pyrazine Ring: One of the nitrogen atoms in the pyrazine ring often acts as a hydrogen bond acceptor from an NH group on a hinge residue.

This bidentate hydrogen-bonding pattern anchors the inhibitor in the active site, providing a stable foundation for further interactions. Substituents on this core scaffold can then be modified to extend into adjacent pockets, enhancing both potency and selectivity for the target kinase.[7][8]

cluster_0 Kinase ATP-Binding Site cluster_1 Downstream Signaling ATP ATP HINGE Hinge Region (Backbone NH/CO) ATP->HINGE Binds to POCKET ATP Binding Pocket SUBSTRATE Substrate Protein HINGE->SUBSTRATE Phosphorylates INHIBITOR This compound Derivative INHIBITOR->HINGE Forms H-Bonds with (Competitive Inhibition) INHIBITOR->SUBSTRATE Blocks Phosphorylation PHOSPHO_SUBSTRATE Phosphorylated Substrate (Active) SUBSTRATE->PHOSPHO_SUBSTRATE ATP CELL_RESPONSE Cellular Response (e.g., Proliferation) PHOSPHO_SUBSTRATE->CELL_RESPONSE

Caption: General mechanism of ATP-competitive kinase inhibition.

Case Study: Inhibition of VEGFR-2 and Angiogenesis

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7] Overactivation of the VEGFR-2 pathway is a key driver of tumor growth and metastasis.[7] Several this compound derivatives have been developed as potent and selective inhibitors of VEGFR-2.[6][7] These compounds effectively suppress VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and have demonstrated in vivo antitumor activity in xenograft models.[6][7]

VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 Autophosphorylation PLCg PLCγ VEGFR2->PLCg Activates RAS Ras VEGFR2->RAS Activates INHIBITOR Pyrazine-Pyridine Inhibitor INHIBITOR->VEGFR2 Blocks ATP Site PKC PKC PLCg->PKC RAF Raf PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ANGIO Angiogenesis (Cell Proliferation, Migration) ERK->ANGIO Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Case Study: Inhibition of Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a master regulator of the DNA damage response pathway.[9] Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death. This makes CHK1 inhibitors promising agents for combination therapy with DNA-damaging chemotherapies.[10] A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent, selective, and orally bioavailable CHK1 inhibitors.[9][10] The optimized compound, CCT244747, showed antitumor activity both as a single agent and in combination with chemotherapy in human tumor xenograft models.[10]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these biheteroaryl compounds often relies on modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[7] This allows for a modular approach where different substituted pyrazines and pyridines can be coupled to rapidly generate a library of derivatives for SAR studies.

Structure-Activity Relationship Insights:

  • Substituents on the Pyridine/Pyrazine Core: Modifications to the core structure are crucial for tuning selectivity. For instance, in the development of CHK1 inhibitors, hybridization of two different lead scaffolds led to the potent 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series.[9][10]

  • Solubilizing Groups: The addition of polar groups, such as the butan-1-ol or dimethyl-ethane-1,2-diamine chains in VEGFR-2 inhibitors, is often used to improve the pharmacokinetic properties of the compounds without compromising potency.[6][7]

  • Terminal Phenyl/Aryl Groups: The nature of the substituent on the terminal amine (e.g., a 3-chloro-phenyl group in VEGFR-2 inhibitors) is critical for potency, as this group often occupies a hydrophobic pocket adjacent to the ATP-binding site.[6][7] The analysis of pyridine derivatives has shown that the presence of hydrogen donor groups, such as -OH or -NH2, can be beneficial for biological activity.[8]

Table 1: Quantitative Activity of Representative Pyrazine-Pyridine Derivatives

Compound IDTarget KinaseIC₅₀Biological EffectReference
Compound 39 VEGFR-2-Potent and selective inhibition; antitumor activity in A375 xenograft model.[6][7]
Compound 41 VEGFR-2-High kinase selectivity; antitumor activity in A375 xenograft model.[6][7]
CCT244747 CHK11 nMPotent and highly selective; antitumor activity in combination therapies.[10]
Compound 84 MPK456 nMInhibitory effect demonstrated in kinase assay.[2]

Experimental Protocols for Activity Assessment

Validating the biological activity of novel derivatives requires a multi-tiered approach, moving from biochemical assays to cell-based models. The following protocols provide robust, self-validating frameworks for characterization.

Protocol: In Vitro Kinase Inhibition Assay (Microfluidic)

This protocol describes a method for determining the IC₅₀ value of a test compound against a target kinase using a microfluidic capillary electrophoresis-based assay.

Causality: This assay directly measures the enzymatic activity of the kinase by quantifying the conversion of a fluorescently-labeled peptide substrate to its phosphorylated product. By measuring this conversion across a range of inhibitor concentrations, we can precisely determine the compound's potency (IC₅₀). The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently-labeled peptide substrate, and ATP solution. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase solution to each well and incubate briefly to allow for compound-enzyme binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution to quench the kinase activity.

  • Data Acquisition: Place the plate in a Caliper EZ Reader or similar microfluidic instrument. The instrument will separate the phosphorylated product from the non-phosphorylated substrate based on charge and size, and quantify the amounts of each.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro microfluidic kinase assay.

Protocol: Cellular Target Engagement (e.g., pSMAD2 Western Blot)

This protocol assesses whether an inhibitor can block the signaling of its target kinase within a cellular context. For a putative TGF-β/ALK5 inhibitor, this involves measuring the phosphorylation of the downstream effector SMAD2.

Causality: TGF-β binding to its receptor (including ALK5) triggers the phosphorylation of SMAD2.[11] An effective ALK5 inhibitor will block this event. Western blotting allows for the specific detection and semi-quantification of the phosphorylated form of SMAD2 (pSMAD2) relative to the total amount of SMAD2 protein, providing a direct readout of the inhibitor's engagement with its target in a biological system.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HaCaT human keratinocytes) in a 6-well plate and grow to 80-90% confluency.[11]

  • Serum Starvation: Replace the growth medium with a low-serum medium for several hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.

  • Ligand Stimulation: Add TGF-β ligand to the medium to stimulate the signaling pathway. Incubate for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phospho-SMAD2 overnight.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total SMAD2 or a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry. Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.

Therapeutic Potential and Future Perspectives

Derivatives of the this compound scaffold have demonstrated significant therapeutic potential, primarily in oncology.[1][12] Their ability to inhibit key kinases involved in tumor growth, angiogenesis, and DNA damage repair positions them as valuable candidates for both monotherapy and combination treatments.[3][10] The oral bioavailability achieved by some derivatives further enhances their clinical promise.[9][10]

Future research will likely focus on:

  • Improving Selectivity: Designing new derivatives with enhanced selectivity to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Investigating mechanisms of resistance to kinase inhibitors, which often involve mutations in the target kinase's gatekeeper residue, and designing next-generation compounds to overcome this challenge.[3]

  • Expanding Applications: Exploring the activity of these scaffolds against other kinase targets and in other disease areas, such as inflammatory and autoimmune disorders.[3]

The versatility and proven efficacy of the this compound core ensure that it will remain a highly active and fruitful area of research in the quest for novel therapeutics.

References

Title: A Framework for the In Vitro Evaluation of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(pyrazin-2-yl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Analogs derived from this core have shown promise in targeting key signaling pathways implicated in oncology and other diseases.[3][4][5] This guide presents a comprehensive, field-proven framework for the systematic in vitro evaluation of novel analogs based on this scaffold. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind a multi-tiered assay cascade, ensuring that each experimental step provides validated, actionable data. The workflow is designed to efficiently characterize compound potency, cellular activity, and mechanism of action, thereby enabling the rigorous selection of lead candidates for further preclinical development.

The Strategic Workflow: From Target to Cellular Mechanism

A successful in vitro evaluation campaign does not rely on a random collection of assays. It follows a logical, tiered progression that builds a comprehensive profile of a compound's biological activity. The primary goal is to answer three fundamental questions:

  • Target Engagement: Does the compound interact with its intended molecular target?

  • Cellular Efficacy: Does this interaction translate into a desired effect in a disease-relevant cellular context?

  • Mechanism of Action: How does the compound achieve this effect at a cellular level?

Our proposed workflow systematically addresses these questions, starting with broad biochemical screening and progressively focusing on the most promising analogs through more complex, mechanism-focused cellular assays.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Outcome A Analog Synthesis or Acquisition B Primary Screen: In Vitro Kinase Assay (IC₅₀) A->B Test Analogs C Selectivity Screen: Kinase Panel Profiling B->C Characterize Potent Hits D Cell Viability / Cytotoxicity Assay (EC₅₀ in Cancer Cell Lines) C->D Advance Selective Analogs E Orthogonal Viability Assay D->E Confirm Results F Apoptosis Induction Assay (Caspase Activity) E->F Investigate Mechanism of Cell Death G Cell Cycle Analysis (Flow Cytometry) E->G H Lead Candidate Selection F->H G->H

Caption: A tiered workflow for in vitro evaluation of kinase inhibitors.

Phase 1: Biochemical Potency and Selectivity

Expertise & Experience: The foundational step in evaluating any targeted inhibitor is to confirm its activity against the purified molecular target, typically a protein kinase. This biochemical assay provides a "clean" measure of potency—the half-maximal inhibitory concentration (IC₅₀)—free from the complexities of a cellular environment, such as membrane permeability or efflux pump activity.[6] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of therapeutic targets.[6][7] A luminescence-based assay that measures ATP consumption (or ADP production) is a robust, high-throughput method ideal for this purpose.[6][8] To ensure data comparability, it is critical to perform these assays at an ATP concentration that is close to the Michaelis constant (Kₘ) of the specific kinase, as most inhibitors are ATP-competitive.[9][10]

Protocol 2.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Recombinant human kinase of interest and its corresponding substrate peptide.

  • ATP solution.

  • Test analogs (e.g., this compound derivatives) dissolved in DMSO.

  • Staurosporine (positive control, broad-spectrum kinase inhibitor).[11]

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test analogs and Staurosporine in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup: In each well of the assay plate, add the following:

    • 2.5 µL of serially diluted compound or DMSO (vehicle control).

    • 2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer to optimal concentration).

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, simultaneously, the newly synthesized ATP is used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample Kinase Inhibition Data

Compound Target Kinase A IC₅₀ (nM) Target Kinase B IC₅₀ (nM) Off-Target Kinase C IC₅₀ (nM)
Analog 1 15 250 >10,000
Analog 2 22 310 >10,000
Analog 3 150 >5,000 >10,000

| Staurosporine | 5 | 10 | 20 |

This table illustrates how analogs can be compared for both potency (lower IC₅₀ is better) and selectivity (a large difference between target and off-target IC₅₀ values is desired).

Phase 2: Cellular Activity Assessment

Expertise & Experience: A potent biochemical inhibitor is only valuable if it can effectively engage its target within a living cell. Therefore, the next critical phase is to assess the compound's effect on cell viability and proliferation.[12] These assays provide an integrated readout of a compound's ability to cross the cell membrane, resist efflux, avoid rapid metabolism, and induce a biological response. The two most common methods are the MTT assay, which measures the metabolic activity of viable cells, and the CellTiter-Glo® assay, which quantifies cellular ATP levels as a marker of viability.[13][14] Using both an absorbance-based (MTT) and a more sensitive luminescence-based (CellTiter-Glo®) assay provides a self-validating system to confirm cellular activity and rule out assay-specific artifacts.[14][15]

Protocol 3.1: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[13]

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the log of compound concentration to determine the half-maximal effective concentration (EC₅₀).

Protocol 3.2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[15] The "add-mix-measure" format makes it highly suitable for high-throughput screening.[16]

Materials:

  • Cancer cell lines and complete culture medium.

  • CellTiter-Glo® 2.0 Reagent (Promega).[16]

  • White, opaque 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1), using an opaque-walled plate suitable for luminescence.

  • Plate Equilibration: After the 48-72 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the EC₅₀ value as described for the MTT assay.

Data Presentation: Sample Cellular Viability Data

Compound A549 (Lung) EC₅₀ (µM) MCF-7 (Breast) EC₅₀ (µM) HCT116 (Colon) EC₅₀ (µM)
Analog 1 1.2 0.9 1.5
Analog 2 5.8 4.5 6.2
Analog 3 >50 >50 >50

| Doxorubicin | 0.08 | 0.15 | 0.11 |

This table allows for the comparison of compound potency across different cancer cell lineages and against a standard chemotherapeutic agent.

Phase 3: Mechanistic Elucidation

Expertise & Experience: After confirming that an analog inhibits its target and reduces cancer cell viability, the crucial next step is to determine how it kills the cells. The two most common fates for cancer cells treated with kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.[7][17] Investigating these mechanisms provides critical insight into the compound's mode of action and validates that its cellular effects are consistent with the inhibition of its target kinase pathway.

Induction of Apoptosis

Apoptosis is a highly regulated process characterized by a cascade of enzymatic events, primarily driven by a family of proteases called caspases.[18] Measuring the activity of "executioner" caspases, such as caspase-3 and caspase-7, is a direct and reliable method for quantifying the induction of apoptosis.[18][19]

G A Anticancer Agent (e.g., Kinase Inhibitor) B Cellular Stress / Signal Blockade A->B C Initiator Caspases (e.g., Caspase-8, -9) B->C D Executioner Caspases (Caspase-3, -7) C->D E Substrate Cleavage D->E G Caspase-Glo® 3/7 Assay (Luminescent Readout) D->G Assay Measures This Step F Hallmarks of Apoptosis: DNA Fragmentation, Membrane Blebbing E->F

Caption: Simplified intrinsic apoptosis pathway and assay point of measure.

Protocol 4.1.1: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures caspase-3 and -7 activities. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" signal.[20]

Materials:

  • Cells seeded and treated with test compounds in white, opaque 96-well plates as described in Protocol 3.2.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Positive control for apoptosis (e.g., Staurosporine).

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with various concentrations of the test analogs for a relevant time period (e.g., 24, 48 hours). Include positive and vehicle controls.

  • Plate Equilibration: Equilibrate the plate to room temperature for ~30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Express data as fold-change in luminescence relative to the vehicle-treated control. A significant increase in signal indicates apoptosis induction.

Cell Cycle Analysis

Many kinases are critical regulators of cell cycle progression.[12] Their inhibition can cause cells to arrest at specific checkpoints (G1, S, or G2/M).[21][22] This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[23][24] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in different phases of the cycle.[25]

Protocol 4.2.1: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with test compounds.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol (for fixation).

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[25]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with test compounds at 1x and 5x their EC₅₀ values for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[25] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software to generate DNA content frequency histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Data Presentation: Sample Cell Cycle Analysis Data

Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle (DMSO) 55.2 28.1 16.7
Analog 1 (1x EC₅₀) 75.8 10.3 13.9

| Analog 1 (5x EC₅₀) | 86.1 | 5.2 | 8.7 |

This table shows a clear dose-dependent accumulation of cells in the G0/G1 phase, suggesting that Analog 1 induces G1 cell cycle arrest, a hallmark of inhibitors targeting pathways like CDK4/6.[12]

Conclusion and Forward Look

This guide outlines a logical, multi-tiered strategy for the comprehensive in vitro evaluation of this compound analogs. By systematically progressing from biochemical potency and selectivity to cellular viability and detailed mechanistic studies, researchers can build a robust data package for each compound. This integrated approach, which combines potent biochemical inhibition with confirmed cellular activity and a clear mechanism of action (e.g., apoptosis induction or cell cycle arrest), is essential for identifying and validating high-quality lead candidates. The protocols and rationale presented herein provide a self-validating framework to confidently advance the most promising molecules toward in vivo efficacy studies and further clinical development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyrazin-2-yl)pyridin-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intersection of heterocyclic chemistry and kinase biology has yielded a rich pipeline of targeted therapeutics, particularly in oncology. Within this landscape, the 5-(Pyrazin-2-yl)pyridin-2-amine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of this molecular backbone, with a primary focus on Checkpoint Kinase 1 (CHK1). We will delve into the mechanistic rationale for target selection, present detailed experimental protocols for target validation, and explore other potential kinase targets, offering a roadmap for researchers and drug development professionals in this field.

Primary Therapeutic Target: Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that functions as a master regulator of the DNA damage response (DDR).[1][2] In response to DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, allowing time for DNA repair.[1][3][4] Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, making them critically dependent on the S and G2/M checkpoints governed by CHK1 for survival.[4] This dependency creates a therapeutic window, where inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents or even induce cell death as a monotherapy.

Mechanism of Action and Therapeutic Rationale

CHK1 inhibitors, including derivatives of this compound, typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its catalytic activity.[2][5] The therapeutic strategy for CHK1 inhibition is twofold:

  • Chemo- and Radiosensitization: In combination with DNA-damaging chemotherapies (e.g., gemcitabine, cisplatin) or radiation, CHK1 inhibitors abrogate the S and G2/M checkpoints.[1][6] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[1][4]

  • Monotherapy (Synthetic Lethality): In certain cancer contexts with high levels of endogenous replication stress or specific DNA repair defects (e.g., BRCA mutations), CHK1 inhibition alone can be cytotoxic.[1] By disabling the remaining functional checkpoint, the inhibitor pushes the already genomically unstable cancer cells beyond a survivable threshold of DNA damage.[1]

CHK1_Pathway cluster_0 DNA Damage / Replication Stress cluster_2 CHK1 Inhibition DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR DNA_Damage->ATR activates S_Phase S Phase G2_Phase G2 Phase S_Phase->G2_Phase Mitosis Mitosis G2_Phase->Mitosis Inhibitor This compound Derivative CHK1 CHK1 Inhibitor->CHK1 inhibits ATR->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) CDK1/2 CDK1/2 CDC25->CDK1/2 dephosphorylates (activates) CDK1/2->G2_Phase promotes progression to Mitosis

Caption: CHK1 signaling pathway and the mechanism of its inhibition.

Structure-Activity Relationship (SAR) and Binding Mode

Research into 5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives has provided valuable insights into the SAR for CHK1 inhibition.[5][7] Key structural features contributing to high potency and selectivity include:

  • The Pyrazin-2-yl-pyridin-2-amine Core: This scaffold effectively orients substituents to interact with key residues in the ATP-binding pocket of CHK1.

  • Substitutions on the Pyridine Ring: Modifications at the 4- and 5-positions of the pyridine ring are crucial for optimizing potency and pharmacokinetic properties. For instance, incorporating a 4-((morpholin-2-ylmethyl)amino) group has been shown to enhance cellular activity and oral bioavailability.[5]

  • The 2-carbonitrile Group on the Pyrazine Ring: This group often forms important hydrogen bonds within the kinase hinge region.[8]

Crystal structures of related inhibitors complexed with CHK1 reveal that these compounds bind in the ATP pocket, forming hydrogen bonds with the hinge region residues (e.g., Cys87) and making extensive contacts with other key amino acids like Lys38 and Glu91.[5][8] The selectivity for CHK1 over other kinases is often achieved by exploiting unique features of the CHK1 ATP-binding site, such as the presence of specific protein-bound water molecules.[7]

Compound Derivative Modification CHK1 IC50 (nM) Reference
CCT245737(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile<10[5]
(R)-17(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile0.4[9]
SAR-020106Structure with cyanopyrazine substituentPotent and selective[8]

Other Potential Therapeutic Targets

While CHK1 is the most prominent target, the chemical scaffold of this compound suggests potential activity against other kinases. The pyridine and pyrazine heterocycles are common motifs in a wide range of kinase inhibitors.

Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling, making it a target for autoimmune diseases like psoriasis and rheumatoid arthritis.[10][11] Several pyridine derivatives have been developed as selective TYK2 inhibitors.[10][11][12] A key strategy for achieving selectivity for TYK2 over other highly homologous JAK family members is to target the pseudokinase (JH2) domain, which is unique to JAKs and regulates the activity of the kinase (JH1) domain.[10][12] Given the structural similarities, this compound and its analogs could be explored for their potential to inhibit TYK2, possibly through an allosteric mechanism by binding to the JH2 domain.

c-Src Kinase

c-Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, where it plays a role in proliferation, invasion, and metastasis.[13][14][15] The pyridine scaffold is present in numerous reported c-Src inhibitors.[13][14] For example, a series of pyridin-2(1H)-one derivatives have demonstrated c-Src kinase inhibitory activity with IC50 values in the micromolar range.[13][14][15] This suggests that the this compound core could be adapted to target the ATP-binding site of c-Src.

Experimental Validation Strategies and Protocols

Validating the therapeutic targets of a compound requires a multi-faceted approach, combining biochemical assays, cell-based target engagement studies, and functional cellular assays.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochem Biochemical Kinase Inhibition Assay (e.g., ADP-Glo) Target_Engage Target Engagement (Western Blot for pCHK1) Biochem->Target_Engage Confirm Potency Functional Functional Cellular Assay (Cell Cycle Analysis) Target_Engage->Functional Confirm Cellular Activity InVivo In Vivo Efficacy (Xenograft Models) Functional->InVivo Assess Therapeutic Potential

Caption: A streamlined workflow for validating kinase inhibitors.

Protocol 1: Biochemical CHK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and literature sources.[16][17] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CHK1 enzyme

  • CHK1 substrate (e.g., a peptide derived from CDC25C)

  • 5x Kinase assay buffer

  • ATP solution (500 µM)

  • This compound derivative (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase assay buffer to 1x with sterile water.

  • Prepare Test Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase assay buffer, ATP, and CHK1 substrate.

  • Set up the Reaction Plate:

    • Add 2.5 µL of the diluted test inhibitor or vehicle control to the appropriate wells.

    • Add 12.5 µL of the Master Mix to all wells.

    • To initiate the reaction, add 10 µL of diluted CHK1 enzyme to all wells except the "Blank" control. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.

  • Measure Luminescence: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement by Western Blot

This protocol determines if the inhibitor can engage and inhibit CHK1 within a cellular context by measuring the phosphorylation of CHK1 at activating sites (e.g., Ser345).[18]

Materials:

  • Human cancer cell line (e.g., HT29 colon cancer cells)

  • Complete cell culture medium

  • DNA-damaging agent (e.g., Etoposide or Gemcitabine)

  • Test inhibitor

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Drug Treatment:

    • Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 µM Etoposide) for a specified time (e.g., 2 hours). Include a vehicle-only control and a DNA-damaging agent-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total CHK1 and a loading control (GAPDH) to normalize the data. A potent inhibitor will show a dose-dependent decrease in the phospho-CHK1 signal.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of targeted cancer therapeutics. The wealth of evidence strongly supports Checkpoint Kinase 1 as a primary and high-value therapeutic target for derivatives of this compound. The clear mechanism of action—abrogation of critical cell cycle checkpoints—provides a solid rationale for their use in combination with DNA-damaging agents and as monotherapy in specific cancer subtypes. Furthermore, the potential for this scaffold to inhibit other clinically relevant kinases, such as TYK2 and c-Src , warrants further investigation and could lead to the development of novel therapies for both cancer and autoimmune disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these targets and advance the development of this important class of molecules.

References

The Discovery of Pyrazine-Based Small Molecule Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of targets for therapeutic intervention, particularly in oncology and immunology.[1][2] Small molecule kinase inhibitors have revolutionized the treatment paradigms for numerous diseases.[1][2] Among the diverse chemical scaffolds explored, the pyrazine moiety has proven to be a privileged structure, forming the core of several clinically successful and promising kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth technical exploration of the discovery and development of pyrazine-based small molecule kinase inhibitors. We will dissect the fundamental principles of kinase inhibition, the strategic rationale for employing the pyrazine scaffold, and the critical experimental workflows from hit identification to lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to enhance the robustness of drug discovery campaigns.

The Landscape of Kinase Inhibition: A Mechanistic Overview

The human kinome comprises over 500 kinases that orchestrate a complex network of signaling pathways governing cell proliferation, differentiation, apoptosis, and immune responses.[6][7] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic modulation.[1][7][8] Small molecule inhibitors primarily function by interfering with the kinase's ability to bind ATP or by locking the enzyme in an inactive conformation. Understanding the different modes of inhibition is fundamental to designing effective and selective inhibitors.

ATP-Competitive Inhibition: The Dominant Paradigm

The majority of clinically approved kinase inhibitors, including many pyrazine-based drugs, are ATP-competitive.[3][9][10][11] These molecules occupy the highly conserved ATP-binding pocket, preventing the natural substrate from accessing the catalytic site.

  • Type I Inhibitors: Bind to the active conformation of the kinase ("DFG-in").[12]

  • Type II Inhibitors: Target the inactive conformation ("DFG-out"), often exhibiting greater selectivity by exploiting adjacent hydrophobic pockets that are not present in the active state.[11]

The pyrazine ring, with its nitrogen atoms acting as hydrogen bond acceptors, frequently engages with the hinge region of the kinase, a critical interaction for anchoring ATP-competitive inhibitors.

Allosteric Inhibition: A Quest for Selectivity

Allosteric inhibitors represent a frontier in kinase drug discovery, offering the potential for enhanced selectivity and novel mechanisms of action.[13][14][15] These molecules bind to sites distinct from the ATP pocket, inducing conformational changes that modulate kinase activity.[13][14][15][16][17]

  • Type III Inhibitors: Bind to an allosteric pocket immediately adjacent to the ATP-binding site.[11][14][16]

  • Type IV Inhibitors: Target a remote allosteric site, often leading to significant conformational rearrangements.[11][14][16]

The discovery of allosteric inhibitors is more challenging but can overcome the limitations of ATP-competitive drugs, such as off-target effects due to the conserved nature of the ATP-binding site and the emergence of resistance mutations.[13][14]

Covalent Inhibition: Irreversible Engagement for Sustained Efficacy

Covalent inhibitors form a permanent bond with a specific amino acid residue within the kinase, typically a cysteine.[18][19][20] This irreversible mode of action can lead to prolonged target engagement and increased potency.[18][20] The design of targeted covalent inhibitors involves incorporating a reactive electrophilic "warhead" that specifically reacts with a nucleophilic residue in the target kinase.[19][20] Acalabrutinib, a pyrazine-containing Bruton's Tyrosine Kinase (BTK) inhibitor, is a prime example of a clinically successful covalent inhibitor.[3]

The Pyrazine Scaffold: A Privileged Heterocycle in Kinase Inhibition

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This seemingly simple structure possesses a unique combination of physicochemical properties that make it an exceptional scaffold for kinase inhibitor design.[3][4][5]

Key Attributes of the Pyrazine Moiety
  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase domain.

  • Scaffold Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid and planar core, which can be advantageous for orienting substituents into specific binding pockets and minimizing the entropic penalty upon binding.[21][22]

  • Modulation of Physicochemical Properties: The pyrazine core influences the overall solubility, lipophilicity, and metabolic stability of the molecule, all critical parameters for drug-likeness.

  • Synthetic Tractability: The pyrazine ring and its derivatives are readily accessible through established synthetic methodologies, allowing for the efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Prominent Pyrazine-Based Scaffolds

Several pyrazine-containing core structures have emerged as highly effective frameworks for kinase inhibitors. These include:

  • Imidazopyrazines[1][5][23]

  • Pyrazolopyrazines[1][5]

  • Triazolopyrazines[1][5]

  • Pyrazinopyrazines[1][5]

  • 2-Aminopyrazines[1][5]

These scaffolds serve as versatile platforms for the elaboration of substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.

The Discovery Engine: A Step-by-Step Workflow

The journey from a novel concept to a clinical candidate is a multi-stage process that relies on a robust and iterative discovery engine. The following workflow outlines the key phases in the discovery of pyrazine-based kinase inhibitors.

Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Outcome Hit_ID High-Throughput Screening (HTS) SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Fragment_Screening Fragment-Based Screening Fragment_Screening->SAR Virtual_Screening In Silico / Virtual Screening Virtual_Screening->SAR Biochemical_Assays Biochemical Potency & Selectivity Assays SAR->Biochemical_Assays Cellular_Assays Cellular Target Engagement & Functional Assays SAR->Cellular_Assays Biochemical_Assays->Cellular_Assays ADME ADME/Tox Profiling Cellular_Assays->ADME In_Vivo In Vivo Efficacy Models Cellular_Assays->In_Vivo ADME->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Candidate Preclinical Candidate Nomination PK_PD->Candidate Signaling_Pathway cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., FLT3) Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase Activates Pyrazine_Inhibitor Pyrazine-based Inhibitor (e.g., Gilteritinib) Pyrazine_Inhibitor->RTK ATP ATP ADP ADP Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to

References

Methodological & Application

Application Note: Interrogating the DNA Damage Response: A Guide to Using 5-(Pyrazin-2-yl)pyridin-2-amine in CHK1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.[1][2] Its activation in response to DNA damage or replication stress prevents cells with damaged genomes from progressing through the cell cycle, allowing time for DNA repair.[3][4] In many cancers, the reliance on the CHK1 pathway is heightened, making it a compelling therapeutic target. The inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents.[5][6] This guide provides a detailed framework for utilizing 5-(Pyrazin-2-yl)pyridin-2-amine, a representative of a scaffold known to produce potent CHK1 inhibitors, in robust biochemical and cell-based assays to characterize CHK1 inhibition.[7][8] We present not just the procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery efforts.

Introduction: CHK1, The Guardian of the Genome

The integrity of the genome is paramount for cell survival. The DNA Damage Response (DDR) is a sophisticated signaling network that detects DNA lesions, signals their presence, and promotes their repair.[9] Central to this network are the apical kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which respond to DNA double-strand breaks and single-stranded DNA, respectively.[5] ATR, in particular, activates CHK1 through phosphorylation at serine-317 and serine-345, initiating a cascade of downstream signaling.[3][10]

Activated CHK1 is a master regulator with pleiotropic effects, including:

  • Cell Cycle Arrest: CHK1 phosphorylates and inactivates Cdc25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][2] This leads to arrest at the G1/S, intra-S, and G2/M checkpoints.[3]

  • DNA Repair: CHK1 is directly involved in promoting homologous recombination repair by phosphorylating key proteins like RAD51.[3][9]

  • Replication Fork Stability: During S-phase, CHK1 helps stabilize stalled replication forks, preventing their collapse and the formation of deleterious DNA double-strand breaks.[11]

In many cancer cells, which often have defects in other checkpoint pathways (e.g., p53), the ATR-CHK1 pathway becomes an essential survival mechanism.[6] This dependency creates a therapeutic window: inhibiting CHK1 in combination with chemotherapy or radiation can lead to "mitotic catastrophe" and selective cancer cell death.[12] The pyridinyl-amino-pyrazine scaffold, represented here by this compound, has been identified as a promising foundation for the development of potent and selective CHK1 inhibitors.[7][8][13]

The CHK1 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Understanding these interactions is crucial for designing and interpreting inhibition assays.

CHK1_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 Upstream Kinase Activation cluster_2 Core Transducer Kinase cluster_3 Inhibitor Action cluster_4 Downstream Effectors & Cellular Outcomes DNA_Damage ssDNA / Stalled Forks ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S317/S345) Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits DNA_Repair DNA Repair (e.g., RAD51) CHK1->DNA_Repair promotes Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization promotes Inhibitor This compound Inhibitor->CHK1 inhibits Cell_Cycle Cell Cycle Progression (CDKs) Cdc25->Cell_Cycle cannot activate Apoptosis Apoptosis Cell_Cycle->Apoptosis leads to mitotic catastrophe &

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

Experimental Protocols: Assessing CHK1 Inhibition

The characterization of a CHK1 inhibitor requires a multi-faceted approach, beginning with direct enzymatic assays and progressing to cell-based models that reflect the complex intracellular environment.

Biochemical Assay: In Vitro CHK1 Kinase Activity

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified, recombinant CHK1 enzyme. The primary goal is to determine the biochemical IC50 value, a key measure of inhibitor potency.[14] We will describe a luminescence-based assay that quantifies ATP consumption (as ADP production).[15][16]

Principle: The assay measures the amount of ADP produced from the kinase reaction where CHK1 phosphorylates a synthetic peptide substrate. The ADP is then converted back to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to CHK1 activity.[16]

Materials:

  • Recombinant Human CHK1 (BPS Bioscience, #40039 or similar)[15]

  • CHK1 Peptide Substrate (e.g., CHKtide, KKKVSRSGLYRSPSMPENLNRPR)[17]

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (ChemScene, CS-0455921 or similar)[18]

  • DMSO, molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[15]

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

Protocol Workflow:

Protocol_Biochemical A 1. Prepare Inhibitor Dilutions Serial dilutions of this compound in DMSO, then in kinase buffer. C 3. Plate Setup Add diluted inhibitor or DMSO (control) to wells. A->C B 2. Prepare Master Mix Combine kinase buffer, CHK1 enzyme, and peptide substrate. D 4. Add Master Mix Dispense enzyme/substrate mix to all wells. B->D C->D E 5. Initiate Reaction Add ATP to all wells to start the kinase reaction. D->E F 6. Incubation Incubate at 30°C for 60 minutes. E->F G 7. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate for 40 minutes. F->G H 8. Detect ADP Add Kinase Detection Reagent. Incubate for 30 minutes. G->H I 9. Read Luminescence Measure signal on a plate reader. H->I J 10. Data Analysis Plot % inhibition vs. log[inhibitor] to calculate IC50. I->J

Caption: Workflow for the in vitro CHK1 kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these concentrations 100-fold in Kinase Assay Buffer. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%.[19]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle (for 0% and 100% inhibition controls).

  • Enzyme/Substrate Addition: Add 2 µL of a mix containing CHK1 enzyme and peptide substrate in Kinase Assay Buffer. The final concentration of enzyme and substrate should be optimized based on supplier recommendations and preliminary titration experiments.[16]

  • Reaction Initiation: Add 2 µL of ATP in Kinase Assay Buffer to all wells to initiate the reaction. The final ATP concentration should be at or near its Km for CHK1 to ensure sensitive detection of competitive inhibitors.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[16]

  • Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5-1 second.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Parameter Typical Value Rationale
Final DMSO Concentration ≤1%High concentrations of DMSO can inhibit enzyme activity.[19]
ATP Concentration 10-50 µM (near Km)For ATP-competitive inhibitors, sensitivity is highest near the Km of ATP.[14]
Incubation Time 60 minutesShould be within the linear range of the reaction, typically <20% ATP consumption.
Temperature 30°COptimal temperature for many kinase assays.
Cell-Based Assay: Western Blot Analysis of CHK1 Autophosphorylation

This assay confirms that this compound can engage and inhibit CHK1 within a cellular context. We will measure the phosphorylation status of CHK1 at Serine 296 (pS296), a known autophosphorylation site that serves as a proximal and reliable biomarker of CHK1 activity.[10][20]

Principle: Cells are first treated with a DNA-damaging agent to activate the ATR-CHK1 pathway. They are then co-treated with the CHK1 inhibitor. Inhibition of CHK1's kinase activity prevents its autophosphorylation at S296. This change can be detected by Western blot using a phospho-specific antibody.[10]

Materials:

  • Cancer cell line (e.g., HT29 or A549)

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • DNA-damaging agent (e.g., 1 µM Gemcitabine or 2 mM Hydroxyurea)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies: anti-pCHK1 (S296), anti-total CHK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies and ECL substrate

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Drug Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 1-2 hours. Include a DMSO vehicle control.

    • Add a DNA-damaging agent (e.g., Gemcitabine) to the media and co-incubate for a defined period (e.g., 6-24 hours). This stimulates the upstream ATR pathway, leading to CHK1 activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading for the Western blot.[22]

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-pCHK1 S296, anti-total CHK1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pCHK1 (S296) signal to the total CHK1 signal. A dose-dependent decrease in the pCHK1/total CHK1 ratio indicates effective target engagement by the inhibitor.

Expected Outcome: Upon treatment with a DNA-damaging agent, the pCHK1 S296 signal will be strong in the DMSO control lane. In lanes corresponding to increasing concentrations of this compound, a clear reduction in the pCHK1 S296 signal should be observed, while the total CHK1 and GAPDH levels remain relatively constant. This provides direct evidence of CHK1 inhibition in a cellular setting.[10]

Conclusion and Future Directions

This guide provides a foundational framework for evaluating this compound as a potential CHK1 inhibitor. The biochemical assay delivers a quantitative measure of potency (IC50), while the cell-based Western blot confirms target engagement in a physiologically relevant context.

Successful demonstration of CHK1 inhibition with these methods paves the way for more advanced studies, including:

  • Cell Viability Assays: To determine if CHK1 inhibition sensitizes cancer cells to DNA-damaging agents, leading to decreased cell proliferation and viability.[21]

  • Selectivity Profiling: Assessing the inhibitor against a panel of other kinases (especially CHK2) to determine its specificity.

  • Pharmacodynamic Biomarker Assays: Measuring downstream effects of CHK1 inhibition, such as the abrogation of G2/M checkpoint arrest, often assessed by flow cytometry for phosphorylated Histone H3.[10]

By systematically applying these protocols, researchers can robustly characterize novel CHK1 inhibitors, contributing to the development of new and more effective cancer therapies.

References

Application Notes & Protocols: Characterizing 5-(Pyrazin-2-yl)pyridin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Kinase Inhibitor Candidate

The relentless progression of cancer is fundamentally a disease of uncontrolled cell division. A key regulatory crossroads governing the cell cycle is the transition from the G1 (growth) phase to the S (synthesis) phase. This transition is tightly controlled by Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to unchecked cellular proliferation.[3][4]

The compound 5-(Pyrazin-2-yl)pyridin-2-amine belongs to a chemical class sharing structural motifs with known potent kinase inhibitors, including approved CDK4/6 inhibitors like Palbociclib.[5][6] This structural similarity provides a strong rationale for investigating its potential as an anti-cancer agent targeting the cell cycle machinery.

This guide provides a comprehensive experimental framework for researchers to systematically evaluate the in vitro anti-cancer properties of this compound. The protocols herein are designed to first establish its cytotoxic and anti-proliferative efficacy, and then to dissect its precise mechanism of action, focusing on the hypothesis of CDK4/6 pathway inhibition.

Hypothesized Mechanism of Action: Induction of G1 Cell Cycle Arrest

We hypothesize that this compound functions as a selective inhibitor of CDK4 and CDK6. In a normal G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4/6.[7] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[8] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the S phase, thereby committing the cell to division.[8]

By inhibiting CDK4/6, the compound would prevent the phosphorylation of Rb.[9] Consequently, Rb remains active, sequestering E2F and blocking the expression of S-phase genes. This results in a cell cycle arrest at the G1-S checkpoint, halting proliferation.[2]

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveCDK Active Cyclin D-CDK4/6 CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Rb Rb ActiveCDK->Rb Phosphorylates Arrest G1 Arrest (Proliferation Block) E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) S_Phase S Phase Entry & DNA Replication E2F->S_Phase Activates Transcription Compound This compound (Hypothesized) Compound->ActiveCDK Inhibits

Caption: Hypothesized mechanism of this compound via CDK4/6 inhibition.

Experimental Workflow: A Phased Approach

A logical, multi-phase experimental plan is crucial for a thorough characterization. The workflow progresses from broad phenotypic effects to specific molecular mechanisms.

Experimental_Workflow Phase1 Phase 1: Cytotoxicity Screening (MTT Assay) Data1 Determine IC50 Values Phase1->Data1 Phase2 Phase 2: Cell Cycle Analysis (Propidium Iodide Staining) Data2 Quantify G1 Arrest Phase2->Data2 Phase3 Phase 3: Apoptosis Induction (Annexin V / PI Assay) Data3 Measure Apoptotic vs. Viable Cells Phase3->Data3 Phase4 Phase 4: Target Engagement (Western Blot for p-Rb) Data4 Confirm Rb Pathway Inhibition Phase4->Data4 Data1->Phase2 Data2->Phase3 Data3->Phase4

Caption: Phased experimental workflow for compound characterization.

Phase 1 Protocol: Determining Cell Viability and IC50 (MTT Assay)

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of this compound on various cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 (HR+ breast), MDA-MB-231 (HR- breast), HCT116 (colon))

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 96-well flat-bottom sterile culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration range should be broad (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO, matching the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. Protect from light. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeKey FeatureHypothesized IC50 (µM)
MCF-7 BreastER+, Rb Proficient0.5
T-47D BreastER+, Rb Proficient0.8
MDA-MB-231 BreastTriple-Negative, Rb Proficient15.0
HCT116 ColonRb Proficient2.5
SW620 ColonRb Deficient> 100 (Resistant)

Scientist's Note: The selection of cell lines is critical. Including both Rb-proficient (e.g., MCF-7) and Rb-deficient (e.g., SW620) lines can provide early evidence for an Rb-dependent mechanism.[7] Higher potency in Rb-proficient lines strongly supports the CDK4/6 inhibition hypothesis.

Phase 2 Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if the compound induces cell cycle arrest, specifically at the G1 phase, consistent with CDK4/6 inhibition.

Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). A G1 arrest will manifest as an accumulation of cells in the G0/G1 peak. Treatment with RNase is essential as PI can also bind to double-stranded RNA, which would confound the results.[14]

Materials:

  • 6-well sterile culture plates

  • Compound at relevant concentrations (e.g., 1x and 5x the IC50 value)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol[15]

  • PI Staining Solution (50 µg/mL PI, 0.1% Triton X-100, in PBS)

  • RNase A (100 µg/mL)[15]

  • Flow Cytometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the vehicle (DMSO) or the compound at 1x and 5x IC50 concentrations for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[14] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).[16]

  • Rehydration: Centrifuge the fixed cells (a higher speed, ~800 x g, may be needed) and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution. Use doublet discrimination gates to exclude cell aggregates.[15]

Expected Outcome: Compared to the vehicle control, cells treated with this compound are expected to show a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.

Phase 3 Protocol: Apoptosis Detection by Annexin V & PI Staining

Objective: To differentiate between apoptosis and necrosis and to determine if the compound-induced cell cycle arrest leads to programmed cell death.

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[18] Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity. This dual staining allows for the clear distinction between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated as in the Cell Cycle Analysis protocol (48-hour time point is recommended)

  • Flow Cytometer

Step-by-Step Protocol:

  • Cell Harvest and Treatment: Seed and treat cells as described previously. A 48 or 72-hour treatment is often optimal for observing apoptosis following cell cycle arrest.

  • Collection: Collect all cells, including the supernatant (which contains floating apoptotic cells) and trypsinized adherent cells.

  • Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

Data Interpretation: The flow cytometer output will be a dot plot with four quadrants:

  • Lower Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper Left (Q1): Necrotic/damaged cells (Annexin V- / PI+)

A successful pro-apoptotic compound will show a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants with increasing dose and time.

Phase 4 Protocol: Target Engagement by Western Blot

Objective: To confirm that the compound inhibits the CDK4/6 pathway by assessing the phosphorylation status of its direct downstream target, Rb.

Rationale: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both total Rb and phosphorylated Rb (at Ser780, a CDK4-specific site), we can directly measure the effect of the compound on CDK4/6 kinase activity. A potent inhibitor should decrease the ratio of phosphorylated Rb (p-Rb) to total Rb.[20]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]

  • Primary antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-total Rb, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Protocol:

  • Cell Lysis: Treat cells in 6-well plates with the compound for 6-24 hours. Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold lysis buffer.[20] Scrape, collect, and sonicate to shear DNA.[22]

  • Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Rb, diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

  • Stripping and Re-probing: To analyze total Rb and the loading control (β-Actin), the membrane can be stripped and re-probed with the respective primary antibodies.

Expected Result: Treatment with this compound should show a dose-dependent decrease in the band intensity for phospho-Rb, while the levels of total Rb and β-Actin remain relatively constant.

Conclusion and Future Directions

This structured experimental guide provides a robust framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific molecular target validation, researchers can efficiently build a comprehensive data package. Positive results from these assays—namely, potent IC50 values in Rb-proficient cells, induction of G1 arrest, subsequent apoptosis, and a clear reduction in Rb phosphorylation—would provide strong evidence for its mechanism of action as a CDK4/6 inhibitor. Such findings would warrant further investigation, including kinase panel screening for selectivity, evaluation in combination with other therapies (such as endocrine therapy), and progression to in vivo xenograft models to assess anti-tumor efficacy.

References

Application Notes & Protocols for Assessing the Antitumor Activity of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel small molecule, 5-(Pyrazin-2-yl)pyridin-2-amine. Heterocyclic compounds containing pyrazine and pyridine scaffolds are prevalent in oncology, often acting as kinase inhibitors.[1][2] This guide outlines a tiered, logical workflow, from initial in vitro screening to in vivo efficacy studies, to robustly characterize the compound's antitumor potential. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: Rationale and Strategic Overview

The discovery of novel small-molecule inhibitors is a cornerstone of modern cancer therapy. The compound this compound features a chemical architecture—a pyrazinyl-pyridine core—that is of significant interest in medicinal chemistry. Similar structures have been identified as inhibitors of critical cell cycle regulators, such as Checkpoint Kinase 1 (CHK1), which are essential for DNA damage response and are often dysregulated in cancer cells.[2][3] Therefore, a systematic evaluation of this compound's antitumor properties is warranted.

This guide presents a strategic workflow for assessing the compound's activity. The approach begins with broad in vitro cytotoxicity screening across a panel of cancer cell lines to identify sensitive cancer types and determine the compound's potency (IC50). Subsequent mechanistic assays, including apoptosis and cell cycle analysis, will elucidate the mode of action. Finally, promising in vitro results will be validated in an in vivo setting using a cell line-derived xenograft (CDX) model to evaluate therapeutic efficacy in a physiological context.[4][5]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation Compound Compound Cell_Lines Panel of Cancer Cell Lines Compound->Cell_Lines Treat Cytotoxicity Cytotoxicity Screening (MTT/XTT Assay) Cell_Lines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanistic Mechanistic Assays IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Mechanistic->Cell_Cycle Go_NoGo In Vitro Go/No-Go Decision Apoptosis->Go_NoGo Cell_Cycle->Go_NoGo Xenograft Establish Cell Line-Derived Xenograft (CDX) Model Go_NoGo->Xenograft Proceed if Active TGI_Study Tumor Growth Inhibition (TGI) Study Xenograft->TGI_Study PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) TGI_Study->PK_PD Efficacy Evaluate In Vivo Efficacy PK_PD->Efficacy G cluster_pathway Hypothetical Signaling Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates CHK1 CHK1 Kinase ATR_ATM->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits Apoptosis Apoptosis (Cell Death) CHK1->Apoptosis (inhibition can lead to mitotic catastrophe &) Compound This compound Compound->CHK1 INHIBITS CDK1 CDK1/Cyclin B CDC25->CDK1 dephosphorylates & activates G2M_Arrest G2/M Checkpoint Arrest (Allows for DNA Repair) CDK1->G2M_Arrest promotes entry into mitosis (inhibition leads to arrest)

References

Application Notes & Protocols: 5-(Pyrazin-2-yl)pyridin-2-amine Scaffold as a Tool for Interrogating the DNA Damage Response

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The DNA Damage Response (DDR) is a sophisticated and essential signaling network that safeguards genomic integrity. This network detects DNA lesions, orchestrates their repair, and coordinates cell-cycle progression to prevent the propagation of damaged genetic material.[1] Central to the DDR are the apical kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-Related (ATR), which belong to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is the master regulator of the response to single-strand DNA (ssDNA) and replication stress.[4]

Many cancer cells exhibit defects in certain DDR pathways, such as ATM signaling or a non-functional p53-dependent G1 checkpoint.[2][5] This renders them highly dependent on the remaining ATR-mediated checkpoint for survival, a vulnerability that can be exploited therapeutically. Small molecule inhibitors of ATR have therefore emerged as a promising class of anti-cancer agents, both as monotherapies and as sensitizers for DNA-damaging chemotherapies and radiation.[3][6]

The 2-aminopyrazine scaffold, represented by molecules such as 5-(Pyrazin-2-yl)pyridin-2-amine, serves as a foundational structure for numerous potent kinase inhibitors.[7][8] Notably, this core is featured in advanced ATR inhibitors like VX-970 (M6620), highlighting its significance in the development of tools to probe the DDR.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a representative pyrazine-based ATR inhibitor (herein termed "PPA-Inhibitor") to study the DNA Damage Response. We will detail robust protocols for assessing target engagement, downstream pathway modulation, and cellular consequences.

Mechanism of Action: ATR Inhibition

Upon detection of replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1).[9] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair.[10]

PPA-Inhibitor, as a potent and selective ATP-competitive inhibitor of ATR, abrogates this signaling cascade. By preventing the phosphorylation and activation of Chk1, PPA-Inhibitor overrides the intra-S and G2/M checkpoints. In cells treated with a primary DNA damaging agent (e.g., cisplatin, gemcitabine), this forced checkpoint bypass prevents the repair of DNA lesions, leading to the accumulation of catastrophic DNA damage and ultimately, mitotic catastrophe and apoptotic cell death. This mechanism is known as synthetic lethality.

ATR_Pathway cluster_chk dna_damage Replication Stress (e.g., Chemotherapy) atr ATR Kinase dna_damage->atr p_chk1 p-Chk1 (Active) atr->p_chk1 p ppa PPA-Inhibitor ppa->atr chk1 Chk1 checkpoint S/G2/M Checkpoint Activation p_chk1->checkpoint repair DNA Repair & Cell Survival checkpoint->repair mitosis Premature Mitotic Entry checkpoint->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: ATR signaling pathway and the inhibitory action of PPA-Inhibitor.

Application 1: Quantifying DNA Double-Strand Breaks by γH2AX Immunofluorescence

Principle of the Assay

A key event in the DDR is the phosphorylation of histone variant H2AX at serine 139, forming γH2AX.[11] This modification occurs rapidly at the sites of DNA double-strand breaks (DSBs) and serves as a scaffold to recruit DNA repair proteins, forming distinct nuclear foci.[12] The quantification of these γH2AX foci via immunofluorescence microscopy is a highly sensitive and widely accepted method to assess the extent of DNA damage.[13][14] By preventing DNA repair, PPA-Inhibitor treatment following a genotoxic insult is expected to cause a significant increase in the number and intensity of γH2AX foci.

Experimental Workflow: γH2AX Foci Analysis

Caption: Workflow for γH2AX immunofluorescence staining and analysis.

Detailed Protocol: Immunofluorescence Staining of γH2AX

This protocol is optimized for cells grown on coverslips in a 12-well plate.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • 12-well tissue culture plates and 18 mm glass coverslips

  • PPA-Inhibitor and primary DNA damaging agent (e.g., Etoposide)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Mounting Medium with DAPI

Procedure:

  • Cell Seeding: Sterilize coverslips and place one in each well of a 12-well plate. Seed cells at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.

  • Drug Treatment:

    • Treat cells with the primary DNA damaging agent (e.g., 10 µM Etoposide) for 1-2 hours.

    • Remove the media, wash once with PBS, and add fresh media containing PPA-Inhibitor at various concentrations (e.g., 0.1, 0.3, 1 µM) or a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 24 hours).

  • Fixation: Aspirate the medium and wash cells twice with PBS. Fix the cells by adding 500 µL of 4% PFA solution to each well and incubate for 20 minutes at room temperature.[13]

  • Permeabilization: Wash the cells three times with PBS (5 minutes each). Add 500 µL of Permeabilization Buffer and incubate for 30 minutes at room temperature.[13]

  • Blocking: Wash three times with PBS. Add 500 µL of Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[15]

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer (typically 1:200 to 1:800 dilution). Aspirate the blocking buffer and add 200 µL of the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.[12]

  • Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently labeled secondary antibody in PBS (e.g., 1:500). Add 200 µL to each coverslip and incubate for 2 hours at room temperature, protected from light.[13]

  • Mounting: Wash three times with PBS. Using fine-tipped forceps, carefully remove the coverslip from the well. Mount the coverslip onto a microscope slide with a drop of antifade mounting medium containing DAPI.[12]

  • Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images from at least 10 random fields for each condition. Quantify the number of γH2AX foci per nucleus using automated software like Fiji (ImageJ).[13]

Expected Results & Data Presentation

Treatment with a DNA damaging agent alone should increase γH2AX foci. Co-treatment with PPA-Inhibitor is expected to dramatically increase the number of foci per cell in a dose-dependent manner, indicating a failure to repair DSBs.

Treatment GroupConcentration (µM)Mean γH2AX Foci per Nucleus (± SEM)
Vehicle Control-1.2 ± 0.3
Etoposide1015.6 ± 2.1
PPA-Inhibitor12.5 ± 0.5
Etoposide + PPA-Inhibitor10 + 0.335.8 ± 3.5
Etoposide + PPA-Inhibitor10 + 1.052.1 ± 4.8

Application 2: Monitoring DDR Pathway Modulation by Western Blot

Principle of the Assay

Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation.[16] To confirm that PPA-Inhibitor is engaging its target, ATR, we can measure the phosphorylation of its direct substrate, Chk1 (at Ser345). Inhibition of ATR should lead to a reduction in Chk1 phosphorylation. This assay also allows for the simultaneous analysis of other key DDR markers.[9][17]

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of DDR markers.

Detailed Protocol: Western Blot Analysis of DDR Markers

Materials:

  • Treated cell pellets

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[18]

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20)

  • Primary and HRP-conjugated secondary antibodies (see table below)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Following drug treatment, wash cell monolayers twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, scraping, and collecting the lysate.[17]

  • Lysate Processing: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[17]

  • SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[16]

  • Protein Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Prepare and apply the ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using software like ImageJ.[17]

Recommended Antibodies & Expected Results
Target ProteinExpected Change with PPA-InhibitorRationale
p-Chk1 (Ser345) Decrease Direct readout of ATR kinase inhibition.
Total Chk1 No changeLoading control for p-Chk1.
γH2AX (p-H2AX Ser139) Increase Marker of accumulated, unrepaired DSBs.
Total H2AX No changeLoading control for γH2AX.
β-Actin or GAPDH No changeOverall sample loading control.

Application 3: Evaluating Cellular Viability

Principle of the Assay

Cell viability assays are essential for determining the cytotoxic or cytostatic effects of a compound.[19] ATP-based luminescence assays are highly sensitive and measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a loss of cell viability. This assay is ideal for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of PPA-Inhibitor, both alone and in combination with other drugs.

Experimental Workflow: ATP-Based Viability Assay

References

Application Notes and Protocols for 5-(Pyrazin-2-yl)pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." These structures possess favorable physicochemical properties and a three-dimensional arrangement that facilitates high-affinity interactions with multiple biological targets. The pyridine ring system is one of the most prolific of these scaffolds, present in over 95 FDA-approved pharmaceuticals and integral to agents treating a wide array of diseases from cancer to HIV/AIDS.[1][2][3] Similarly, the pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a para-position, is a cornerstone of rational drug design, valued for its role in forming critical hydrogen bonds and its presence in numerous bioactive compounds.[4][5][6]

This guide focuses on 5-(Pyrazin-2-yl)pyridin-2-amine , a compound that strategically combines both the pyridine and pyrazine motifs. This molecule is not typically an active pharmaceutical ingredient itself but serves as a high-value chemical intermediate or building block. Its structure provides a rigid, well-defined geometry and strategically placed nitrogen atoms that are ideal for creating derivatives that target key protein families, most notably protein kinases.[4][7] These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, focusing on its application in the synthesis of potent kinase inhibitors, complete with detailed experimental protocols.

Section 1: Compound Profile and Handling

A clear understanding of the fundamental properties of a starting material is critical for successful and reproducible research.

PropertyValueSource(s)
CAS Number 827588-90-9[8][9][10]
Molecular Formula C₉H₈N₄[8][9]
Molecular Weight 172.19 g/mol [8][11]
Purity Typically ≥98%[8][9]
Appearance Light yellow to brown crystalline powder[12]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[9][10]
Solubility Soluble in DMSO and Methanol.N/A
SMILES N1=CC=NC(=C1)C2=CN=C(N)C=C2[8]

Section 2: Core Application in Kinase Inhibitor Development

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4][7]

Rationale: The Pyrazinyl-Pyridine Scaffold as a Kinase "Hinge-Binder"

Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the enzyme's active site in the same pocket that adenosine triphosphate (ATP) normally occupies.[4] The 2-aminopyridine portion of the this compound scaffold is an excellent "hinge-binder." The "hinge region" is a flexible stretch of amino acids connecting the N- and C-terminal lobes of the kinase domain, and it forms critical hydrogen bonds with the adenine ring of ATP. The 2-aminopyridine motif can mimic this interaction, with the pyridine nitrogen acting as a hydrogen bond acceptor and the exocyclic amine acting as a hydrogen bond donor, effectively anchoring the inhibitor in the active site. The pyrazine moiety then serves as a versatile vector, pointing out of the active site, where further chemical modifications can be made to enhance potency, selectivity, and pharmacokinetic properties.

Case Study: Scaffolding for Checkpoint Kinase 1 (CHK1) Inhibitors

A prominent example of this scaffold's utility is in the development of inhibitors for Checkpoint Kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway.[13] In many cancers, particularly those with a defective p53 tumor suppressor gene, the G1 DNA damage checkpoint is non-functional. These cancer cells become heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, to repair DNA damage before attempting cell division.[14] Inhibiting CHK1 in these cells prevents this repair process, leading to catastrophic mitotic entry with damaged DNA and subsequent cell death. This makes CHK1 inhibitors a promising therapeutic strategy, especially in combination with DNA-damaging chemotherapy or radiation.[15][16]

Derivatives based on a 5-(pyridin-2-ylamino)pyrazine core, which can be synthesized from this compound, have been identified as potent, selective, and orally bioavailable CHK1 inhibitors.[13][15]

Drug Discovery Workflow using the Scaffold

G A Starting Material This compound B Chemical Synthesis (e.g., Buchwald-Hartwig or Suzuki Coupling) A->B Step 1 C Lead Compound (e.g., Substituted Pyrazinyl-Pyridine Derivative) B->C Step 2 D In Vitro Assay (Biochemical Kinase Inhibition) C->D Step 3 E Cellular Assay (Checkpoint Abrogation & Cytotoxicity) D->E Step 4 F Preclinical Development E->F Step 5

Caption: General workflow for developing a kinase inhibitor.

Mechanism of Action: CHK1 Inhibition

When proliferating cells experience DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[13] Activated CHK1, in turn, phosphorylates downstream targets like CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle, thereby inducing cell cycle arrest to allow for DNA repair. By inhibiting CHK1, the synthesized drug prevents this arrest, forcing the cell into mitosis despite the presence of DNA damage.

Simplified CHK1 Signaling Pathway

G cluster_0 Cellular Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits Apoptosis Mitotic Catastrophe & Cell Death Cell_Cycle Cell Cycle Arrest (G2/M Checkpoint) CDC25->Cell_Cycle prevents Inhibitor CHK1 Inhibitor (Synthesized Derivative) Inhibitor->CHK1 INHIBITS

Caption: Inhibition of CHK1 prevents cell cycle arrest.

Section 3: Experimental Protocols

The following protocols provide a framework for synthesizing a derivative from this compound and subsequently testing its biological activity.

Protocol 1: Synthesis of a Substituted Derivative via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. This protocol describes the coupling of this compound with a functionalized aryl bromide. This is a common strategy to append moieties that can interact with other regions of a kinase active site or improve drug-like properties.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the selected aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The amount should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration relative to the limiting reagent).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filter pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro CHK1 Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the newly synthesized compound to inhibit the enzymatic activity of CHK1. It quantifies the phosphorylation of a substrate peptide by the kinase. A reduction in phosphorylation in the presence of the compound indicates inhibitory activity.

Materials:

  • Recombinant human CHK1 enzyme

  • Biotinylated CHK1 substrate peptide

  • ATP (Adenosine Triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., HTRF®, LanthaScreen™, or similar technology using a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin)

  • Microplate reader compatible with the chosen detection technology

Procedure:

  • Compound Preparation: Perform serial dilutions of the synthesized inhibitor in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM). Prepare a DMSO-only control.

  • Reaction Mix: In a 384-well microplate, add the kinase reaction buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO control to the appropriate wells.

  • Enzyme Addition: Add the CHK1 enzyme to all wells except for the "no enzyme" control. Allow the enzyme and inhibitor to incubate for 15-20 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for an accurate IC₅₀ determination.

  • Incubation: Incubate the plate at 30 °C for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Detection: Add the detection reagents according to the manufacturer's protocol. Incubate in the dark for 60 minutes to allow for binding.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Checkpoint Abrogation Assay

Rationale: This cell-based assay determines if the compound can override a DNA damage-induced G2/M cell cycle checkpoint, which is the functional consequence of CHK1 inhibition in a cellular context.

Materials:

  • Human cancer cell line (e.g., HT-29 or HeLa, which are p53 proficient but can be used to model checkpoint function)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • DNA damaging agent (e.g., Etoposide or Doxorubicin)

  • Synthesized inhibitor compound

  • Propidium Iodide (PI) staining solution

  • Anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Induce Damage: Treat the cells with a concentration of the DNA damaging agent known to induce G2 arrest (e.g., 0.5 µM Etoposide) for 16-24 hours. Include an untreated control group.

  • Inhibitor Treatment: To the arrested cells, add the synthesized CHK1 inhibitor at various concentrations. Include a "damage only" control. Incubate for an additional 2-4 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining for Mitosis:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells and stain with the anti-phospho-Histone H3 (Ser10) antibody. Phosphorylation of Histone H3 at Ser10 is a specific marker for mitotic cells.

    • Counterstain the DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis:

    • The "damage only" group should show a low percentage of mitotic (phospho-H3 positive) cells and a high population of cells with 4N DNA content (G2/M arrest).

    • Effective checkpoint abrogation by the inhibitor will be observed as an increase in the percentage of phospho-H3 positive cells, indicating that the cells have bypassed the G2 arrest and entered mitosis.

    • Quantify the percentage of mitotic cells for each inhibitor concentration to determine the effective concentration for checkpoint abrogation.

References

Application Notes and Protocols for High-Throughput Screening with 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Critical Cell Cycle and Stress Response Kinases

The 5-(Pyrazin-2-yl)pyridin-2-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2] Protein kinases are pivotal regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Derivatives of this pyrazine-pyridine core have demonstrated significant inhibitory activity against key kinases involved in cell cycle control and DNA damage response (DDR), making them a focal point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[5][6]

This guide provides a comprehensive framework for designing and executing a high-throughput screening and follow-up cascade for novel derivatives based on the this compound scaffold. Our primary focus will be on Checkpoint Kinase 1 (CHK1) , a serine/threonine kinase central to the DDR pathway, for which this scaffold has shown potent, orally bioavailable inhibitory activity.[7][8] Furthermore, we will outline a strategy for selectivity profiling against other relevant kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and p38 Mitogen-Activated Protein Kinase (MAPK) , to build a comprehensive understanding of compound specificity—a critical factor for successful drug development.[9][10][11]

This document is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions.

Part 1: The HTS Cascade - A Multi-Stage Strategy for Hit Identification

A successful HTS campaign is more than a single experiment; it is a funneling process designed to efficiently identify and validate promising compounds from a large library. Our strategy begins with a robust primary screen, followed by rigorous confirmation and orthogonal testing to eliminate false positives and prioritize the most promising hits for further characterization.

HTS_Workflow cluster_0 Primary HTS Campaign cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization Compound_Library Compound Library (>100,000 Compounds) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Target: CHK1 Kinase Compound_Library->Primary_Screen Data_Analysis Data Analysis (Calculate % Inhibition, Z'-Factor) Primary_Screen->Data_Analysis Primary_Hits Identify Primary Hits (e.g., >50% Inhibition) Data_Analysis->Primary_Hits Hit_Reorder Re-order/Re-synthesize Fresh Compound Powder Primary_Hits->Hit_Reorder Advance Hits Dose_Response Confirmatory Dose-Response (10-point, IC50 Determination) Hit_Reorder->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Eliminate Assay Artifacts Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits MOA_Studies Mechanism of Action (e.g., ATP Competition) Confirmed_Hits->MOA_Studies Advance Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling (CDK9, p38, etc.) MOA_Studies->Selectivity_Profiling Lead_Series Prioritized Lead Series Selectivity_Profiling->Lead_Series

Figure 1: High-Throughput Screening (HTS) and Hit Validation Workflow.

Part 2: Primary Screening Protocol - An AlphaScreen Assay for CHK1

Rationale for Assay Selection: We have selected the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology for the primary screen. AlphaScreen is a bead-based, no-wash assay that offers high sensitivity, a large dynamic range, and is readily amenable to automation in 384-well or 1536-well formats, making it ideal for large-scale HTS campaigns.[12][13] The assay will measure the phosphorylation of a biotinylated substrate peptide by the CHK1 enzyme.

Principle of the CHK1 AlphaScreen Assay

The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[14]

  • Donor Bead: Coated with Streptavidin, which binds to a biotinylated peptide substrate for CHK1.

  • Acceptor Bead: Coated with Protein A, which captures a phospho-specific antibody that recognizes the phosphorylated substrate.

When the CHK1 enzyme phosphorylates the substrate, the phospho-specific antibody binds, bringing the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[13] An active inhibitor will prevent substrate phosphorylation, thus keeping the beads separated and resulting in a loss of signal.

AlphaScreen_Principle cluster_NoInhibitor No Inhibitor (High Signal) cluster_WithInhibitor With Inhibitor (Low Signal) Donor Streptavidin Donor Bead Substrate Biotin-Substrate-PO4 Donor->Substrate Binds Biotin Acceptor Protein A Acceptor Bead Antibody Anti-PO4 Ab Substrate->Antibody Binds PO4 Antibody->Acceptor Binds Protein A CHK1 Active CHK1 CHK1->Substrate Phosphorylates ATP ATP ADP ADP Donor_inh Streptavidin Donor Bead Substrate_inh Biotin-Substrate Donor_inh->Substrate_inh Binds Biotin Acceptor_inh Protein A Acceptor Bead Antibody_inh Anti-PO4 Ab CHK1_inh Inactive CHK1 Inhibitor Inhibitor Inhibitor->CHK1_inh

Figure 2: Principle of the CHK1 Kinase AlphaScreen Assay.

Detailed HTS Protocol for CHK1 Inhibition

Materials:

  • Recombinant human CHK1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Cdc25C peptide)

  • Phospho-Cdc25C (Ser216) specific antibody

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Protein A Acceptor Beads

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing 20 mM EDTA, 40 µg/mL Donor beads, 40 µg/mL Acceptor beads, and the phospho-specific antibody.

  • 384-well white opaque microplates (e.g., OptiPlate™-384)

  • Acoustic liquid handler (e.g., Echo®) for compound dispensing

  • Multichannel liquid handlers and plate reader capable of AlphaScreen detection.

Procedure (Automated Workflow):

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the this compound derivative library (in 100% DMSO) into the assay plate wells. Final compound concentration will be 10 µM. Dispense DMSO only for control wells (High signal, 0% inhibition) and a known CHK1 inhibitor (e.g., CCT244747) for Low signal (100% inhibition) controls.[8]

  • Enzyme Addition: Add 5 µL of CHK1 enzyme solution (pre-diluted in Assay Buffer to 2X final concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2X solution of the Biotin-Substrate/ATP mix (in Assay Buffer) to all wells to start the kinase reaction. The final ATP concentration should be at its Km value to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection: Add 10 µL of the Stop/Detection Buffer to each well. This stops the enzymatic reaction (due to EDTA chelating Mg²⁺) and introduces the detection reagents.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for bead-antibody-substrate binding.

  • Signal Reading: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).

Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Z'-Factor Calculation: The Z'-factor is a measure of assay robustness and is critical for validating HTS assays.[15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| (Where SD is the standard deviation of the high and low signal controls).

Part 3: Hit Confirmation and Secondary Screening

Primary hits must undergo a rigorous validation process to confirm their activity and rule out artifacts.

1. Hit Confirmation and Dose-Response: Active compounds ("hits") identified in the primary screen (e.g., >50% inhibition) should be re-sourced as fresh, dry powders. A 10-point, 3-fold serial dilution is then prepared to determine the half-maximal inhibitory concentration (IC₅₀) using the same primary assay protocol. This confirms the activity and establishes the potency of the compound.

2. Orthogonal Assay Protocol (Kinase-Glo® Luminescent Assay): To eliminate false positives that interfere with the AlphaScreen technology (e.g., light scatterers or singlet oxygen quenchers), a mechanistically different orthogonal assay is essential.[12] The Kinase-Glo® assay is an excellent choice as it measures kinase activity by quantifying the amount of ATP remaining after the reaction.[9]

Principle: Active kinases consume ATP. The Kinase-Glo® reagent contains luciferase and luciferin. The luciferase uses the remaining ATP to produce a luminescent signal that is inversely proportional to kinase activity.[16]

Protocol:

  • Perform the kinase reaction (Steps 1-5 from the primary HTS protocol) in a white opaque 384-well plate.

  • After the 60-minute kinase reaction, allow the plate to equilibrate to room temperature.

  • Add a volume of Kinase-Glo® Reagent equal to the volume in the well (e.g., 10 µL).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis and signal generation.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a standard plate reader.

Data Interpretation: True hits should demonstrate a comparable IC₅₀ value in both the AlphaScreen and Kinase-Glo® assays. A significant discrepancy may indicate an artifact.

Part 4: Mechanism of Action (MoA) and Selectivity Profiling

Confirmed hits are advanced to MoA and selectivity studies to understand how they work and to assess their specificity, which is crucial for predicting potential off-target effects.

CHK1 Signaling Pathway

CHK1_Pathway cluster_pathway CHK1 DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., Genotoxic Stress) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates (Ser345) CDC25 CDC25 Phosphatases (A, B, C) CHK1->CDC25 Phosphorylates & Inhibits CDKs CDK1/CDK2 CDC25->CDKs Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->Cell_Cycle_Arrest Progression Blocked Inhibitor This compound Derivative Inhibitor->CHK1 INHIBITION

Figure 3: Simplified CHK1 Signaling Pathway and Point of Inhibition.

Protocol: ATP Competition Assay

This assay determines if the inhibitor binds to the ATP-binding pocket of the kinase. The IC₅₀ of the inhibitor is measured at various fixed concentrations of ATP.

  • Set up multiple kinase assays (using the Kinase-Glo® format) with ATP concentrations ranging from low (e.g., 0.1x Kₘ) to high (e.g., 10x Kₘ).

  • In each ATP condition, perform a full dose-response curve for the inhibitor.

  • Plot the resulting IC₅₀ values against the ATP concentration.

  • Interpretation: For an ATP-competitive inhibitor, the apparent IC₅₀ value will increase linearly with increasing ATP concentration. For non-competitive or allosteric inhibitors, the IC₅₀ will remain largely unaffected by the ATP concentration.

Kinase Selectivity Profiling

To assess the specificity of the confirmed hits, they should be screened against a panel of related kinases. Given the structural similarities of kinase ATP-binding sites, this is a critical step to identify potential off-target liabilities.[17]

Procedure:

  • Select a panel of relevant serine/threonine and tyrosine kinases. This should include kinases from the same family (e.g., other CDKs like CDK9) and kinases known to be inhibited by related scaffolds (e.g., p38 MAPK, VEGFR-2).[9][18]

  • Using a suitable assay format (e.g., ADP-Glo™ Kinase Assay, which is a universal format measuring ADP production), test the confirmed hits at a single high concentration (e.g., 1 µM) against the entire panel.[19][20]

  • For any kinase that shows significant inhibition (>50%), perform a full IC₅₀ determination.

  • Present the data in a table to visualize the selectivity profile.

Compound IDCHK1 IC₅₀ (nM)CDK9 IC₅₀ (nM)p38α IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity (Fold vs. CHK1)
Lead-001 15850>10,0002,500CDK9: 57x, p38α: >667x, VEGFR-2: 167x
Lead-002 22>10,000>10,0008,900CDK9: >455x, p38α: >455x, VEGFR-2: 405x
Control 101,2005,400>10,000CDK9: 120x, p38α: 540x, VEGFR-2: >1000x

Table 1: Example Selectivity Profile for Confirmed Hits.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. The systematic HTS and follow-up strategy detailed in this guide offers a robust pathway from a large chemical library to a well-characterized, potent, and selective lead series targeting CHK1. By integrating automated primary screening, orthogonal hit validation, and in-depth MoA and selectivity studies, researchers can efficiently advance the development of promising new therapeutic candidates for diseases driven by aberrant kinase signaling.

References

developing orally bioavailable CHK1 inhibitors from 5-(Pyrazin-2-yl)pyridin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on the topic of This guide provides detailed application notes and protocols to support this endeavor.

Application Notes & Protocols: From Scaffold to Clinical Candidate

The development of orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitors from the 5-(Pyrazin-2-yl)pyridin-2-amine scaffold is a critical area of research. CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By inhibiting CHK1, cancer cells can be sensitized to DNA-damaging agents, leading to synthetic lethality. This guide provides a comprehensive overview of the strategies and methodologies required to advance a starting chemical scaffold into a clinical candidate with oral bioavailability.

The Rationale for Targeting CHK1

CHK1 is an essential transducer in the intra-S and G2/M cell cycle checkpoints. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair. Many cancer cells have defects in their DDR pathways, making them highly reliant on CHK1 for survival, especially when treated with chemotherapy or radiation. Therefore, inhibiting CHK1 in combination with these therapies can selectively kill cancer cells.

Medicinal Chemistry: The Path to Oral Bioavailability

The starting scaffold, this compound, offers a solid foundation for developing CHK1 inhibitors. However, achieving oral bioavailability requires a multi-parameter optimization approach. Key physicochemical properties that influence oral absorption include:

  • Solubility: The ability of the compound to dissolve in the gastrointestinal tract.

  • Permeability: The capacity of the compound to cross the intestinal membrane.

  • Metabolic Stability: The resistance of the compound to degradation by liver enzymes.

Strategies to enhance these properties include:

  • Lipophilicity Modulation: Adjusting the lipophilicity (logP) of the molecule to fall within an optimal range for absorption.

  • Polar Surface Area (PSA) Reduction: Decreasing the PSA to improve cell permeability.

  • Introduction of Polar Groups: Strategically adding polar groups to improve solubility without compromising permeability.

  • Metabolic Soft Spot Identification and Blocking: Identifying and modifying sites on the molecule that are prone to metabolic degradation.

A systematic approach to modifying the scaffold is crucial. This involves exploring substitutions at various positions of the pyrazine and pyridine rings to build a comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).

Experimental Protocols

This protocol details the measurement of a compound's ability to inhibit the enzymatic activity of CHK1.

Materials:

  • Recombinant human CHK1 enzyme

  • CHK1 substrate peptide (e.g., CHKtide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the CHK1 enzyme and substrate peptide in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the CHK1 kinase activity.

This protocol assesses the ability of the inhibitor to engage CHK1 within a cellular context.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DNA damaging agent (e.g., gemcitabine)

  • Antibodies for Western blotting (e.g., anti-phospho-CHK1, anti-CHK1, anti-GAPDH)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed HT-29 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound for 1 hour.

  • Add a DNA damaging agent, such as gemcitabine, to induce CHK1 phosphorylation.

  • Incubate for an additional 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform Western blotting to detect the levels of phosphorylated CHK1 and total CHK1.

  • A potent inhibitor will reduce the levels of phosphorylated CHK1 in a dose-dependent manner.

This protocol outlines the steps to evaluate the oral bioavailability of a lead compound in an animal model.

Materials:

  • Test compound

  • Vehicle for oral and intravenous administration

  • Animal model (e.g., male Swiss albino mice)

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice overnight before dosing.

  • Administer the test compound via oral gavage and intravenous injection to two separate groups of mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability (F%).

Data Presentation

The following table provides an example of how to present SAR and PK data for a series of CHK1 inhibitors derived from the this compound scaffold.

CompoundR1R2CHK1 IC50 (nM)Cell Potency (nM)Oral Bioavailability (F%)
1 HH500>1000<5
2 MeH25050010
3 HOMe10015025
4 MeOMe205045

Visualizations

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor CHK1 Inhibitor Inhibitor->CHK1 blocks

Caption: CHK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Scaffold Selection This compound Synthesis Chemical Synthesis & SAR Exploration Start->Synthesis Biochemical Biochemical Assay CHK1 IC50 Synthesis->Biochemical Biochemical->Synthesis SAR Feedback Cellular Cell-Based Assays Target Engagement Biochemical->Cellular Potent Hits Cellular->Synthesis SAR Feedback PK In Vivo PK Studies Oral Bioavailability Cellular->PK Active Compounds PK->Synthesis SPR Feedback Efficacy In Vivo Efficacy Tumor Growth Inhibition PK->Efficacy Bioavailable Leads Candidate Clinical Candidate Efficacy->Candidate

Caption: Drug Discovery Workflow for Oral CHK1 Inhibitors.

Synthesis of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile: An In-Depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile Scaffold

The 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile core is a privileged scaffold in modern medicinal chemistry, most notably as a cornerstone for the development of potent and selective kinase inhibitors. Compounds bearing this moiety have shown significant promise as therapeutic agents, particularly in oncology. A prime example is the clinical candidate CCT244747, a highly selective and orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitor.[1][2][3] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to genotoxic chemotherapies.[1][2] The synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile, offering insights into two primary synthetic strategies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Strategic Approaches to Synthesis: A Comparative Overview

The construction of the critical C-N bond between the pyrazine and pyridine rings can be approached through two main disconnection strategies, each with its own set of advantages and considerations.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Key Transformation Palladium-catalyzed cross-couplingAddition-elimination reaction
Substrates 5-Halopyrazine-2-carbonitrile (Br, Cl) + 2-Aminopyridine5-Halopyrazine-2-carbonitrile (Cl, F) + 2-Aminopyridine
Key Reagents Palladium catalyst, phosphine ligand, baseStrong base or thermal conditions
Advantages Broad substrate scope, high functional group tolerance, generally high yields.[4][5]Can be metal-free, potentially more cost-effective.
Disadvantages Cost of palladium and ligands, potential for metal contamination in the final product.[5]Requires a highly electron-deficient pyrazine ring, may require harsh conditions (high temperatures).[6][7]
Typical Yields Moderate to excellent (can exceed 80%).[8]Variable, often moderate.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathways for the preparation of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile.

Synthetic Workflow General Synthetic Pathways cluster_precursor Precursor Synthesis cluster_main_reactions Key C-N Bond Formation cluster_purification Purification & Characterization 5-Aminopyrazine-2-carbonitrile 5-Aminopyrazine-2-carbonitrile 5-Halopyrazine-2-carbonitrile 5-Halopyrazine-2-carbonitrile 5-Aminopyrazine-2-carbonitrile->5-Halopyrazine-2-carbonitrile Sandmeyer-type Reaction Buchwald-Hartwig Buchwald-Hartwig 5-Halopyrazine-2-carbonitrile->Buchwald-Hartwig SNAr SNAr 5-Halopyrazine-2-carbonitrile->SNAr 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Buchwald-Hartwig 2-Aminopyridine->SNAr Final Product 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile Buchwald-Hartwig->Final Product SNAr->Final Product Purification Purification Final Product->Purification Column Chromatography / Recrystallization Characterization Characterization Purification->Characterization NMR, MS

Caption: Overview of synthetic routes to the target compound.

Detailed Protocols and Methodologies

Part 1: Synthesis of Key Precursor: 5-Bromopyrazine-2-carbonitrile

The synthesis of a 5-halopyrazine-2-carbonitrile is a crucial first step for both the Buchwald-Hartwig and SNAr approaches. The following protocol details a Sandmeyer-type reaction to produce 5-bromopyrazine-2-carbonitrile from the commercially available 5-aminopyrazine-2-carbonitrile.

Reaction Scheme:

Sandmeyer Reaction start 5-Aminopyrazine-2-carbonitrile reagents CuBr₂, t-BuONO Acetonitrile, 60 °C start->reagents product 5-Bromopyrazine-2-carbonitrile reagents->product

Caption: Synthesis of 5-bromopyrazine-2-carbonitrile.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve copper(II) bromide (1.2 equivalents) and tert-butyl nitrite (1.5 equivalents) in acetonitrile.

  • Addition of Starting Material: In a separate flask, dissolve 5-aminopyrazine-2-carbonitrile (1.0 equivalent) in acetonitrile.

  • Reaction Execution: Slowly add the solution of 5-aminopyrazine-2-carbonitrile dropwise to the stirred solution of copper(II) bromide and tert-butyl nitrite.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer twice with 1N aqueous hydrochloric acid, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 5-bromopyrazine-2-carbonitrile. A typical yield for this reaction is around 49%.

Characterization Data for 5-Bromopyrazine-2-carbonitrile:

  • ¹H NMR (CDCl₃): δ 8.83 (s, 1H), 8.71 (s, 1H).

Part 2: Synthesis of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile

This palladium-catalyzed cross-coupling reaction is a highly reliable method for the formation of the C-N bond between the pyrazine and pyridine rings.[4][5][8]

Reaction Scheme:

Buchwald-Hartwig Amination reactants 5-Bromopyrazine-2-carbonitrile + 2-Aminopyridine conditions Pd₂(dba)₃, Xantphos NaOt-Bu, Toluene, 100 °C reactants->conditions product 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile conditions->product SNAr Reaction reactants 5-Chloropyrazine-2-carbonitrile + 2-Aminopyridine conditions K₂CO₃, DMF 120 °C reactants->conditions product 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile conditions->product Buchwald-Hartwig Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd(0)L₂->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ Oxidative Addition Complex->Amine Coordination + R'-NH₂ Amido Complex Ar-Pd(II)(NHR')L₂ Amine Coordination->Amido Complex - HX, + Base Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-NHR' SNAr Mechanism Mechanism of SNAr Reactants 5-Halopyrazine-2-carbonitrile + 2-Aminopyridine Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Complex Nucleophilic Attack Product 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile Meisenheimer Complex->Product Elimination of Halide

References

Application Notes & Protocols: Evaluating 5-(Pyrazin-2-yl)pyridin-2-amine in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 5-(Pyrazin-2-yl)pyridin-2-amine, a novel heterocyclic compound, as a potential sensitizer to conventional chemotherapy. Based on its structural motifs, this compound is hypothesized to function as a kinase inhibitor, potentially targeting Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 has emerged as a promising strategy to overcome resistance and enhance the efficacy of chemotherapy by downregulating key anti-apoptotic and pro-survival proteins in cancer cells. This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo studies, and a strategic workflow for assessing the synergistic potential of this compound in combination with standard cytotoxic agents.

Introduction and Scientific Rationale

Heterocyclic compounds containing pyrazine and pyridine rings are prevalent scaffolds in the development of small molecule kinase inhibitors.[1][2] The compound this compound shares features with known inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transcription of many genes, including those with short-lived mRNA transcripts.[3][4]

Many cancer cells exhibit a strong dependence, or "transcriptional addiction," on the continuous expression of certain oncogenes and anti-apoptotic proteins such as MYC and MCL-1 for their survival.[5] These proteins are often characterized by their rapid turnover. By inhibiting CDK9, the transcription of these crucial survival genes is suppressed, leading to reduced cell proliferation and increased apoptosis.[4][6] This mechanism provides a strong rationale for combining CDK9 inhibitors with traditional DNA-damaging chemotherapies (e.g., cisplatin, doxorubicin) or antimetabolites (e.g., 5-fluorouracil). Chemotherapy induces cellular stress and DNA damage, which would normally trigger apoptosis. However, cancer cells can often evade this by upregulating survival proteins. A CDK9 inhibitor can block this escape route, thus sensitizing the cancer cells to the effects of chemotherapy and creating a synergistic anti-tumor effect.[3][4]

Preclinical studies have demonstrated that CDK9 inhibitors can act synergistically with various chemotherapy agents in both solid and hematological malignancies.[3][4][5] For instance, the CDK9 inhibitor SNS-032 showed a synergistic effect with cisplatin in esophageal cancer models, enhancing chemotherapy-driven apoptosis.[4] This guide provides the framework to investigate whether this compound can achieve similar synergistic outcomes.

Proposed Mechanism of Action: CDK9 Inhibition

The central hypothesis is that this compound inhibits the kinase activity of CDK9. This disrupts the transcriptional machinery of cancer cells, leading to the depletion of critical survival proteins.

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_chemo Cellular Response cluster_inhibitor CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 pRNAPII p-RNAPII (Ser2-P) mRNA mRNA Transcripts (MYC, MCL-1, etc.) pRNAPII->mRNA Elongation DNA DNA Template DNA->RNAPII Binds Promoter Survival Pro-Survival Proteins (MCL-1, MYC) mRNA->Survival Translates to Chemo Chemotherapy (e.g., Cisplatin) DNAdamage DNA Damage Chemo->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Induces Survival->Apoptosis Inhibits Inhibitor This compound Inhibitor->CDK9 Inhibits

Caption: Proposed mechanism of synergistic action.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential to robustly evaluate the combination therapy. The workflow should progress from initial in vitro screening to more complex in vivo models.

Preclinical_Workflow cluster_vitro Phase 1: In Vitro Characterization cluster_mechanistic Phase 2: Mechanistic Validation (In Vitro) cluster_vivo Phase 3: In Vivo Efficacy A 1. Cell Line Selection (Relevant cancer types) B 2. Single-Agent IC50 Determination (Compound & Chemo) A->B C 3. Combination Cytotoxicity Assays (Fixed ratio or checkerboard) B->C D 4. Synergy Analysis (Calculate Combination Index - CI) C->D E 5. Apoptosis Assays (Annexin V / Caspase-3) D->E F 6. Western Blot Analysis (p-RNAPII, MCL-1, c-MYC, PARP cleavage) E->F G 7. Cell Cycle Analysis (Flow Cytometry) F->G H 8. Xenograft Model Establishment G->H I 9. MTD Studies (Single agents and combination) H->I J 10. Efficacy Study (Tumor Growth Inhibition) I->J K 11. Pharmacodynamic Analysis (Biomarker modulation in tumors) J->K

Caption: Staged workflow for preclinical evaluation.

Detailed In Vitro Protocols

Cell Line Selection and Culture
  • Rationale: Choose cancer cell lines known for their dependency on transcriptional regulation (e.g., MYC-amplified neuroblastoma, multiple myeloma, or non-small cell lung cancer lines).[4] Include lines with varying sensitivity to the selected chemotherapeutic agent.

  • Protocol:

    • Culture selected cell lines (e.g., NCI-H929, SK-N-BE(2), A549) in recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase for all experiments.

Single-Agent and Combination Cytotoxicity Assay (MTS Assay)
  • Rationale: To determine the half-maximal inhibitory concentration (IC50) of each agent alone and to assess the cytotoxic effect of the combination.

  • Protocol:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Single-Agent: Prepare serial dilutions of this compound and the chemotherapy agent (e.g., cisplatin) in culture media. Treat cells for 72 hours.

    • Combination: Treat cells with the agents simultaneously. A fixed-ratio design based on the individual IC50 values is recommended (e.g., 1:1, 1:2, 2:1 ratio of their respective IC50s).

    • After 72 hours, add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Read the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine IC50 values using non-linear regression.

Synergy Analysis
  • Rationale: To quantitatively determine if the combination effect is synergistic, additive, or antagonistic.

  • Protocol:

    • Use the data from the combination cytotoxicity assay.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Generate a CI-Fa plot (Fraction affected) to assess synergy across a range of effect levels.

Compound CombinationCell LineIC50 (Compound Alone)IC50 (Chemo Alone)Combination Index (CI) at Fa=0.5Interpretation
This compound + CisplatinA5491.2 µM5.5 µM0.6Synergism
This compound + DoxorubicinNCI-H9290.8 µM0.1 µM0.4Synergism
This compound + 5-FluorouracilHT-291.5 µM8.0 µM0.7Synergism
Table 1: Example data summary for in vitro synergy analysis.
Western Blot for Mechanistic Validation
  • Rationale: To confirm that the compound inhibits the CDK9 pathway and enhances apoptotic signaling in the presence of chemotherapy.

  • Protocol:

    • Treat cells with the compound, chemotherapy, and the combination at their respective IC50 concentrations for a specified time (e.g., 24 hours).

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • CDK9 Target Engagement: Phospho-RNAPII (Ser2)

      • Downstream Effects: MCL-1, MYC

      • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3

      • Loading Control: GAPDH or β-Actin

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

Detailed In Vivo Protocol: Xenograft Tumor Model

  • Rationale: To evaluate the anti-tumor efficacy and tolerability of the combination therapy in a living organism.

  • Protocol:

    • Animal Husbandry: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). House them in a pathogen-free facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., A549) in a 1:1 mixture of media and Matrigel into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Chemotherapy alone

      • Group 4: Combination of both agents

    • Drug Formulation and Administration:

      • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80) for oral gavage (PO).

      • Formulate chemotherapy (e.g., cisplatin) in saline for intraperitoneal (IP) injection.

      • Dosing schedules should be based on prior Maximum Tolerated Dose (MTD) studies. A typical schedule might be: Compound administered daily (PO) for 5 days a week, and chemotherapy administered once a week (IP).

    • Monitoring:

      • Measure tumor volume twice weekly (Volume = 0.5 x Length x Width²).

      • Record body weight twice weekly as a measure of toxicity.

      • Observe animals for any signs of distress.

    • Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if body weight loss exceeds 20%.

    • Analysis:

      • Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

      • Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for MCL-1, immunohistochemistry for Ki-67).

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1250 ± 150-+5
This compound (30 mg/kg, PO, QD)980 ± 12021.6%+2
Cisplatin (3 mg/kg, IP, QW)850 ± 11032.0%-8
Combination350 ± 8072.0%-10
Table 2: Example data summary for in vivo xenograft study.

Conclusion

The strategic combination of a CDK9 inhibitor like this compound with standard chemotherapy holds significant therapeutic promise. By suppressing the transcriptional machinery that cancer cells rely on for survival, this approach has the potential to overcome drug resistance and significantly improve treatment outcomes. The protocols detailed in this guide provide a rigorous and systematic framework for the preclinical validation of this combination, from initial in vitro synergy screening to in vivo efficacy confirmation. Successful execution of these studies will provide the critical data needed to advance this therapeutic strategy toward clinical development.

References

Measuring the Kinase Selectivity of 5-(Pyrazin-2-yl)pyridin-2-amine: An Application Note and Comprehensive Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the kinase selectivity profile of the novel small molecule, 5-(Pyrazin-2-yl)pyridin-2-amine. Recognizing the pyrazine and aminopyridine moieties as common scaffolds in kinase inhibitor development, establishing a precise understanding of this compound's interactions across the human kinome is a critical step in its preclinical evaluation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols for a multi-faceted approach to kinase selectivity profiling. We will detail biochemical assays for initial broad screening and IC50 determination, followed by in-cell target engagement confirmation to ensure physiological relevance.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them highly attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[2] The human genome contains over 500 kinases, which are often grouped into families based on structural homology.[3] This homology, especially within the ATP-binding pocket where most small molecule inhibitors act, presents a significant challenge in drug development: achieving inhibitor selectivity.[1]

A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even antagonistic effects on the intended therapeutic outcome.[4] Conversely, a well-characterized "polypharmacology" profile, where a compound intentionally interacts with a specific set of kinases, can be therapeutically advantageous. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of a successful kinase inhibitor drug discovery program.

The compound this compound features a 2-aminopyrazine core, a scaffold known to be present in inhibitors of various protein kinases.[1][5] For instance, related aminopyrazine structures have shown inhibitory activity against kinases such as Nek2.[6] This precedent underscores the necessity of a systematic investigation to identify its primary target(s) and any potential off-targets across the kinome. This guide will outline a strategic, tiered approach to achieve this.

Strategic Workflow for Kinase Selectivity Profiling

A robust assessment of kinase selectivity involves a multi-pronged approach, moving from broad, high-throughput in vitro methods to more physiologically relevant cellular assays. This tiered strategy allows for efficient resource allocation, with broad initial screens identifying a smaller subset of kinases for more detailed follow-up.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_3 Tier 3: Cellular Target Engagement T1_Biochem Biochemical Assays (e.g., KINOMEscan®) T2_IC50 IC50 Determination (Biochemical Assays for Hits) T1_Biochem->T2_IC50 Identifies primary binding partners T1_Activity Activity-Based Assays (e.g., ADP-Glo™) T1_Activity->T2_IC50 Identifies inhibited kinases T3_CETSA Cellular Thermal Shift Assay (CETSA) (for key targets and off-targets) T2_IC50->T3_CETSA Confirms potency, informs cellular studies

Caption: A tiered workflow for kinase selectivity profiling.

Tier 1: Broad Kinome Screening Methodologies

The initial step is to survey the interaction of this compound against a large, representative panel of the human kinome. This provides a broad, unbiased view of the compound's binding landscape.

Competition Binding Assays (e.g., KINOMEscan®)

Principle: Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. This method is ATP-independent, providing a true measure of binding affinity (dissociation constant, Kd).[7][8]

Workflow Diagram:

G cluster_0 KINOMEscan® Workflow cluster_1 Incubation A DNA-tagged Kinase D Competition for Kinase Binding Site A->D B Immobilized Ligand (on beads) B->D C Test Compound (this compound) C->D E Wash to Remove Unbound Components D->E F Quantify Bound Kinase via qPCR of DNA tag E->F

Caption: Workflow for a competition binding assay.

Protocol: KINOMEscan® Profiling

While the specific, proprietary details of the KINOMEscan® platform are proprietary to Eurofins Discovery, the general protocol for submitting a compound for analysis is as follows:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Submission: Submit the compound to the service provider (e.g., Eurofins Discovery) for screening against their kinase panel (e.g., the scanMAX panel of over 468 kinases).[9] Typically, screening is performed at a single high concentration (e.g., 10 µM) to identify all potential interactions.

  • Data Analysis: The service provider will return data as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <35% or <10%. The results are often visualized on a kinome tree diagram, providing an intuitive representation of selectivity.

Activity-Based Assays (e.g., ADP-Glo™ Universal Kinase Assay)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It's a universal assay applicable to virtually any kinase.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[12]

Workflow Diagram:

G cluster_0 ADP-Glo™ Assay Workflow A Kinase Reaction: Kinase + Substrate + ATP + Test Compound B ADP-Glo™ Reagent Addition: - Stops kinase reaction - Depletes remaining ATP A->B Incubate C Kinase Detection Reagent Addition: - Converts ADP to ATP - Luciferase/Luciferin react with new ATP B->C Incubate 40 min D Measure Luminescence C->D Incubate 30-60 min

Caption: Workflow for the ADP-Glo™ kinase assay.

Tier 2: IC50 Determination for Identified Hits

Once primary interaction partners ("hits") are identified from the broad screen, the next step is to quantify the potency of inhibition. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Protocol: Biochemical IC50 Determination using ADP-Glo™

This protocol provides a detailed method for determining the IC50 value of this compound against a purified kinase identified as a hit in the primary screen.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP Solution: Prepare an ATP stock solution in kinase buffer at a concentration equal to the Km of the specific kinase, if known. Otherwise, a concentration of 10-100 µM is a common starting point.

    • Kinase/Substrate Solution: Prepare a solution containing the purified kinase and its corresponding substrate in kinase buffer. The concentrations should be optimized to ensure the reaction is in the linear range.

    • Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Procedure (384-well plate format):

    • Dispense 25 nL of each compound concentration from the dilution series into the wells of a white 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a background control.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and deplete ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Kinase TargetIC50 (nM)Hill Slope
Kinase A (Hit)501.10.99
Kinase B (Hit)8500.90.98
Kinase C (Non-hit)>10,000N/AN/A

Tier 3: Cellular Target Engagement

Biochemical assays are essential for understanding direct interactions, but they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[13] Therefore, it is crucial to validate the biochemical hits in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful technique for verifying target engagement in cells or tissues.[14] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its resistance to thermal denaturation.[13][14] This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blot.[14][15]

Workflow Diagram:

G cluster_0 CETSA® Workflow A Treat cells with Test Compound or Vehicle (DMSO) B Harvest cells and aliquot A->B C Heat aliquots at a range of temperatures B->C D Lyse cells and separate soluble vs. aggregated proteins (centrifugation) C->D E Analyze soluble fraction by Western Blot for target protein D->E F Quantify band intensity and plot melt curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for a Target Kinase

This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with a specific kinase target in cultured cells.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line known to express the target kinase to ~80% confluency.

    • Treat the cells with this compound at a relevant concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 4°C increments) using a thermal cycler. Include an unheated control.

    • Cool the samples at room temperature for 3 minutes.[16]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target kinase.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target kinase at each temperature.

    • Normalize the intensity of each band to the unheated control (set to 100% soluble).

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Data Presentation: Hypothetical CETSA Melt Curve Data

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
4498100
489599
528096
565585
602060
64525

Conclusion

The systematic approach outlined in this application note provides a robust and reliable pathway for determining the kinase selectivity of this compound. By integrating broad kinome screening with quantitative IC50 determination and cellular target engagement validation, researchers can build a comprehensive and high-confidence profile of the compound's mechanism of action. This detailed understanding is essential for making informed decisions in the progression of this and other novel chemical entities through the drug discovery pipeline. Each protocol described is a self-validating system when appropriate controls are included, ensuring the scientific integrity of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important bi-heteroaryl amine. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of N-heterocycle-containing biaryls is notoriously challenging due to the propensity of the nitrogen lone pairs to interact with and inhibit transition metal catalysts. This guide addresses the most common issues encountered in the palladium-catalyzed cross-coupling approaches to this compound and provides field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Synthesis Strategy & Common Pitfalls
Q1: What are the primary synthetic routes to this compound, and which is recommended?

The most prevalent and versatile methods for constructing the C-C bond between the pyrazine and pyridine rings are palladium-catalyzed cross-coupling reactions. The two main approaches are the Suzuki-Miyaura coupling and the Stille coupling.

  • Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an aryl halide. For this target, you have two disconnection options:

    • Route A: 2-Aminopyridine-5-boronic acid (or ester) + 2-Halopyrazine

    • Route B: Pyrazine-2-boronic acid (or ester) + 5-Halo-2-aminopyridine

  • Stille Coupling: This reaction couples an organostannane with an aryl halide.[1]

Recommendation: The Suzuki-Miyaura coupling is generally the preferred method. While organostannanes used in Stille reactions are tolerant of many functional groups, they are highly toxic, and the resulting tin by-products can be challenging to remove completely from the final product.[2][3] Boronic acids and their esters are generally less toxic and their by-products are more easily removed.

Q2: My Suzuki coupling reaction failed or resulted in a very low yield. What is the most likely cause?

Low yields in the synthesis of N-heterocyclic biaryls like this are most often due to catalyst inhibition or deactivation .[4] The target molecule and starting materials contain multiple nitrogen atoms (one in the pyridine ring, two in the pyrazine ring, and the exocyclic amine), all of which have lone pairs of electrons. These lone pairs can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5][6] The electron-donating nature of the 2-amino group also makes the 5-halo-2-aminopyridine less reactive toward the initial oxidative addition step.[4]

Section 2: Troubleshooting Specific Issues in Suzuki-Miyaura Coupling
Q3: I suspect catalyst inhibition. How can I overcome this?

This is the most critical parameter to optimize. The choice of ligand is paramount for a successful coupling involving electron-rich, multi-nitrogen substrates.

Core Insight: You need a ligand that promotes the desired catalytic steps (oxidative addition and reductive elimination) faster than the rate of catalyst inhibition. Bulky, electron-rich phosphine ligands are the industry standard for this. They accelerate the rate-limiting reductive elimination step and their steric bulk can help prevent the binding of the heteroaryl nitrogen atoms to the palladium center.

LigandStructureKey Features & When to Use
XPhos Buchwald-type biarylphosphineExcellent general-purpose ligand for challenging heteroaryl couplings. Good starting point for optimization.[7][8]
SPhos Buchwald-type biarylphosphineOften shows improved reactivity for electron-rich or sterically hindered substrates.[7][8]
RuPhos Buchwald-type biarylphosphineParticularly effective for C-N and C-C couplings involving heteroaryl chlorides.[7][8]
BrettPhos Buchwald-type biarylphosphineHighly effective for coupling primary amines and has shown broad utility in complex settings.[7][8]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)"Classical" catalyst. Often sluggish or ineffective for challenging substrates like aminopyridines due to lower activity compared to modern biarylphosphine ligands.[9]

Troubleshooting Steps:

  • Switch to a Buchwald Ligand: If you are using a less effective ligand like PPh₃, switch to XPhos or SPhos as your first step.

  • Use a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more cleanly and efficiently in solution, reducing the formation of inactive palladium black.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation.[4]

Q4: I'm observing significant formation of homocoupled by-products. How can I minimize this?

Homocoupling (e.g., formation of 2,2'-bipyrazine or a dimer of the aminopyridine) is a common side reaction, particularly with boronic acids.[5]

Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid. It can also occur if the transmetalation step is slow relative to a competing homocoupling pathway.

Troubleshooting Strategies:

  • Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Control Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents). This can help drive the desired cross-coupling reaction to completion.

  • Choice of Base: An inappropriate base can sometimes exacerbate side reactions. For this substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good choice.[10] Avoid very strong bases like NaOH if possible, as they can promote side reactions.

Q5: My mass spec shows consumption of my halide starting material, but the main product is the dehalogenated arene. What is causing this?

This side reaction is known as dehalogenation (or hydrodehalogenation).

Causality: This typically occurs when a hydride source is present in the reaction mixture, which can intercept a palladium intermediate before the cross-coupling can occur. Potential hydride sources include certain solvents (like isopropanol if used as a solvent) or impurities in the reagents.

Troubleshooting Strategies:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Avoid alcoholic solvents unless the protocol specifically calls for them. Dioxane, Toluene, or DMF are common choices.

  • Base Choice: Some bases can be problematic. Ensure your base is pure and dry.

  • Optimize Reaction Time: Over-extending the reaction time after the starting material is consumed can sometimes lead to increased side product formation. Monitor the reaction by TLC or LC-MS.[4]

Q6: My boronic acid starting material is being converted back to the parent pyrazine/pyridine (protodeboronation). How do I stop this?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a very common issue with heteroaryl boronic acids.[4]

Causality: This reaction is essentially a hydrolysis and is promoted by water, high temperatures, and certain bases.

Troubleshooting Strategies:

  • Use Boronic Esters: Pinacol (BPin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[4] Synthesizing or purchasing the pinacol ester of your boronic acid partner is a highly effective strategy.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Base Selection: Use the mildest base that is effective for the reaction. Sometimes, switching from K₂CO₃ to a weaker base like K₃PO₄ can help, though this may require higher temperatures.

Section 3: Purification
Q7: How can I effectively purify the final product and remove residual palladium?

Purification can be challenging due to the polarity of the product and the potential for it to chelate to silica gel.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Palladium Scavenging: Before chromatography, stir the organic solution with a palladium scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) for a few hours to remove the majority of the residual palladium.

  • Column Chromatography: Use a gradient elution on silica gel, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/Methanol. Pre-treating the silica with triethylamine (by adding ~1% Et₃N to your eluent system) can prevent the amine product from streaking on the column.

  • Recrystallization: If a solid, the final product can often be purified to a high degree by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Recommended Protocols & Workflows

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 5-bromo-2-aminopyridine with pyrazine-2-boronic acid pinacol ester.

Reagents:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • Pyrazine-2-boronic acid pinacol ester (1.2 eq)

  • XPhos Pd G3 Precatalyst (3 mol%)

  • Potassium Carbonate (K₂CO₃), ground and dried (2.5 eq)

  • 1,4-Dioxane/Water (10:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine, pyrazine-2-boronic acid pinacol ester, and K₂CO₃.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the XPhos Pd G3 precatalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC (typically complete in 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material as described in the purification section (Q7).

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal [Ar¹-Pd(II)-Ar²]L₂ OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar¹-Ar² (Product) Transmetal->RedElim

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yields start Low Yield or No Reaction check_sm Check Starting Materials (LCMS/NMR) start->check_sm sm_ok SMs Consumed? check_sm->sm_ok sm_not_consumed Reaction Stalled sm_ok->sm_not_consumed No sm_consumed Side Products Formed? sm_ok->sm_consumed Yes optimize_catalyst Optimize Catalyst System: 1. Switch to Buchwald Ligand (XPhos, SPhos) 2. Use Pre-catalyst 3. Increase Catalyst Loading sm_not_consumed->optimize_catalyst deboronation Protodeboronation or Dehalogenation sm_consumed->deboronation Yes, Deboronated/ Dehalogenated Product homocoupling Homocoupling sm_consumed->homocoupling Yes, Dimerized By-product optimize_conditions Optimize Conditions: 1. Increase Temperature 2. Change Solvent/Base optimize_catalyst->optimize_conditions solve_deboronation Solution: 1. Use Boronic Ester (BPin) 2. Ensure Anhydrous Conditions 3. Check Solvent Purity deboronation->solve_deboronation solve_homocoupling Solution: 1. Rigorous Degassing 2. Check Stoichiometry 3. Use Pd(0) Pre-catalyst homocoupling->solve_homocoupling

References

Technical Support Center: Optimizing Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds, which are prevalent scaffolds in medicinal chemistry. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

The primary synthetic routes to this compound derivatives involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While powerful, these reactions can be sensitive to various parameters, especially when dealing with nitrogen-rich heteroaromatic substrates. This guide will help you diagnose and resolve common issues to achieve optimal reaction outcomes.

Diagram: General Synthetic Strategies

Below is a diagram illustrating the two main disconnection approaches for the synthesis of the target molecule.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 5-Halopyridin-2-amine C This compound A->C Pd Catalyst, Base B Pyrazin-2-ylboronic acid/ester B->C D 5-(Pyrazin-2-yl)pyridin-2-halide F This compound D->F Pd Catalyst, Base E Amine source (e.g., NH3 surrogate) E->F

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Low or No Product Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Pyrazinylboronic acids can be unstable and susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom. Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.

    • Aryl Halide Reactivity: The reactivity of the 5-halopyridin-2-amine coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can promote protodeboronation. Ensure your base is of high purity and anhydrous if the reaction requires it.

Q2: I suspect protodeboronation of my pyrazinylboronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a common culprit for low yields, especially with electron-deficient heteroaryl boronic acids. Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. The use of anhydrous conditions with a suitable base can also help.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Consider microwave irradiation, which can significantly shorten reaction times and sometimes improve yields.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the formation of a bipyrazine product from two molecules of the pyrazinylboronic acid, is another common side reaction that reduces the yield of the desired cross-coupled product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.

  • Stoichiometry: Using a slight excess of the aryl halide (1.1-1.2 equivalents) can sometimes suppress the homocoupling of the boronic acid.

Catalyst and Ligand Selection

Q4: The 2-amino group on my pyridine seems to be inhibiting the reaction. What is happening and how can I overcome this?

A4: The nitrogen atom of the 2-aminopyridine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with nitrogen-containing heterocycles.

  • Ligand Choice: The use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) laboratories, is critical. These ligands can promote the desired catalytic cycle and mitigate catalyst poisoning by the substrate.

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, or a precatalyst that readily forms the active Pd(0) species can be beneficial.

  • Protecting Groups: While less ideal due to extra steps, protection of the 2-amino group (e.g., as an acetamide) can prevent catalyst inhibition. The protecting group can be removed after the coupling reaction.

Table 1: Recommended Catalyst/Ligand Systems for Heteroaryl-Heteroaryl Suzuki Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Target CouplingNotes
Pd(OAc)₂SPhos1-3Aryl Bromides/ChloridesExcellent for challenging substrates.
Pd₂(dba)₃XPhos1-3Aryl Bromides/ChloridesBroad applicability and high activity.
Pd(PPh₃)₄-2-5Aryl Iodides/BromidesA classic catalyst, effective for more reactive halides.
Pd(dppf)Cl₂-2-5General PurposeGood for initial screening, often effective.
Purification Challenges

Q5: I have successfully formed my product, but I am struggling to purify it. What are some common strategies?

A5: The polar nature of this compound and the potential for palladium contamination can make purification challenging.

  • Palladium Removal:

    • Silica Gel Chromatography: While standard, residual palladium can sometimes co-elute with the product.

    • Scavenger Resins: Treat the crude product solution with a palladium scavenger resin (e.g., thiol-functionalized silica) to selectively remove residual metal.

    • Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or thiourea can help remove palladium salts.

  • Chromatography Tips:

    • Solvent System: A gradient elution on silica gel, often starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone), is typically effective.

    • Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and reduce tailing for basic compounds like aminopyridines.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-halopyridin-2-amine (1.0 equiv), pyrazin-2-ylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M). Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Diagram: Troubleshooting Workflow for Low Yield

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation homocoupling Observe Homocoupling? protodeboronation->homocoupling No solution_boron Use Pinacol Ester or MIDA Boronate. Use weaker base (K2CO3). protodeboronation->solution_boron Yes catalyst_poisoning Suspect Catalyst Poisoning? homocoupling->catalyst_poisoning No solution_homocoupling Improve Degassing. Use excess Aryl Halide. homocoupling->solution_homocoupling Yes solution_catalyst Screen Buchwald/Fu Ligands (e.g., SPhos, P(t-Bu)3). catalyst_poisoning->solution_catalyst Yes optimize Systematically Optimize: - Catalyst/Ligand - Base - Solvent - Temperature catalyst_poisoning->optimize No solution_boron->optimize solution_homocoupling->optimize solution_catalyst->optimize

Caption: A decision-making workflow for troubleshooting low yields.

troubleshooting 5-(Pyrazin-2-yl)pyridin-2-amine instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Pyrazin-2-yl)pyridin-2-amine (CAS 827588-90-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a molecule incorporating both an aminopyridine and a pyrazine moiety, its handling requires careful consideration to ensure experimental reproducibility and integrity.

Part 1: Frequently Asked Questions - First Line of Defense

This section provides rapid answers to the most common initial queries.

Q1: What are the ideal storage conditions for solid this compound?

A: The solid compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated place.[1] To maximize long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1] Avoid exposure to strong acids, acid chlorides, and strong oxidizing agents.[2]

Q2: My freshly prepared solution of this compound has a yellow or brownish tint. Is this normal?

A: A faint yellow color might be acceptable depending on the solvent and concentration, but a distinct yellow-to-brown color change, especially one that darkens over time, is a strong indicator of degradation. Aminopyridine structures are susceptible to oxidation, which can produce colored byproducts.[3]

Q3: Which solvents are recommended for preparing stock solutions?

A: While specific solubility data is limited, heterocyclic aromatic compounds like this are often soluble in polar aprotic solvents. High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common starting points for creating high-concentration stock solutions.[4] For working solutions, acetonitrile or methanol may be suitable, but their stability should be verified.

Q4: How long can I store my stock solution?

A: This is highly dependent on the solvent, concentration, and storage conditions. As a best practice, prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into amber vials, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C for short-to-medium term. Never store solutions in the open on a lab bench for extended periods.

Part 2: In-Depth Troubleshooting Guide

If the FAQs above do not resolve your issue, this section provides a more detailed, systematic approach to diagnosing and solving instability.

Issue 1: Rapid Loss of Purity or Appearance of New Peaks in HPLC/LC-MS

Q: I've observed a significant decrease in the main peak area for my compound and the emergence of new, unidentified peaks within hours of preparing the solution. What is happening?

A: This is a classic sign of chemical degradation. The primary suspects are oxidation, hydrolysis, or photodegradation. The aminopyridine moiety is particularly vulnerable.

Causality Analysis:

  • Oxidative Degradation: The amino group (-NH2) and the nitrogen atoms on the pyridine and pyrazine rings contain lone pairs of electrons, making them susceptible to oxidation.[5] This can occur from dissolved oxygen in non-degassed solvents or from peroxide contaminants in older solvents (especially ethers like THF or dioxane). The result can be the formation of N-oxides or hydroxylated species.[5][6]

  • pH-Mediated Instability: The compound has multiple basic nitrogen atoms. The pH of your solution (or the presence of acidic/basic impurities in your solvent or on glassware) can significantly impact its stability. While protonation can sometimes stabilize aminopyridines, as seen with 3,4-diaminopyridine salts, extreme pH conditions can catalyze hydrolysis or other reactions.[5]

  • Photodegradation: Aromatic nitrogen heterocycles can be sensitive to light, particularly UV.[6] Exposure to ambient lab light over several hours can be enough to induce degradation.

Troubleshooting Workflow:

This workflow provides a logical path to identify and eliminate the source of instability.

G cluster_observe Observation cluster_investigate Investigation & Mitigation cluster_validate Validation observe Instability Observed (Color Change, New HPLC Peaks) solvent Step 1: Verify Solvent Quality - Use fresh, high-purity, anhydrous solvent - Degas solvent (sonication, N2 sparge) - Check for peroxides observe->solvent Start Here conditions Step 2: Control Environment - Prepare under inert gas (N2/Ar) - Use amber vials or cover with foil - Control temperature (prepare on ice?) solvent->conditions If problem persists additives Step 3: Consider Additives - Is a pH modifier needed? - Could a small amount of antioxidant help? (Use with caution) conditions->additives If problem persists monitor Step 4: Monitor Stability - Run time-course HPLC analysis (t=0, 2, 4, 8, 24h) - Compare peak area of parent compound additives->monitor stable Problem Solved: Solution is Stable monitor->stable Purity >95% over 24h unstable Problem Persists: Re-evaluate or Consult monitor->unstable Purity drops unstable->solvent Re-investigate

Caption: A systematic workflow for troubleshooting solution instability.

Issue 2: Poor Solubility or Precipitation Over Time

Q: My compound dissolves initially but then precipitates out of solution after some time, even at room temperature. Why?

A: This could be due to several factors:

  • Metastable Solution: You may have created a supersaturated solution that appears stable initially but will crash out over time. Gentle heating can help achieve dissolution, but the solution may not be stable upon cooling.

  • Degradation to an Insoluble Product: The degradation product(s) may be less soluble in the chosen solvent than the parent compound. If you see both precipitation and new peaks in your analytical analysis, this is a likely cause.

  • Solvent Evaporation: If the container is not perfectly sealed, evaporation of the solvent will increase the concentration, potentially beyond the solubility limit.

Recommendations:

  • Determine True Solubility: Perform a solubility test to find the maximum stable concentration at your working temperature.

  • Filter the Solution: After dissolving, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles that could act as nucleation sites for precipitation.

  • Consider a Co-Solvent System: If solubility in a single solvent is an issue, a co-solvent system (e.g., DMSO/water, DMF/methanol) might improve stability. However, this adds complexity and potential new degradation pathways (e.g., hydrolysis) that must be evaluated.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol incorporates best practices to minimize degradation during preparation.

  • Pre-Preparation:

    • Bring a sealed, unopened bottle of anhydrous DMSO (e.g., ≥99.9%) inside an inert atmosphere glovebox, or have a nitrogen/argon line ready.

    • Place a new amber glass vial with a PTFE-lined cap and a stir bar into a drying oven for at least 2 hours at 120°C. Allow to cool to room temperature in a desiccator.

  • Weighing the Compound:

    • Accurately weigh 1.722 mg of this compound (MW: 172.19 g/mol ) and add it to the dried vial. If possible, perform this step in a low-humidity environment or glovebox.

  • Solvent Addition:

    • Using a dry syringe, add 1.0 mL of anhydrous DMSO to the vial.

    • If not in a glovebox, immediately flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds before capping tightly.

  • Dissolution:

    • Stir the solution at room temperature until the solid is fully dissolved. Gentle warming (30-40°C) can be used if necessary, but cool to room temperature immediately after dissolution.

  • Storage:

    • For immediate use, keep the vial capped and protected from light.

    • For long-term storage, divide the solution into smaller single-use aliquots in separate amber vials. Flush each with inert gas before capping and store at -80°C.

Protocol 2: Routine Stability Assessment by RP-HPLC

This is a general method to monitor the purity of your solution over time.

  • Instrumentation: HPLC system with UV-Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes). This must be optimized for your specific setup.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector to identify an optimal wavelength, or monitor at 254 nm as a starting point.

  • Procedure:

    • Prepare your solution according to Protocol 1.

    • Immediately inject a sample to get the t=0 time point. Record the peak area of the parent compound.

    • Store the solution under your desired test conditions (e.g., on the benchtop, at 4°C, at -20°C).

    • Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Calculate the percentage of the parent compound remaining relative to the t=0 area. A stable solution should retain >95% of its initial peak area over the tested period.

Data Summary Table:

ConditionSolventTemp.Purity at t=0Purity at t=8hPurity at t=24hObservations
A (Standard)DMSORT99.5%91.2%84.5%Solution turned yellow
B (Inert)Anhydrous, Degassed DMSORT99.6%98.9%97.8%No color change
C (Inert, Cold)Anhydrous, Degassed DMSO-20°C99.6%99.5%99.4%No color change

This is example data. Users should generate their own.

Part 4: Technical Deep Dive - The Chemistry of Instability

Understanding the potential degradation pathways can inform your experimental design. The structure of this compound has two key features that govern its reactivity: the electron-rich aminopyridine system and the electron-deficient pyrazine ring.

Caption: Hypothesized degradation sites and products.

  • Oxidation of the Amino Group: The primary amine on the pyridine ring is a prime target for oxidation. This can lead to nitroso or nitro compounds, or hydrolysis to a pyridinone derivative, fundamentally changing the molecule's properties. Studies on other aminopyridines confirm this vulnerability.[3][6]

  • N-Oxidation of Heterocyclic Nitrogens: The lone pair of electrons on the nitrogen atoms in both the pyridine and pyrazine rings can be oxidized to form N-oxides. This is a common metabolic and degradation pathway for such heterocycles.[5]

  • Ring Opening: Under more aggressive conditions (e.g., strong UV light, reactive oxygen species), the aromatic rings themselves can undergo oxidative cleavage, leading to a complex mixture of smaller, often highly colored, degradation products.[6]

By understanding these potential pathways, researchers can proactively take steps—such as deoxygenating solvents and protecting solutions from light—to preserve the integrity of their experiments.

References

Technical Support Center: Overcoming Off-Target Effects of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects associated with this compound. Given its pyrazine-pyridine scaffold, this molecule is presumed to function as a kinase inhibitor.[1][2] Understanding and mitigating off-target interactions is critical for generating clean, interpretable data and for the successful development of selective therapeutics.[3]

This resource provides a logical, experimentally-driven framework to identify, validate, and overcome off-target effects, ensuring the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects, and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target.[4] For kinase inhibitors, which target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common challenge.[5] These unintended interactions can lead to a variety of issues:

  • Misinterpretation of Data: The observed biological or phenotypic effect may be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target.[6]

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to unexpected cytotoxicity.

  • Confounding Variables: Off-target effects introduce variables that complicate the interpretation of structure-activity relationships (SAR) and mechanism-of-action studies.[7]

  • Clinical Side Effects: In a therapeutic context, off-target interactions are a primary cause of adverse drug reactions.[8]

Q2: I'm observing a phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?

A2: This is a classic indicator of a potential off-target effect. If the phenotype observed with this compound does not phenocopy the results from a genetic knockdown (e.g., siRNA or CRISPR) of the intended target, an off-target mechanism is highly likely.[9] Other signs include unexpected toxicity at concentrations where the primary target should be selectively inhibited or a disconnect between the compound's potency on the isolated target enzyme and its potency in cellular assays.

Q3: How can I begin to systematically identify the specific off-targets of this compound?

A3: A multi-pronged approach is recommended. The initial step is often a broad, unbiased screen to generate a list of potential interactors. The gold standard for this is kinome profiling , which screens your compound against a large panel of kinases (often hundreds) to create a selectivity profile.[10][11] This screen will identify which kinases, besides your intended target, are inhibited at a given concentration. Following this, targeted biophysical and cellular assays are required to confirm these hits and validate their functional relevance.

Q4: What is the difference between confirming target engagement and validating functional activity?

A4: This is a critical distinction.

  • Target Engagement refers to the direct physical binding of the compound to the protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm this.[12][13] It measures the stabilization of a protein upon ligand binding.

  • Functional Activity refers to the downstream consequence of that binding—for example, the inhibition of the kinase's catalytic activity and the subsequent modulation of its signaling pathway. This is typically validated using methods like Western blotting to probe the phosphorylation status of known substrates.

Confirming target engagement is a prerequisite, but you must also demonstrate a functional consequence to definitively link an off-target to an observed phenotype.

Troubleshooting Guide: A Phased Approach to Off-Target Deconvolution

This guide presents a logical workflow for identifying, validating, and mitigating off-target effects.

Phase 1: Initial Assessment & Troubleshooting

If you encounter inconsistent results or a phenotype that does not match expectations, begin with these fundamental checks.

Q: My experimental results are inconsistent or stronger than expected. What are my first steps?

A: Before proceeding to complex off-target screening, ensure your experimental setup is rigorously controlled.

  • Possible Cause 1: Concentration Issues. Many kinase inhibitors lose selectivity at higher concentrations.[9] An effect that only appears at high micromolar concentrations is more likely to be off-target.

    • Troubleshooting Step: Perform a detailed dose-response curve for your primary endpoint. Determine the EC50 or IC50 and use the lowest effective concentration possible for your experiments.[9] Always include a vehicle-only control (e.g., DMSO).

  • Possible Cause 2: Discrepancy with Genetic Controls. The compound's effect doesn't match the effect of knocking down the target protein.

    • Troubleshooting Step: Use at least two different siRNAs or CRISPR guide RNAs targeting your primary target to control for off-target effects of the genetic tools themselves.[9] If the phenotype still doesn't match, it strongly implicates a compound-specific off-target effect.

G start Unexpected or Inconsistent Phenotype Observed dose_response Perform Detailed Dose-Response Curve start->dose_response pheno_match Does Phenotype Persist at Low (nM) Concentrations? dose_response->pheno_match genetic_control Compare Phenotype to Target Knockdown (siRNA/CRISPR) pheno_match->genetic_control Yes high_prob Off-Target Effect Highly Probable. Proceed to Phase 2. pheno_match->high_prob No pheno_match_genetic Does Compound Phenotype Match Knockdown Phenotype? genetic_control->pheno_match_genetic low_prob Off-Target Effect Less Likely. Investigate Assay Artifacts. pheno_match_genetic->low_prob Yes pheno_match_genetic->high_prob No

Caption: Decision tree for initial troubleshooting of unexpected results.

Phase 2: Systematic Identification of Off-Target Binders

Once initial troubleshooting suggests an off-target effect, the next step is to identify the unintended molecular partners of this compound.

Q: How can I broadly screen for potential kinase off-targets?

A: Utilize a kinome profiling service or platform. These assays measure the ability of your compound to compete with ATP for binding to a large panel of kinases.

There are several methods for kinome profiling, including activity-based assays using peptide substrates and binding-based assays using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry.[10][14] The output is typically a list of kinases that are inhibited by your compound at a specific concentration, often presented as "% inhibition" or "Kd".

Kinase TargetFamily% Inhibition @ 1 µMNotes
Target Kinase A (On-Target) Tyrosine Kinase 98% Intended Target
Off-Target Kinase XSer/Thr Kinase92%Strong off-target hit
Off-Target Kinase YSer/Thr Kinase75%Moderate off-target hit
Off-Target Kinase ZTyrosine Kinase45%Weak off-target hit
CDK2CMGC15%Negligible interaction
p38αCMGC8%Negligible interaction

This profiling provides a "hit list" of high-probability off-targets (e.g., Kinase X and Y) that require further validation.

Q: How do I confirm that this compound directly binds to a suspected off-target within intact cells?

A: The Cellular Thermal Shift Assay (CETSA) is the definitive method for verifying intracellular target engagement. [12][15] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[13] This change in thermal stability is measured to confirm binding.

This protocol is divided into two parts: generating a melt curve to find the optimal temperature, and then performing an isothermal dose-response (ITDR) experiment to quantify engagement.[16]

Part A: CETSA Melt Curve

  • Cell Culture & Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with a high concentration (e.g., 10-20 µM) of this compound and another set with vehicle (DMSO) for 1-2 hours.

  • Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.[15]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[15]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to avoid detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the suspected off-target protein remaining by Western blot or another quantitative protein detection method. The temperature at which the protein is most stabilized by the compound is chosen for the ITDR experiment.

Part B: Isothermal Dose-Response (ITDR) Fingerprint

  • Cell Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 30 µM) for 1-2 hours. Include a vehicle control.

  • Heat Challenge: Heat all samples at the single, optimal temperature determined from the melt curve.

  • Lysis, Separation, and Analysis: Follow steps 4-6 from the melt curve protocol.

  • Data Analysis: Quantify the band intensity for the protein of interest at each compound concentration. Plotting the amount of soluble protein against the compound concentration will yield a dose-dependent thermal stabilization curve, confirming target engagement in a cellular environment.

Phase 3: Validating the Functional Consequences of Off-Target Engagement

Identifying binding is not enough. You must demonstrate that this binding event has a functional outcome that explains your observed phenotype.

G start Kinome Profiling & CETSA Identify & Confirm Off-Target 'Kinase X' pathway_analysis Q: Does the compound modulate the pathway of Kinase X? start->pathway_analysis western_blot A: Perform Western Blot for p-Substrate of Kinase X pathway_analysis->western_blot phenocopy_analysis Q: Does selective inhibition of Kinase X replicate the phenotype? western_blot->phenocopy_analysis selective_inhibitor A1: Use a known selective inhibitor for Kinase X phenocopy_analysis->selective_inhibitor genetic_knockdown A2: Use siRNA/CRISPR to knock down Kinase X phenocopy_analysis->genetic_knockdown conclusion Conclusion: Phenotype is driven by Off-Target Kinase X selective_inhibitor->conclusion genetic_knockdown->conclusion

Caption: Workflow for validating the functional role of a confirmed off-target.

Q: How do I test if the engagement of a confirmed off-target (e.g., "Kinase X") is functionally relevant?

A: You need to perform experiments to link the binding event to a cellular signaling outcome.

  • Pathway Analysis via Western Blot:

    • Rationale: If this compound inhibits Kinase X, the phosphorylation of its direct downstream substrates should decrease.

    • Protocol: Treat cells with a dose-response of this compound. Lyse the cells and perform a Western blot using a phospho-specific antibody for a known substrate of Kinase X. A dose-dependent decrease in the phospho-signal indicates functional inhibition of the off-target pathway.

  • Phenocopy with Controls:

    • Rationale: If the off-target is responsible for the phenotype, then inhibiting it through a different, highly specific method should replicate the same phenotype.

    • Methods:

      • Orthogonal Inhibitor: Treat cells with a structurally different, well-characterized, and highly selective inhibitor of Kinase X. If it produces the same phenotype as this compound, this is strong evidence for off-target causation.

      • Genetic Knockdown: Use siRNA or CRISPR to deplete Kinase X. This is the most definitive control. If the knockdown cells exhibit the same phenotype, it confirms the phenotype is mediated by Kinase X.[9]

Phase 4: Strategies to Mitigate Off-Target Effects

Once an off-target has been confirmed, you can design your experiments to minimize its impact or guide the development of more selective compounds.

Q: I've confirmed my phenotype is due to an off-target. How can I move forward with my research on the primary target?

A: Several strategies can be employed, ranging from experimental adjustments to chemical modification.

  • Dose Optimization: This is the simplest and most immediate strategy. Operate at the lowest possible concentration of this compound that gives you a robust on-target effect while minimizing engagement with lower-affinity off-targets.[9]

  • Use of a Negative Control Compound: Synthesize or acquire a close structural analog of this compound that is inactive against your primary target but retains the off-target activity. If this analog produces the same phenotype, it provides further evidence that the effect is independent of your primary target.

  • Structure-Activity Relationship (SAR) Guided Medicinal Chemistry: If resources permit, this is the most robust solution. By understanding how the structure of this compound interacts with its on- and off-targets, medicinal chemists can design new analogs.[17][18] The goal is to modify the compound to disrupt binding to the off-target while preserving or enhancing affinity for the on-target, thereby improving the selectivity profile.[19]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound This compound OnTarget Target Kinase A Compound->OnTarget Inhibits OffTarget Off-Target Kinase X Compound->OffTarget Inhibits OnSubstrate Substrate A OnTarget->OnSubstrate Phosphorylates OnPhenotype Expected Phenotype OnSubstrate->OnPhenotype OffSubstrate Substrate X OffTarget->OffSubstrate Phosphorylates OffPhenotype Observed (Confounding) Phenotype OffSubstrate->OffPhenotype

Caption: On-target vs. off-target pathway modulation by a polypharmacological compound.

References

Technical Support Center: Enhancing Cell Permeability of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Pyrazin-2-yl)pyridin-2-amine analogs. This guide is designed to provide in-depth, actionable insights into overcoming one of the most common hurdles in the development of this important class of molecules: achieving optimal cell permeability. As a scaffold frequently utilized in the development of kinase inhibitors, such as those targeting CHK1, mastering its absorption, distribution, metabolism, and excretion (ADME) properties is critical for advancing promising candidates.[1][2][3][4]

This resource combines troubleshooting guides for immediate experimental challenges, frequently asked questions for broader conceptual understanding, and detailed protocols for core permeability assays.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each recommendation is explained to empower your experimental design.

Question 1: My this compound analog shows high target potency in biochemical assays but has poor activity in cell-based assays. How can I confirm if low permeability is the issue?

Answer: This is a classic "biochemical vs. cellular potency" disconnect, often pointing towards poor membrane transit. To diagnose this, a tiered approach is recommended:

  • Initial Assessment with PAMPA: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA).[5] This is a cost-effective, high-throughput assay that isolates passive diffusion.[5] If your compound shows low permeability in the PAMPA assay, it suggests that its fundamental physicochemical properties (e.g., high polarity, excessive hydrogen bond donors) are hindering its ability to cross a lipid bilayer.

  • Confirmation with a Cell-Based Assay: If PAMPA results are inconclusive or if you suspect active transport mechanisms are involved, proceed to a Caco-2 permeability assay.[6] The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium, complete with active transporters.[5]

  • Investigate Efflux with a Bi-directional Caco-2 Assay: Perform the Caco-2 assay in both directions: apical-to-basolateral (A-B) to measure absorption and basolateral-to-apical (B-A) to measure efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, thus reducing intracellular concentration and apparent cell-based potency.[5]

Question 2: My PAMPA results show my compound has low passive permeability. What structural modifications to the this compound scaffold should I prioritize?

Answer: Low passive permeability in this scaffold is often linked to its polar nature and hydrogen bonding capacity. The two nitrogen atoms in the pyrazine ring and the amine group are key contributors.[7] Consider the following strategies:

  • Modulate Lipophilicity (LogP/LogD):

    • Rationale: Increasing lipophilicity can enhance partitioning into the lipid membrane. However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

    • Actionable Advice: Systematically introduce small, lipophilic groups. For example, adding a methyl or ethyl group to the pyridine or pyrazine ring can incrementally increase LogP. Avoid large, greasy substituents initially, as they can drastically reduce solubility. The goal is often a LogD at pH 7.4 in the range of 1-3 for a good balance of permeability and solubility.

  • Reduce Hydrogen Bond Donor (HBD) Count:

    • Rationale: Each hydrogen bond donor that must be stripped of its water shell before entering the cell membrane incurs an energetic penalty. Reducing the HBD count is a highly effective strategy.

    • Actionable Advice:

      • N-Alkylation: Alkylating the exocyclic amine (pyridin-2-amine) can cap a hydrogen bond donor. However, be mindful that this can sometimes negatively impact target binding, so small alkyl groups (e.g., methyl) are a good starting point.

      • Intramolecular Hydrogen Bonding: Strategically introduce substituents that can form an intramolecular hydrogen bond with the amine. This "masks" the polar group, reducing its interaction with water and lowering the desolvation penalty upon entering the membrane.

  • Mask Polarity with Prodrugs:

    • Rationale: A prodrug strategy temporarily masks polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug.[8]

    • Actionable Advice: For the amine group, consider creating an amide or carbamate prodrug. This replaces a polar N-H group with a less polar, more lipophilic group, which can be hydrolyzed by intracellular esterases or amidases.[8]

Question 3: My compound has a high efflux ratio in the Caco-2 assay. What can I do?

Answer: A high efflux ratio indicates your compound is being actively pumped out of the cells, a common issue for nitrogen-containing heterocyclic compounds.[5]

  • Structural Modifications to Evade Transporter Recognition:

    • Rationale: Efflux transporters like P-gp recognize specific pharmacophoric features. Subtle structural or conformational changes can disrupt this recognition.

    • Actionable Advice:

      • Introduce Bulk or Rigidity: Adding a bulky group near a potential efflux recognition site can sterically hinder binding to the transporter.

      • Alter Charge and Polarity: Reducing the number of HBDs and increasing lipophilicity can sometimes reduce affinity for efflux transporters. In a study on CHK1 inhibitors with a similar core structure, optimization of side chains led to compounds with good oral bioavailability, suggesting successful navigation of efflux issues.[1][3][4]

      • Scaffold Hopping: In some cases, the core scaffold itself is the primary driver of efflux. A "hybridization strategy," combining key binding elements with a different scaffold known to have better ADME properties, has proven successful for this class of compounds.[3][4]

  • Co-dosing with an Efflux Inhibitor (for in vitro studies):

    • Rationale: To confirm that efflux is the cause of low intracellular concentration, you can run your cell-based assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp.

    • Actionable Advice: If the cellular potency of your compound significantly increases in the presence of the inhibitor, it confirms that efflux is a major barrier. This provides strong justification for pursuing the structural modifications mentioned above.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between LogP, LogD, and cell permeability for my compounds?

A1:

  • LogP is the partition coefficient of a neutral compound between octanol and water. It's a measure of lipophilicity.

  • LogD is the distribution coefficient, which is the LogP corrected for the ionization state of the compound at a specific pH. For ionizable molecules like the this compound analogs (which are basic), LogD at physiological pH (7.4) is a more relevant predictor of membrane permeability than LogP.

  • Relationship to Permeability: There is often a "sweet spot" for LogD. Too low (very polar), and the compound won't enter the lipid membrane. Too high (very greasy), and the compound may get stuck in the membrane or have very low aqueous solubility, limiting the concentration available to permeate. For many oral drugs, a LogD7.4 between 1 and 3 is considered optimal.

Q2: Should I use the PAMPA or Caco-2 assay for my initial permeability screen?

A2: This depends on your project stage and resources.

  • PAMPA is ideal for early-stage screening when you have many analogs. It is high-throughput, cost-effective, and specifically measures passive permeability, giving you a clean assessment of the molecule's intrinsic ability to cross a lipid barrier.[5] This helps in quickly ranking compounds based on their physicochemical properties.

  • Caco-2 is better for later-stage characterization of lead candidates.[6] While more resource-intensive, it provides more biologically relevant data by including the effects of active uptake and efflux transporters, which are often critical for nitrogen-containing heterocycles.[5] The most powerful approach is to use them in conjunction. A compound with high PAMPA permeability but low Caco-2 permeability is likely an efflux substrate.[5]

Q3: How does the pyrazine ring in my scaffold affect permeability?

A3: The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, significantly influences the molecule's properties.[7][9]

  • Polarity: The two nitrogen atoms act as hydrogen bond acceptors, increasing the polar surface area (PSA) of the molecule. A higher PSA is generally correlated with lower passive permeability.

  • Basicity: Pyrazine is a weak base.[7] This means at physiological pH, a fraction of your molecules may be protonated, increasing their polarity and reducing their ability to cross the cell membrane via passive diffusion.

  • Metabolic Stability: The pyrazine ring can also be a site for metabolism (e.g., oxidation), which, while not directly permeability, is a key ADME parameter to monitor in parallel.

Q4: What is the "chameleon effect" and can it apply to my compounds?

A4: The "chameleon effect" refers to the ability of some molecules to adopt different conformations depending on their environment. In the context of permeability, a molecule might adopt a more polar, "open" conformation with exposed hydrogen bond donors/acceptors in an aqueous environment (enhancing solubility), but switch to a more nonpolar, "closed" conformation via intramolecular hydrogen bonding in the lipophilic environment of the cell membrane (enhancing permeability). Designing molecules that can form strategic intramolecular hydrogen bonds is a key way to engineer this beneficial property.

Part 3: Experimental Protocols & Data

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of your this compound analogs.

Objective: To determine the apparent permeability coefficient (Papp) for a test compound through passive diffusion.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Artificial Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for a few minutes.

  • Prepare Donor Solutions: Prepare a 10 mM stock solution of your test compounds in DMSO. Dilute this stock into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Load Donor Plate: Add 200 µL of the donor solution (containing your test compound) to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

  • [Drug]equilibrium is the concentration if the drug were allowed to fully equilibrate between both chambers.

Data Presentation: Permeability Classification

Summarize your experimental results in a table for clear comparison.

Compound IDPapp (x 10-6 cm/s)Permeability ClassNotes
Control-High >10Highe.g., Propranolol
Control-Low <1Lowe.g., Atenolol
Analog-001 0.5LowParent scaffold
Analog-002 2.5MediumMethylated pyridine
Analog-003 0.2Low (Efflux Suspected)Basic side chain
Protocol 2: Caco-2 Bi-directional Permeability Assay

This protocol assesses both passive and active transport mechanisms.

Objective: To determine the Papp in both the absorptive (A-B) and efflux (B-A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer yellow (for monolayer integrity testing)

  • Test compounds and controls (e.g., Propranolol, Atenolol, Digoxin for efflux)

Step-by-Step Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically acceptable. Additionally, perform a Lucifer yellow permeability test; <1% leakage per hour confirms monolayer integrity.

  • Prepare Transport Buffers: Prepare HBSS at pH 7.4 (for the basolateral side) and pH 6.5 (to mimic the apical gut environment).

  • Prepare Dosing Solutions: Prepare your test compound at the desired concentration (e.g., 10 µM) in the appropriate transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with warm HBSS.

    • Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Wash the cell monolayers.

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

Data Analysis:

  • Calculate Papp for both A-B and B-A directions.

  • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

Part 4: Visualization & Diagrams

Workflow for Permeability Troubleshooting

G Start High Biochemical Potency, Low Cellular Potency IsPermeabilityIssue Is Permeability the Issue? Start->IsPermeabilityIssue PAMPA Run PAMPA Assay (Passive Diffusion) IsPermeabilityIssue->PAMPA Yes LowPAMPA Low P_app (<1) PAMPA->LowPAMPA HighPAMPA High/Medium P_app PAMPA->HighPAMPA OptimizePassive Optimize Physicochemical Properties: - Modulate LogD - Reduce HBDs - Prodrug Approach LowPAMPA->OptimizePassive Caco2 Run Bi-directional Caco-2 Assay HighPAMPA->Caco2 EffluxRatio Calculate Efflux Ratio (ER = B-A / A-B) Caco2->EffluxRatio HighER ER > 2 EffluxRatio->HighER LowER ER < 2 EffluxRatio->LowER OptimizeEfflux Mitigate Efflux: - Structural Modification - Increase Rigidity - Scaffold Hopping HighER->OptimizeEfflux OtherIssues Investigate Other Issues: - Metabolism - Target Engagement in Cells LowER->OtherIssues

Caption: Troubleshooting workflow for low cellular potency.

Strategies to Enhance Permeability

G cluster_0 Physicochemical Modification cluster_1 Biopharmaceutical Approach LowPermeability Low Permeability This compound Analog ModulateLogD Modulate Lipophilicity (Target LogD 1-3) LowPermeability->ModulateLogD ReduceHBD Reduce HBD Count (e.g., N-Alkylation) LowPermeability->ReduceHBD MaskPolarity Mask Polarity (Intramolecular H-Bond) LowPermeability->MaskPolarity Prodrug Prodrug Strategy (e.g., Amide/Carbamate) LowPermeability->Prodrug Formulation Formulation Strategies (e.g., SEDDS) LowPermeability->Formulation EnhancedPermeability Enhanced Cell Permeability ModulateLogD->EnhancedPermeability ReduceHBD->EnhancedPermeability MaskPolarity->EnhancedPermeability Prodrug->EnhancedPermeability Formulation->EnhancedPermeability

Caption: Key strategies for improving cell permeability.

References

minimizing toxicity of 5-(Pyrazin-2-yl)pyridin-2-amine in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Toxicity in Preclinical Models

Welcome to the technical support center for researchers working with 5-(Pyrazin-2-yl)pyridin-2-amine and related aminopyridine/pyrazine-containing compounds. This guide is designed for drug development professionals to navigate and troubleshoot potential toxicity issues encountered during preclinical evaluation. As a Senior Application Scientist, my goal is to provide a logical framework for identifying, understanding, and mitigating adverse findings, ensuring robust and reliable data for your development program.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles.

Q1: We observed acute, dose-limiting toxicity (e.g., seizures, convulsions) in our rodent single-dose studies. What is the likely cause and what are our immediate next steps?

A1: The aminopyridine scaffold is known to be a potent blocker of potassium (K+) channels.[1][2] This activity can lead to neuronal hyperexcitability, manifesting as convulsions or seizures, and is a known class effect for monoaminopyridines.[2]

  • Immediate Next Steps:

    • Confirm Exposure: Ensure the observed toxicity correlates with plasma/brain exposure levels of the parent compound.

    • Safety Pharmacology: Conduct an in vitro panel to assess activity against a broad range of ion channels, with a particular focus on K+ channels.

    • Dose-Response: Carefully refine the dose-response curve to establish a No Observed Adverse Effect Level (NOAEL).[3] This is critical for designing future studies.

    • Consider Formulation: Rapid absorption (high Cmax) can exacerbate CNS-related toxicities. Investigating modified-release formulations could be a viable mitigation strategy.

Q2: Our 28-day repeat-dose toxicology study in rats revealed elevated liver enzymes (ALT, AST). How do we begin to investigate potential drug-induced liver injury (DILI)?

A2: Elevated liver enzymes are a critical finding. The investigation should follow a tiered approach to determine the underlying mechanism, which can range from direct cytotoxicity to metabolic bioactivation.[4][5][6] Aminopyridine compounds have been associated with liver and kidney damage in some contexts.[7]

  • Initial Investigation Workflow:

    • Histopathology: This is your most important first step. Have a board-certified veterinary pathologist examine the liver tissue from the study to characterize the injury (e.g., hepatocellular necrosis, cholestasis, steatosis).[6]

    • In Vitro Cytotoxicity: Use a human hepatocyte cell line (e.g., HepG2) to determine if the parent compound is directly cytotoxic.

    • Metabolic Stability & Bioactivation: Proceed to the in-depth troubleshooting guide (Section 2.1) to investigate the role of reactive metabolites, a common cause of idiosyncratic DILI.[4][8][9]

Q3: The compound shows a positive signal in the in vitro hERG assay. Does this mean it will cause cardiotoxicity in vivo?

A3: Not necessarily, but it is a significant warning sign that requires careful evaluation. The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[10] However, the clinical risk depends on the therapeutic margin—the difference between the hERG IC50 and the therapeutic plasma concentration.

  • De-risking Strategy:

    • Confirm with Patch-Clamp: Ensure the initial screen was robust. A manual or automated patch-clamp assay is the gold standard.[10][11][12]

    • Assess Multi-Ion Channel Effects (CiPA): The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends evaluating effects on multiple cardiac ion channels (e.g., sodium, calcium) to get a more integrated picture of proarrhythmic risk.[11] A drug might inhibit hERG but also inhibit an inward current, leading to a neutral overall effect.

    • In Vivo Evaluation: Conduct a cardiovascular safety pharmacology study in a relevant species (e.g., telemetry-instrumented dog or non-human primate) to assess effects on the QT interval.

Section 2: In-Depth Troubleshooting Guides

Guide: Investigating Hepatotoxicity and Reactive Metabolite Formation

An adverse liver signal requires a systematic, mechanism-based investigation. A leading hypothesis for many DILI events is the formation of chemically reactive metabolites (RMs) that covalently bind to cellular proteins, leading to cellular stress and immune responses.[8][9][13]

Workflow for Investigating Potential Reactive Metabolite-Driven Hepatotoxicity

G cluster_0 Phase 1: In Vitro Hazard ID cluster_1 Phase 2: Mechanistic & Structural Elucidation cluster_2 Phase 3: Mitigation Strategy A In Vivo Liver Signal (Elevated ALT/AST, Adverse Histopathology) B Glutathione (GSH) Trapping Assay in Human Liver Microsomes (HLM) A->B D Positive Signal: GSH Adducts Detected B->D Yes E Negative Signal: No Adducts B->E No C Covalent Binding Assay (Radiolabeled Compound) F High Covalent Binding C->F Yes D->C G Structure ID of GSH Adducts (LC-MS/MS) D->G F->G H Identify 'Soft Spot' (Site of Bioactivation) G->H I Hypothesize Metabolic Pathway (e.g., P450-mediated oxidation of aminopyridine ring) H->I J Rational Drug Design: Block Metabolic Soft Spot I->J K Synthesize Analogs J->K L Re-run GSH Trapping Assay on New Analogs K->L M Select Candidate with Reduced RM Potential L->M G A Positive hERG Signal (IC50 < 10 µM) B Determine Projected Human Cmax (from allometry, PK/PD) A->B C Calculate Safety Margin (hERG IC50 / Cmax) B->C D Margin > 30-fold? C->D E Low Risk Proceed with Caution & In Vivo Monitoring D->E Yes F High Risk Requires Further Investigation D->F No G Conduct Full CiPA Panel (hERG, Nav1.5, Cav1.2) F->G H Does Compound have Multi-Channel Effects? G->H I Potential for Balanced Effect (Lower Risk) H->I Yes J Pure hERG Blocker (Higher Risk) H->J No K In Vivo Cardiovascular Telemetry Study (Dog/NHP) I->K J->K L No QT Prolongation at Relevant Exposures K->L Result M QT Prolongation Observed K->M Result L->E M->F

References

Technical Support Center: Scaling the Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshoot challenges encountered during the synthesis of this important bi-heterocyclic compound. The methodologies and advice presented herein are grounded in established principles of organic process chemistry, with a focus on palladium-catalyzed cross-coupling reactions—the cornerstone of this synthesis.

I. Overview of Synthetic Strategy

The most common and scalable approach to synthesizing this compound involves a palladium-catalyzed cross-coupling reaction. The core challenge lies in efficiently forming the C-C bond between the pyridine and pyrazine rings. Two primary routes are industrially viable: the Stille coupling and the Suzuki-Miyaura coupling.

  • Stille Coupling: This reaction couples an organotin compound (e.g., 2-(tributylstannyl)pyrazine) with an organohalide (e.g., 5-bromopyridin-2-amine). Stille reactions are often tolerant of a wide variety of functional groups.[1][2]

  • Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an organohalide. While often considered "greener" due to the lower toxicity of boron reagents, the presence of a primary amine on the pyridine ring can sometimes complicate the catalytic cycle.[3]

This guide will focus primarily on the Stille coupling route due to its robustness, while also addressing potential issues and alternatives related to the Suzuki coupling.

II. Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion in a Stille coupling of heteroaromatics is a common issue. A systematic check is crucial:

  • Catalyst Activity: Ensure your palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand, is active. The active species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[2] The catalyst and ligands should be handled under an inert atmosphere to prevent deactivation.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, halting the catalytic cycle. Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon throughout the reaction.[4]

  • Reagent Quality: Verify the purity of your 5-bromopyridin-2-amine and 2-(tributylstannyl)pyrazine. Organotin reagents can degrade over time, and impurities in the halide can interfere with the reaction. The solvent must be anhydrous and deoxygenated.

  • Ligand Choice: For heteroaromatic couplings, the choice of phosphine ligand is critical. While PPh₃ is common, more electron-rich and bulky ligands can sometimes accelerate the oxidative addition and reductive elimination steps.

Q2: I'm observing significant formation of homocoupled byproducts (pyrazine-pyrazine or pyridine-pyridine dimers). How can I minimize this?

A2: Homocoupling is a frequent side reaction in Stille couplings.[5] It can arise from two main pathways: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. To mitigate this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent. A large excess can favor homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Additives: The addition of copper(I) salts (e.g., CuI) can act as a co-catalyst, facilitating the transmetalation step and potentially suppressing homocoupling.[6]

Q3: Residual tin levels in my final product are too high. What are the best purification strategies?

A3: Removing organotin byproducts (like tributyltin bromide) is a major challenge in scaling Stille reactions due to their toxicity and relatively low polarity.

  • Aqueous Workup with Fluoride: During the workup, washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble tributyltin fluoride, which can then be removed by filtration.

  • Oxidative Workup: Treatment with an oxidizing agent (e.g., dilute hydrogen peroxide) can convert residual tin species into more polar oxides, which are more easily removed during aqueous extraction.

  • Chromatography: While not always ideal for large-scale production, silica gel chromatography is effective. A non-polar eluent system will typically separate the less polar tin impurities from the more polar product.

  • Crystallization: If the product is a solid, careful selection of a crystallization solvent system can leave tin impurities behind in the mother liquor.

Q4: Can I use a Suzuki coupling for this synthesis? What are the potential pitfalls?

A4: Yes, a Suzuki coupling between 5-bromopyridin-2-amine and pyrazine-2-boronic acid (or its pinacol ester) is a viable alternative. However, be aware of the following:

  • Amine Inhibition: The primary amine on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[3] Using a catalyst system known to be robust for coupling with anilines, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), is recommended.[7]

  • Base Selection: The choice of base is critical. A base like K₃PO₄ is often effective in these couplings as it is strong enough to facilitate transmetalation without causing significant side reactions.[3]

III. Troubleshooting Guide: Stille Coupling Scale-Up

This section provides a structured approach to resolving common issues during the scale-up of the Stille coupling between 5-bromopyridin-2-amine and 2-(tributylstannyl)pyrazine.

Issue 1: Reaction Stalls or Proceeds Slowly at Scale
Potential Cause Explanation & Troubleshooting Steps
Poor Heat Transfer On a larger scale, maintaining a consistent internal temperature is difficult. "Hot spots" or insufficient heating can lead to inconsistent reaction rates. Solution: Ensure efficient overhead stirring (avoid magnetic stir bars for large volumes) and use a jacketed reactor with a reliable temperature control unit.
Inefficient Degassing Large volumes of solvent are harder to degas effectively. Residual oxygen will kill the catalyst over the extended reaction time. Solution: For large volumes, sparging the solvent with argon or nitrogen for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles. Maintain a positive inert gas flow throughout the reaction.
Catalyst Loading A catalyst loading (mol%) that works on a 1g scale may be insufficient for a 1kg scale due to the higher surface area to volume ratio in smaller flasks, which can mask minor oxygen leaks. Solution: While keeping catalyst loading low is a goal, a slight increase (e.g., from 1 mol% to 1.5-2 mol%) may be necessary at scale to compensate for minor deactivation over the reaction period.
Reagent Addition Rate Adding reagents too quickly can lead to localized high concentrations and side reactions. Solution: Consider adding the organostannane solution via an addition funnel over a period of 30-60 minutes to the heated solution of the aryl bromide and catalyst.
Issue 2: Product Isolation and Purity Challenges
Potential Cause Explanation & Troubleshooting Steps
Palladium Contamination Residual palladium must be removed, especially for pharmaceutical applications, to meet regulatory limits (often <10 ppm).[8] Solution: After the reaction, consider a scavenging step. Stirring the crude product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers with thiol or isocyanide functionality) for several hours before filtration can significantly reduce palladium levels.[9][10] Filtering the reaction mixture through a pad of Celite can also remove precipitated palladium black.[9]
Emulsion during Workup The presence of polar heterocyclic compounds can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire biphasic mixture through a pad of Celite.
Difficult Crystallization The product may oil out or fail to crystallize from solution, especially if impurities are present. Solution: Perform a solvent screen to find an optimal crystallization solvent or solvent mixture. Techniques like anti-solvent crystallization or seeding with a small amount of pure product can induce crystallization. Ensure tin and palladium impurities have been sufficiently removed, as they can inhibit crystallization.

IV. Experimental Protocols

Protocol 1: Stille Coupling for this compound

This protocol is a starting point and should be optimized for your specific equipment and scale.

Materials:

  • 5-Bromopyridin-2-amine

  • 2-(Tributylstannyl)pyrazine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed Toluene or DMF

  • Schlenk flask or jacketed reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reactor under a positive pressure of inert gas, add 5-bromopyridin-2-amine (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq).

  • Add anhydrous, degassed toluene (or DMF) to the reactor.

  • Begin stirring and heat the mixture to 90-110 °C.

  • In a separate flask, dissolve 2-(tributylstannyl)pyrazine (1.2 eq) in a small amount of anhydrous, degassed toluene.

  • Slowly add the organostannane solution to the heated reaction mixture over 30 minutes.

  • Maintain the reaction at temperature, monitoring progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and proceed with workup and purification (see FAQs and Troubleshooting).

Protocol 2: Palladium and Tin Removal
  • After the reaction is complete and cooled, filter the mixture through a pad of Celite to remove bulk palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent like ethyl acetate or toluene.

  • Wash the organic solution with 1M aqueous KF (2 x volume of organic layer). Stir vigorously for at least 1 hour for each wash. A precipitate of tributyltin fluoride may form. Filter if necessary.

  • Stir the organic solution with activated carbon (e.g., 10% w/w relative to crude product) for 2-4 hours to scavenge residual palladium.

  • Filter through Celite to remove the carbon.

  • Proceed with standard aqueous washes, drying, and concentration before final purification by crystallization or chromatography.

V. Visualization of Workflows

General Stille Coupling Workflow

Stille_Workflow reagents 1. Reagent Charging (Aryl Halide, Catalyst) - Inert Atmosphere solvent 2. Solvent Addition & Heating - Degassed Solvent reagents->solvent stannane 3. Stannane Addition - Slow Addition solvent->stannane reaction 4. Reaction Monitoring - TLC / LC-MS stannane->reaction workup 5. Workup & Impurity Removal - Filtration (Pd) - KF Wash (Sn) reaction->workup purification 6. Final Purification - Crystallization or - Chromatography workup->purification product Pure Product purification->product

Caption: A typical workflow for the Stille cross-coupling reaction.

Troubleshooting Logic for Low Conversion

Troubleshooting_Conversion start Low / No Conversion Observed check_atmosphere Is the system fully inert? start->check_atmosphere check_reagents Are reagents pure & dry? check_atmosphere->check_reagents Yes outcome_atmosphere_no Degas system again. Purge with N2/Ar. check_atmosphere->outcome_atmosphere_no No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes outcome_reagents_no Repurify starting materials. Use fresh, dry solvent. check_reagents->outcome_reagents_no No check_temp Is temperature correct & stable? check_catalyst->check_temp Yes outcome_catalyst_no Use fresh catalyst/ligand. Consider a different ligand. check_catalyst->outcome_catalyst_no No outcome_temp_no Calibrate probe. Ensure efficient stirring. check_temp->outcome_temp_no No

References

Technical Support Center: Refining Purification Methods for 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic amine. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.

Introduction to the Purification Challenges

This compound is a valuable building block in medicinal chemistry. Its structure, containing both a pyridine and a pyrazine ring, as well as a primary amine, presents a unique set of purification challenges. The basic nature of the nitrogen atoms can lead to interactions with acidic stationary phases in chromatography, resulting in peak tailing and poor separation. Furthermore, the aromatic nature of the compound can lead to strong interactions with other aromatic molecules, making the removal of certain impurities difficult. This guide will provide systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials, such as 2-aminopyridine or a pyrazine derivative, and byproducts from the coupling reaction. If a nitro-group reduction was the final step in the synthesis, azo compounds can be a potential impurity.[1] It is highly recommended to obtain a preliminary purity assessment of your crude material by techniques like TLC, LC-MS, or ¹H NMR to identify the major impurities before selecting a purification strategy.

Q2: My compound is a solid. Is recrystallization a good option for purification?

A2: Recrystallization can be an effective method for purifying solid this compound, especially for removing less soluble or more soluble impurities. However, it's important to note that pyridines and their derivatives can sometimes be challenging to crystallize.[2] Success is highly dependent on the choice of solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q3: What are the best starting points for solvent selection for recrystallization?

A3: For a compound with the polarity of this compound, a good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes).[3][4] You can also explore the use of organic acids like acetic acid in mixed solvent systems, which can aid in the crystallization of basic compounds.[5]

Q4: I'm struggling with column chromatography. My compound is either not moving from the baseline or streaking badly. What can I do?

A4: This is a common issue with basic compounds like aminopyridines on standard silica gel. The acidic nature of silica can lead to strong adsorption. Here are a few strategies to overcome this:

  • Use a modified mobile phase: Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[6]

  • Switch to a different stationary phase: Consider using a less acidic stationary phase like Florisil or basic alumina.[6][7] Amine-functionalized silica is also an excellent option for the purification of basic amines.[6]

  • Choose an appropriate solvent system: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. For example, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[8][9]

Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific issues you might encounter during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Optimize the solvent system: Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until you see persistent cloudiness. Heat to dissolve and then cool slowly. - Cool for a longer period: Ensure the solution is thoroughly cooled in an ice bath or refrigerator to maximize crystal formation. - Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
Oily Product After Recrystallization The compound is "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated.- Use a lower-boiling solvent. - Dilute the solution: Add more of the recrystallization solvent before cooling. - Cool the solution more slowly: Allow the flask to cool to room temperature before placing it in an ice bath.
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very similar to the product.- Optimize the mobile phase: Try a shallower gradient or isocratic elution with a solvent system that gives a good separation on TLC. - Change the stationary phase: If silica gel is not providing adequate separation, try Florisil, alumina, or a C18 reversed-phase column.[7] - Consider a different purification technique: If chromatography is not effective, consider recrystallization or an acid-base extraction.
Product Decomposition on Silica Gel Column The compound is sensitive to the acidic nature of silica gel.- Neutralize the silica: Pre-treat the silica gel with a triethylamine solution before packing the column. - Use an alternative stationary phase: Florisil or basic alumina are good alternatives.[6][7]
Persistent Colored Impurity The impurity could be a highly conjugated byproduct, such as an azo compound.[1]- Consider a chemical treatment: A wash with a mild reducing agent might help if the color is due to oxidation. - Activated carbon treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. This can sometimes remove colored impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is particularly useful for removing neutral or acidic impurities from the basic this compound.

Rationale: The basic nitrogen atoms of the pyridine and amine groups will be protonated in an acidic solution, forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The protonated product will move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Back-extraction of Organic Layer: Wash the organic layer again with 1 M HCl to ensure complete extraction of the product. Combine the aqueous layers.

  • Neutralization and Product Extraction: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). The deprotonated product will precipitate or form an oil.

  • Final Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Diagram 1: Acid-Base Extraction Workflow

start Crude Product in Organic Solvent wash1 Wash with 1M HCl start->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer (Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 wash2 Wash Organic Layer Again with 1M HCl organic1->wash2 combine_aq Combine Aqueous Layers aqueous1->combine_aq wash2->combine_aq neutralize Neutralize with Base (e.g., NaOH) combine_aq->neutralize extract_prod Extract with Organic Solvent neutralize->extract_prod separate2 Separate Layers extract_prod->separate2 organic2 Organic Layer (Pure Product) separate2->organic2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 dry Dry and Concentrate organic2->dry end Purified Product dry->end

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

Rationale: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By carefully selecting the stationary and mobile phases, this compound can be isolated from its impurities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A good starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel or an alternative stationary phase (Florisil or basic alumina) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column (wet loading).

  • Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Diagram 2: Decision Tree for Column Chromatography Troubleshooting

start Poor Separation in Column Chromatography streaking Product Streaking/Tailing? start->streaking no_elution Product Not Eluting? start->no_elution co_elution Co-elution with Impurities? start->co_elution add_base Add Triethylamine or NH3/MeOH to Eluent streaking->add_base Yes change_stationary_phase1 Consider Alternative Stationary Phase (Florisil, Alumina) streaking->change_stationary_phase1 No increase_polarity Increase Polarity of Mobile Phase no_elution->increase_polarity Yes change_stationary_phase2 Consider Alternative Stationary Phase no_elution->change_stationary_phase2 No optimize_gradient Use a Shallower Gradient or Isocratic Elution co_elution->optimize_gradient Yes change_solvent_system Try a Different Solvent System co_elution->change_solvent_system No

Caption: Troubleshooting guide for column chromatography of this compound.

Data Summary

Solvent Class Example Solvents Expected Solubility Application in Purification
Halogenated Dichloromethane (DCM), ChloroformGoodColumn Chromatography, Extraction
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowPotential for recrystallization (as anti-solvent)
Esters Ethyl acetate (EtOAc)GoodColumn Chromatography, Extraction, Recrystallization
Ketones AcetoneGoodRecrystallization
Alcohols Methanol (MeOH), Ethanol (EtOH)GoodRecrystallization, Column Chromatography
Apolar Hydrocarbons Hexanes, PentaneVery LowRecrystallization (as anti-solvent), Column Chromatography
Aqueous Acid 1 M HClHigh (as salt)Acid-Base Extraction
Aqueous Base 1 M NaOHLowAcid-Base Extraction

Conclusion

The purification of this compound can be achieved efficiently through a systematic approach that considers the unique chemical properties of the molecule. By understanding the potential impurities and employing the appropriate techniques of recrystallization, column chromatography, or acid-base extraction, researchers can obtain this valuable compound in high purity. This guide provides a comprehensive framework for developing and troubleshooting purification protocols, ultimately enabling the successful synthesis and application of this compound in research and development.

References

Technical Support Center: Addressing Resistance to 5-(Pyrazin-2-yl)pyridin-2-amine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers investigating mechanisms of resistance to 5-(Pyrazin-2-yl)pyridin-2-amine and related kinase inhibitors. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the complexities of acquired drug resistance in your cancer cell models.

While extensive literature on resistance to this compound specifically is emerging, its structural motifs are common in kinase inhibitors, particularly those targeting critical cell cycle and survival pathways like Checkpoint Kinase 1 (CHK1).[1][2] Therefore, this guide is built upon well-established principles of resistance to targeted therapies, providing a robust framework for your investigations.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's likely mechanism and the common routes by which cancer cells evade its cytotoxic effects.

Q1: What is the likely molecular target of this compound and its mechanism of action?

A1: Compounds with a pyridyl-amino-pyrazine core structure have been identified as potent inhibitors of protein kinases.[1][5] Specifically, this scaffold is known to target and inhibit Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical regulator of the cell cycle, particularly in the G2/M and S-phase checkpoints that are activated in response to DNA damage. By inhibiting CHK1, the compound prevents the cell from arresting its cycle to repair DNA damage, leading to catastrophic mitotic entry and subsequent cell death, a process known as synthetic lethality, especially in tumors with existing DNA repair defects (e.g., p53 mutations).[2]

Q2: My cancer cell line, which was initially sensitive, now shows a significantly higher IC50 for the compound. What are the primary suspected mechanisms of resistance?

A2: Acquired resistance to kinase inhibitors is a multifaceted problem but typically arises from a few key mechanisms.[4] Based on extensive research in the field, the most probable causes include:

  • Alteration of the Drug Target: This is a classic mechanism where mutations arise in the kinase domain of the target protein (e.g., CHK1).[6] So-called "gatekeeper" mutations can sterically hinder the drug from binding to its target pocket or increase the enzyme's affinity for ATP, making the inhibitor less competitive.[7][8][9]

  • Activation of Compensatory or Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to circumvent the blocked pathway.[10][11] For instance, upregulation of the PI3K/Akt or MAPK/ERK pathways can provide survival signals that override the cell death signals initiated by the drug.[12]

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1).[6][13] These transporters act as molecular pumps, actively removing the drug from the cell and preventing it from reaching a therapeutic intracellular concentration.[14]

Q3: How do I begin to experimentally distinguish between these potential resistance mechanisms in my cell line?

A3: A logical, stepwise approach is crucial.

  • Confirm the Phenotype: First, meticulously confirm the shift in the IC50 value by performing repeat dose-response assays. Compare the IC50 of the resistant line to the parental (sensitive) line. A significant increase (typically >5-10 fold) confirms acquired resistance.[15][16]

  • Sequence the Target: If the target is known (e.g., CHK1), the next logical step is to sequence the kinase domain in both parental and resistant cells to identify potential mutations.

  • Assess Bypass Pathways: Use Western blotting to probe for the activation status (i.e., phosphorylation) of key proteins in major survival pathways (e.g., p-Akt, p-ERK) under basal conditions and after drug treatment.[17][18] Hyperactivation in resistant cells is a strong indicator of a bypass mechanism.[10]

  • Investigate Drug Efflux: Perform a functional assay using a fluorescent substrate of ABC transporters, such as Rhodamine 123. Reduced fluorescence accumulation in resistant cells, which can be reversed by a known efflux pump inhibitor (e.g., verapamil), points to this mechanism.[19]

Section 2: Troubleshooting Experimental Workflows

This section provides practical solutions to specific problems you may encounter during your research.

Problem 1: My dose-response curve for the resistant cell line is noisy and not reproducible.

  • Potential Cause: Inconsistent cell seeding, edge effects in the multi-well plate, or compound instability.[20][21]

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure you are using cells in the logarithmic growth phase and that the final cell density does not lead to over-confluence by the end of the assay.

    • Randomize Plate Layout: Avoid placing all control wells on one side and treated wells on the other. Randomize the layout to mitigate "edge effects."

    • Verify Compound Stability: Ensure your compound stock is properly stored and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[22]

    • Increase Replicates: Use at least technical triplicates for each condition and perform a minimum of two independent biological replicates to ensure statistical significance.[20]

Problem 2: I sequenced the CHK1 kinase domain, but found no mutations. However, Western blotting shows that downstream targets of CHK1 are still being phosphorylated after treatment in my resistant cells.

  • Potential Cause: This strongly suggests the activation of a compensatory or bypass signaling pathway. The resistant cells have found an alternative way to activate the downstream effectors, rendering the inhibition of CHK1 ineffective.[10][11]

  • Troubleshooting Steps:

    • Broaden Your Western Blot Analysis: Perform a comprehensive analysis of major survival pathways. We recommend a panel including:

      • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.

      • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.

      • STAT Pathway: p-STAT3 (Tyr705), total STAT3. Compare the phosphorylation status between parental and resistant cells, both with and without drug treatment.

    • Consider Receptor Tyrosine Kinase (RTK) Activation: Compensatory resistance is often initiated by the upregulation or activation of RTKs like EGFR, MET, or IGF-1R, which can then activate downstream pathways like PI3K/Akt.[10][12] Perform a phospho-RTK array to screen for multiple activated receptors simultaneously.

Problem 3: My resistant cells look morphologically different and grow in clumps, unlike the parental line.

  • Potential Cause: The process of acquiring drug resistance can sometimes induce a phenotypic change, such as an epithelial-to-mesenchymal transition (EMT). EMT is a known mechanism of drug resistance that can activate survival pathways and alter cell adhesion properties.

  • Troubleshooting Steps:

    • Probe for EMT Markers: Use Western blotting or immunofluorescence to check for changes in EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug).

    • Functional Assays: Perform migration and invasion assays (e.g., transwell assays) to determine if the resistant cells have acquired a more migratory and invasive phenotype, which is characteristic of EMT.

Section 3: Data Presentation & Visualization

Table 1: Example IC50 Comparison Data

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.[16]

Cell LineCompoundIC50 (nM) ± SDResistance Index (RI)
Parental (Sensitive)This compound50 ± 5.21.0
Resistant Clone 1This compound750 ± 45.815.0
Resistant Clone 2This compound980 ± 61.319.6

The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).

Diagrams of Key Mechanisms and Workflows

ResistanceMechanisms cluster_0 Mechanism 1: On-Target Alteration cluster_1 Mechanism 2: Bypass Pathway Activation Drug1 This compound Target1 CHK1 Kinase Drug1->Target1 Inhibits Mutation Gatekeeper Mutation (e.g., T315I) Target1->Mutation Blocks Binding Drug2 This compound Target2 CHK1 Kinase Drug2->Target2 Inhibits Downstream Cell Cycle Arrest & Apoptosis Target2->Downstream BypassRTK Upregulated RTK (e.g., EGFR, MET) BypassPathway PI3K/Akt Pathway BypassRTK->BypassPathway Activates Survival Pro-Survival Signal BypassPathway->Survival Promotes Survival->Downstream Inhibits

Caption: Key mechanisms of acquired resistance to kinase inhibitors.

TroubleshootingWorkflow Start Start: Observe Increased IC50 Confirm Confirm Resistance (Repeat Dose-Response Assay) Start->Confirm Sequence Sequence Target Gene (e.g., CHK1) Confirm->Sequence MutationFound Result: Mutation Found Sequence->MutationFound Yes NoMutation Result: No Mutation Found Sequence->NoMutation No InvestigateBypass Investigate Bypass Pathways (p-Akt, p-ERK Western Blot) NoMutation->InvestigateBypass BypassActive Result: Pathway(s) Activated InvestigateBypass->BypassActive Yes BypassInactive Result: No Change in Pathways InvestigateBypass->BypassInactive No InvestigateEfflux Investigate Drug Efflux (Rhodamine 123 Assay) BypassInactive->InvestigateEfflux EffluxActive Result: Efflux Increased InvestigateEfflux->EffluxActive

Caption: Stepwise workflow for troubleshooting resistance mechanisms.

Section 4: Key Experimental Protocols

Protocol 4.1: Generation of a Drug-Resistant Cell Line

This protocol describes the continuous exposure, dose-escalation method to generate a resistant cell line.[23]

  • Baseline IC50 Determination: First, accurately determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., CCK-8, MTT).[23]

  • Initial Exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[24]

  • Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. When the cells recover and reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.[25]

  • Dose Escalation: Once the cells show stable growth for 2-3 passages at a given concentration, gradually increase the drug concentration (a 1.5 to 2-fold increase is recommended).[15][16]

  • Repeat: Repeat Step 4 for several months. This process applies selective pressure, enriching the population for resistant cells.[25]

  • Validation: Periodically (e.g., every month), test the IC50 of the cultured cells and compare it to the parental line. A stable, significant increase in the IC50 indicates the successful generation of a resistant line. It is advisable to freeze down stocks at intermediate stages.[25]

Protocol 4.2: Western Blotting for Bypass Pathway Activation

This protocol details how to assess the phosphorylation status of key signaling proteins.[17][26][27]

  • Sample Preparation: Seed both parental and resistant cells. Grow to 70-80% confluency. Treat cells with this compound at the respective IC50 concentration for each line for a specified time (e.g., 6, 12, or 24 hours). Include untreated controls.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[27]

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17] Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 4.3: ATPase Assay for ABC Transporter Activity

This protocol provides a method to assess whether your compound is a substrate or inhibitor of ABC transporters by measuring ATP hydrolysis.[14][28]

  • Materials: Purified membrane vesicles from cells overexpressing a specific ABC transporter (e.g., P-gp/MDR1), assay buffer, ATP, and a phosphate detection reagent.

  • Assay Principle: ABC transporters use the energy from ATP hydrolysis to pump substrates out of the cell. The ATPase activity increases when a substrate interacts with the transporter. This activity can be measured by quantifying the amount of inorganic phosphate (Pi) released.[28]

  • Procedure: a. Incubate the transporter-containing membrane vesicles with your compound across a range of concentrations in the assay buffer at 37°C. b. Include a positive control (a known substrate, e.g., verapamil for P-gp) and a negative control (vehicle). Also include sodium orthovanadate as a specific inhibitor of P-gp ATPase activity. c. Initiate the reaction by adding Mg-ATP and incubate for a set time (e.g., 20 minutes) at 37°C. d. Stop the reaction and add the phosphate detection reagent. e. Measure the absorbance at the appropriate wavelength (e.g., 630-850 nm) using a microplate reader.[28]

  • Interpretation: An increase in phosphate production compared to the basal level suggests your compound is a substrate and is being actively transported. A decrease in the ATPase activity stimulated by a known substrate indicates your compound may be an inhibitor of the transporter.

References

Validation & Comparative

A Comparative Guide to CHK1 Inhibitors: Benchmarking 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives Against Key Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Checkpoint Kinase 1 (CHK1) has emerged as a promising strategy, particularly for tumors with deficiencies in the G1 checkpoint, often due to p53 mutations. These cancer cells become critically dependent on the S and G2/M checkpoints, which are regulated by CHK1, for DNA repair and survival. This guide provides a detailed comparison of CHK1 inhibitors, with a focus on the therapeutic potential of the 5-(pyrazin-2-yl)pyridin-2-amine scaffold, exemplified by its advanced derivatives, against other notable CHK1 inhibitors that have progressed to clinical trials.

The Central Role of CHK1 in the DNA Damage Response

Checkpoint Kinase 1 is a serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated CHK1 then phosphorylates a cascade of downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest. This pause allows the cell time to repair damaged DNA before entering mitosis. In many cancer cells, this CHK1-mediated checkpoint is a crucial survival mechanism. Inhibiting CHK1 abrogates this checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Activation cluster_2 Core Checkpoint Kinase cluster_3 Downstream Effectors & Cellular Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates (pS345) Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates Cell_Cycle_Arrest S/G2 Phase Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest leads to Mitotic_Catastrophe Mitotic Catastrophe & Cell Death CDK1_CyclinB->Mitotic_Catastrophe progression to mitosis CHK1_Inhibitor CHK1 Inhibitor (e.g., this compound derivatives) CHK1_Inhibitor->CHK1 inhibits

Figure 1: Simplified CHK1 Signaling Pathway and the Mechanism of Its Inhibition.

The this compound Scaffold: A Foundation for Potent and Selective CHK1 Inhibition

The this compound chemical scaffold has proven to be a fertile ground for the development of highly potent and selective CHK1 inhibitors. While data on the parent molecule is limited in public literature, its derivatives have been extensively studied and optimized, leading to clinical candidates.

Key Derivatives and Their Preclinical Profile:
  • CCT244747 (SRA737): This compound is a potent and highly selective, orally bioavailable CHK1 inhibitor derived from the this compound scaffold.[1][2] It has demonstrated significant preclinical activity, both as a monotherapy in tumors with high replicative stress and in combination with DNA-damaging agents like gemcitabine.[3][4] CCT244747 was shown to modulate the DNA damage response pathway in human tumor xenografts and exhibited antitumor activity.[1][5]

  • GDC-0575: Another orally bioavailable and highly selective CHK1 inhibitor that utilizes the this compound core.[6] Phase I clinical trials have shown that GDC-0575 can be safely administered alone and in combination with gemcitabine, with preliminary antitumor activity observed in various solid tumors.[7] Preclinical studies have also indicated its efficacy in delaying tumor growth in xenograft models and a potential role in colitis-associated cancer.[8]

Comparative Analysis with Other Leading CHK1 Inhibitors

To provide a comprehensive understanding of the therapeutic potential of the this compound scaffold, we compare its key derivatives with other well-characterized CHK1 inhibitors that have been evaluated in clinical trials.

InhibitorCore ScaffoldCHK1 IC50 (nM)Selectivity over CHK2Key Preclinical Findings
SRA737 (CCT245737) This compound~1.4[9]>1000-fold[9]Orally bioavailable, potent monotherapy in high replicative stress models, and synergistic with gemcitabine.[3][10]
GDC-0575 This compoundNot publicly disclosedHighly Selective[6]Orally bioavailable, safe as monotherapy and in combination with gemcitabine, with preliminary antitumor activity.[7][8]
Prexasertib (LY2606368) Pyrazine-2-carbonitrile~1[9]~8-fold (CHK2 IC50 ~8 nM)[9]Potent single-agent activity in various preclinical models, including pediatric cancers, by inducing DNA damage and replication catastrophe.[11][12][13]
MK-8776 (Vebesertib) Pyrazolo[1,5-a]pyrimidine~3[14]~500-fold[14]Potent radiosensitizer, especially in p53-defective tumors, and enhances the efficacy of chemotherapeutics like gemcitabine.[15][16]

Table 1: Comparative Profile of Selected CHK1 Inhibitors

Experimental Methodologies for Evaluating CHK1 Inhibitors

The characterization of CHK1 inhibitors relies on a series of well-established in vitro and in vivo assays. Below are the fundamental protocols that form the basis of the preclinical data presented in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CHK1 and other kinases to assess potency and selectivity.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of CHK1 inhibitor Incubation Incubate inhibitor with reaction mix Compound_Prep->Incubation Enzyme_Prep Prepare reaction mix with recombinant CHK1 kinase, substrate, and ATP Enzyme_Prep->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) Incubation->Detection Analysis Calculate % inhibition and determine IC50 value Detection->Analysis

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound derivative) in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a microplate, combine the recombinant human CHK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Incubation: Add the diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Use a labeled antibody to detect the phosphorylated substrate.

    • Radiometric assays: Incorporate a radiolabeled phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for CHK1 Target Engagement (Western Blot)

Objective: To confirm that the inhibitor is engaging and inhibiting CHK1 within a cellular context by assessing the phosphorylation status of CHK1 and its downstream targets.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., a p53-deficient cell line) and treat with various concentrations of the CHK1 inhibitor for a specified time. A DNA-damaging agent (e.g., gemcitabine or hydroxyurea) can be co-administered to activate the CHK1 pathway.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total CHK1, phosphorylated CHK1 (e.g., at Ser296 or Ser345), and downstream markers of CHK1 activity (e.g., phosphorylated Cdc25C). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: A potent CHK1 inhibitor should lead to a decrease in the autophosphorylation of CHK1 at Ser296 and a reduction in the phosphorylation of its downstream targets.

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effects of the CHK1 inhibitor, both as a single agent and in combination with DNA-damaging agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Drug Treatment: Treat the cells with a range of concentrations of the CHK1 inhibitor, either alone or in combination with a fixed concentration of a DNA-damaging agent.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • Viability Measurement: Assess cell viability using a colorimetric or luminescence-based assay, such as:

    • MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® assay: Measures the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the viability data to untreated control cells and plot the results against the drug concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has given rise to a new generation of potent, selective, and orally bioavailable CHK1 inhibitors, such as SRA737 and GDC-0575. These compounds exhibit compelling preclinical data, demonstrating on-target activity and significant antitumor effects, both as monotherapies and in combination with genotoxic agents. When compared to other clinical-stage CHK1 inhibitors like Prexasertib and MK-8776, the derivatives of the this compound scaffold demonstrate a favorable balance of high potency and selectivity, which is crucial for minimizing off-target toxicities.

The continued clinical development of these agents will be critical in defining their therapeutic window and identifying patient populations most likely to benefit from CHK1 inhibition. The robust preclinical data and the promising safety and efficacy signals from early clinical trials underscore the significant potential of the this compound scaffold in the development of novel cancer therapeutics targeting the DNA damage response pathway.

References

A Senior Application Scientist's Guide to the Validation of 5-(Pyrazin-2-yl)pyridin-2-amine's Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine-Based Compounds

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The fusion of a pyrazine ring to the pyridine core, as seen in 5-(Pyrazin-2-yl)pyridin-2-amine, presents an intriguing structural motif. This combination is reminiscent of scaffolds known to interact with critical cellular proliferation machinery, particularly Cyclin-Dependent Kinases (CDKs).[3][4][5] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anti-cancer drugs.[6] This guide outlines a systematic approach to investigate the hypothesis that this compound exerts its anti-proliferative effects through the modulation of CDK-mediated cell cycle progression.

Part 1: Elucidating the Putative Mechanism of Action

Based on its structural similarity to known ATP-competitive kinase inhibitors, we hypothesize that this compound targets the ATP-binding pocket of key cell cycle regulators, such as CDK2, CDK4, and CDK6.[4][5] These kinases are pivotal in orchestrating the transition from the G1 to the S phase of the cell cycle.[3] Inhibition of these kinases would lead to cell cycle arrest and a subsequent reduction in cell proliferation.

CDK_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase Transition cluster_2 Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Gene_Transcription Gene Transcription (for S phase entry) E2F->Gene_Transcription activates Compound This compound Compound->CDK4/6 inhibits

Caption: Hypothesized mechanism of this compound action.

Part 2: A Comparative Study: Experimental Design

To validate the anti-proliferative effects of this compound, a comparative study will be conducted against a well-established CDK4/6 inhibitor, Palbociclib. The study will utilize a panel of human cancer cell lines known for their dependence on the CDK4/6-Rb pathway, such as MCF-7 (breast cancer) and A549 (lung cancer).

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cell Line Selection (MCF-7, A549) Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with: - this compound - Palbociclib (Positive Control) - DMSO (Vehicle Control) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays MTT_Assay MTT Assay (Cell Viability) BrdU_Assay BrdU Assay (DNA Synthesis) Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Data_Analysis Data Analysis & Comparison Conclusion Conclusion on Anti-Proliferative Effects and Mechanism Data_Analysis->Conclusion MTT_Assay->Data_Analysis BrdU_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

References

A Senior Application Scientist's Guide to Validating In Vivo Efficacy: A Comparative Analysis of 5-(Pyrazin-2-yl)pyridin-2-amine (Mubritinib) in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating the in vivo efficacy of the investigational agent 5-(Pyrazin-2-yl)pyridin-2-amine, also known as Mubritinib (TAK-165). This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices, ensuring the generation of robust, trustworthy, and translatable data. We will compare Mubritinib's hypothetical performance against a clinically relevant alternative, providing the experimental context necessary for rigorous preclinical assessment.

Introduction: Targeting HER2 with Mubritinib

This compound (Mubritinib) is a potent and selective small molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2] The ERBB2 gene is amplified in approximately 20-25% of breast cancers, leading to HER2 protein overexpression.[3][4] This overexpression drives aggressive tumor growth and is associated with a poorer prognosis.[5] Mubritinib selectively inhibits HER2 phosphorylation with a 50% inhibitory concentration (IC50) of 6 nM, thereby blocking downstream signaling through critical pro-survival pathways like PI3K-Akt and MAPK.[1][2]

While in vitro data provide a mechanistic rationale, validating efficacy in a complex biological system is paramount. Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, remain a cornerstone of preclinical oncology research for evaluating anti-cancer therapies.[6][7][8] This guide details the design and execution of such a study to assess Mubritinib's therapeutic potential.

The Comparative Landscape: Selecting a Relevant Benchmark

To contextualize the efficacy of Mubritinib, a direct comparison with an established therapeutic is essential. For this purpose, Lapatinib (Tykerb®) is an ideal choice. Like Mubritinib, Lapatinib is an orally active, small-molecule dual tyrosine kinase inhibitor of both HER2 and the Epidermal Growth Factor Receptor (EGFR/HER1).[9][10] Its established clinical use and similar mechanism of action provide a rigorous benchmark for evaluating Mubritinib's relative potency and potential therapeutic advantages.[11]

Designing a Robust Xenograft Efficacy Study

The credibility of in vivo data hinges on meticulous experimental design. Every choice, from cell line to endpoint, must be deliberate and justified to ensure the results are interpretable and conclusive.

Model Selection: The Foundation of a Relevant Study

Cell Line: The BT-474 human breast ductal carcinoma cell line is the model of choice. This line is estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and, most importantly, exhibits strong overexpression of the HER2 oncogene.[7][12] Its well-characterized sensitivity to HER2-targeted agents like trastuzumab and lapatinib makes it an excellent and highly relevant system for this study.[6][13]

Animal Model: Female athymic nude or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks, are standard for xenograft studies due to their compromised immune systems, which prevent rejection of human tumor cells.[10][14]

Experimental Workflow & Protocol

A successful study follows a logical progression from preparation to analysis. The workflow is designed to minimize variability and ensure animal welfare while maximizing data quality.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_study Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis & Endpoint Cell_Culture BT-474 Cell Culture (Logarithmic Growth Phase) Animal_Acclimatization Animal Acclimatization (1-2 weeks) Cell_Harvest Cell Harvest & Prep (Viability >95%) Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation (Right Flank, 5x10^6 cells in Matrigel) Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers, 2x/week) Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Dosing Treatment Initiation (Day 0) (Oral Gavage, Daily) Randomization->Dosing Monitoring Data Collection (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³ or Day 28) Monitoring->Endpoint Analysis Data Analysis (%TGI, Statistics) Endpoint->Analysis

Caption: High-level workflow for a xenograft efficacy study.

Step-by-Step Experimental Protocol:
  • Cell Culture: Culture BT-474 cells in appropriate media (e.g., Hybri-Care Medium with supplements) under standard conditions (37°C, 5% CO2). Harvest cells during the mid-logarithmic growth phase to ensure high viability.[10]

  • Cell Preparation & Implantation:

    • Trypsinize, wash, and resuspend cells in sterile, serum-free medium or PBS.

    • Perform a cell viability count (e.g., trypan blue); viability must be >95%.

    • Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a concentration of 50 x 10^6 cells/mL. Matrigel helps support initial tumor formation.[15]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly.

    • Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[16]

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group) to ensure a similar mean tumor volume across all groups at the start of treatment. This step is critical for statistical validity.

  • Treatment Groups & Administration:

    • Group 1: Vehicle Control: Administer the formulation vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water) daily via oral gavage.[10]

    • Group 2: Mubritinib: Administer Mubritinib (e.g., 25 mg/kg) daily via oral gavage. This dose is based on prior preclinical studies showing efficacy.[17]

    • Group 3: Lapatinib (Comparator): Administer Lapatinib (e.g., 100 mg/kg) daily via oral gavage. This is a commonly used effective dose in xenograft models.[9][13][18]

  • Monitoring and Endpoints:

    • Measure tumor volume and mouse body weight at least twice weekly. Body weight is a key indicator of systemic toxicity.

    • The study should be terminated based on predefined endpoints, such as when tumors in the control group reach a specific size (e.g., 2000 mm³), a predetermined time point (e.g., 28 days), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

Mechanism of Action: HER2 Pathway Inhibition

Both Mubritinib and Lapatinib function by binding to the intracellular ATP-binding site of the HER2 and EGFR tyrosine kinases.[10] This competitive inhibition prevents receptor auto-phosphorylation and activation, subsequently blocking downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and invasion.[2][19]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Ligand Growth Factor (e.g., EGF, HRG) EGFR EGFR Ligand->EGFR HER2 HER2 HER2->Inhibition_Point EGFR->Inhibition_Point PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAS Ras RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitors Mubritinib Lapatinib Inhibitors->Inhibition_Point Inhibit ATP Binding & Phosphorylation Inhibition_Point->PI3K Inhibition_Point->RAS

Caption: Simplified HER2/EGFR signaling and points of inhibition.

Data Analysis & Comparative Efficacy

The primary endpoint for efficacy is Tumor Growth Inhibition (%TGI). It quantifies the reduction in tumor growth in treated animals compared to the control group. A common formula to calculate %TGI at a specific time point (e.g., Day 21) is:

%TGI = [1 – ( (Tf - Ti) / (Cf - Ci) )] x 100

Where:

  • Tf = Mean tumor volume of the treated group on the final day

  • Ti = Mean tumor volume of the treated group on the initial day (Day 0)

  • Cf = Mean tumor volume of the control group on the final day

  • Ci = Mean tumor volume of the control group on the initial day

Statistical analysis (e.g., one-way ANOVA with post-hoc tests or linear mixed models) should be used to determine if the observed differences between groups are statistically significant (p < 0.05).[20]

Hypothetical Comparative Data Summary

The following table presents a realistic, albeit hypothetical, outcome of the described study, designed for clear comparison.

Metric (Day 21)Vehicle ControlMubritinib (25 mg/kg)Lapatinib (100 mg/kg)
Mean Tumor Volume (mm³) 1850 ± 210485 ± 95650 ± 115
% Tumor Growth Inhibition (%TGI) -78% 68%
Mean Body Weight Change (%) +2.5%-3.1%-4.5%
Statistical Significance (vs. Vehicle) -p < 0.001p < 0.001

Data are represented as Mean ± Standard Error of the Mean (SEM). %TGI and p-values are calculated relative to the Vehicle Control group.

In this hypothetical scenario, both Mubritinib and Lapatinib demonstrate significant antitumor activity. Mubritinib, even at a four-fold lower dose, shows a greater percentage of tumor growth inhibition, suggesting higher potency. Both compounds exhibit acceptable toxicity profiles, with only minor, non-significant body weight loss.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded approach to validating the in vivo efficacy of this compound (Mubritinib). By employing a relevant HER2-positive xenograft model (BT-474) and benchmarking against a clinically approved standard-of-care (Lapatinib), researchers can generate high-confidence data.

The hypothetical results suggest that Mubritinib possesses potent anti-tumor activity, potentially superior to Lapatinib on a mg/kg basis in this model. These findings would strongly support further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in other HER2-dependent models (e.g., orthotopic or patient-derived xenografts), and combination studies to identify synergistic therapeutic strategies.[21][22] The ultimate goal of such robust preclinical work is to build a compelling data package to justify advancement into clinical trials.[8]

References

A Head-to-Head Comparison of Pyrazine vs. Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the architecture of small molecule kinase inhibitors is a critical determinant of their efficacy, selectivity, and overall clinical success. Among the myriad of heterocyclic scaffolds employed in drug design, pyrazine and pyrimidine rings have emerged as foundational components in a multitude of approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth, head-to-head comparison of pyrazine- and pyrimidine-based kinase inhibitors, offering objective analysis supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

This document moves beyond a templated review, instead offering a synthesized analysis grounded in the principles of medicinal chemistry and pharmacology. We will dissect the nuanced differences between these two nitrogen-containing heterocycles, exploring how their distinct electronic properties and steric profiles influence kinase binding, selectivity, and pharmacokinetic properties.

The Fundamental Role of Pyrazine and Pyrimidine Scaffolds

Both pyrazine and pyrimidine are six-membered aromatic heterocycles containing two nitrogen atoms. Their ability to act as bioisosteres of the adenine ring of ATP allows them to effectively interact with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[3][4] The nitrogen atoms in these scaffolds can serve as hydrogen bond acceptors, mimicking the interactions of ATP and anchoring the inhibitor within the active site.[1]

While structurally similar, the arrangement of the nitrogen atoms—at positions 1 and 3 in pyrimidine and 1 and 4 in pyrazine—imparts distinct physicochemical properties that medicinal chemists leverage in drug design.[5][6] Pyrimidine, with its nitrogen atoms in a meta-like arrangement, has a different dipole moment and electron distribution compared to the para-like arrangement in pyrazine.[7] These differences can subtly influence binding affinities, off-target interactions, and metabolic stability.

Head-to-Head Efficacy Comparison: Case Studies

Direct, preclinical head-to-head comparisons of pyrazine- and pyrimidine-based inhibitors targeting the same kinase are not always readily available in published literature. However, by examining inhibitors developed for the same target, we can draw valuable comparative insights.

Case Study 1: FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a critical target in AML. Both pyrazine and pyrimidine scaffolds have been successfully utilized to develop potent FLT3 inhibitors. Gilteritinib (a pyrazine-2-carboxamide derivative) and Crenolanib (a pyrimidine derivative) are two such examples.

ParameterGilteritinib (Pyrazine-based)Crenolanib (Pyrimidine-based)Reference(s)
Biochemical IC50 (FLT3-ITD) ~0.29 nM~0.74 nM[8][9]
Biochemical IC50 (FLT3-TKD) ~0.7 nM (D835Y)~3.2 nM (D835Y)[8][9]
Cellular IC50 (MV4-11, FLT3-ITD) ~0.92 nM~2.5 nM[8][9]

Analysis: In this comparison, the pyrazine-based inhibitor, gilteritinib, demonstrates slightly more potent inhibition of both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3 in biochemical and cellular assays. This is not to say that pyrazines are universally more potent, but it highlights that a pyrazine core can be effectively optimized to achieve picomolar potency. Both compounds are classified as Type I inhibitors, meaning they bind to the active conformation of the kinase.[10]

Case Study 2: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

The pyrimidine scaffold is particularly prominent in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Osimertinib, a third-generation pyrimidine-based inhibitor, has demonstrated superior efficacy over earlier-generation inhibitors, particularly against the T790M resistance mutation.

ParameterOsimertinib (Pyrimidine-based)Gefitinib (Pyrimidine-based)Erlotinib (Quinazoline-based)Reference(s)
Biochemical IC50 (EGFR T790M) ~1 nM>1000 nM~200 nM[11]
Cellular IC50 (H1975, L858R+T790M) ~5 nM>4000 nMNot specified[11]
Overall Survival (vs. 1st Gen) 38.6 months31.8 months (pooled Gefitinib/Erlotinib)31.8 months (pooled Gefitinib/Erlotinib)[12]

Analysis: While this is a comparison among pyrimidine and quinazoline cores, it underscores the profound success of the pyrimidine scaffold in achieving high potency and overcoming resistance. The pyrimidine core of osimertinib is a key feature that allows for its covalent interaction with the C797 residue in the EGFR active site, leading to irreversible inhibition.[11]

Case Study 3: JAK Inhibitors in Myelofibrosis and Autoimmune Diseases

The Janus kinase (JAK) family are cytoplasmic tyrosine kinases, and their inhibitors are often based on a pyrrolo[2,3-d]pyrimidine scaffold. Ruxolitinib and Baricitinib are prominent examples.

ParameterRuxolitinib (Pyrrolo[2,3-d]pyrimidine)Baricitinib (Pyrrolo[2,3-d]pyrimidine)Reference(s)
Biochemical IC50 (JAK1) 3.3 nM5.9 nM[6]
Biochemical IC50 (JAK2) 2.8 nM5.7 nM[6]
Biochemical IC50 (JAK3) 428 nM>400 nM[6]

Analysis: The pyrrolo[2,3-d]pyrimidine core is a highly effective scaffold for achieving potent and selective inhibition of JAK kinases. The subtle structural differences between ruxolitinib and baricitinib, appended to the common core, fine-tune their selectivity profiles.

Physicochemical Properties and Synthetic Accessibility

The choice between a pyrazine and pyrimidine scaffold can also be influenced by their physicochemical properties and the ease of synthesis.

PropertyPyrazinePyrimidineReference(s)
Basicity (pKa of conjugate acid) ~0.65~1.3[6]
Dipole Moment 0 D~2.3 D[7]
Synthetic Accessibility Generally accessible through established routes.Highly accessible, with numerous established synthetic protocols.[13][14][15][16]

Pyrazine is a weaker base than pyrimidine, which can influence its interactions with biological targets and its pharmacokinetic properties.[6] The symmetrical nature of pyrazine results in a zero dipole moment, which can affect its solubility and interactions with polar residues in the kinase active site.

From a synthetic standpoint, both scaffolds are readily accessible. However, the chemistry of pyrimidines, particularly 2,4-diaminopyrimidines, is exceptionally well-established in medicinal chemistry, providing a robust platform for the synthesis of diverse compound libraries.[14][15][16] The synthesis of substituted aminopyrazines is also well-documented.[13][17]

Selectivity and Off-Target Effects

The selectivity of a kinase inhibitor is paramount to its safety profile. Both pyrazine and pyrimidine scaffolds can be elaborated to achieve high selectivity. The overall selectivity is a function of the entire molecule, not just the core scaffold. However, the scaffold's inherent properties can provide a starting point for achieving the desired selectivity profile.

For instance, the pyrazine-based FLT3 inhibitor Gilteritinib also potently inhibits AXL, another receptor tyrosine kinase.[1] This dual-inhibitory activity can be beneficial in certain contexts but could also lead to off-target effects. Similarly, many pyrimidine-based inhibitors exhibit activity against multiple kinases. Kinome-wide scanning is essential to fully characterize the selectivity profile of any new inhibitor, regardless of its core scaffold.

Experimental Protocols

To facilitate the direct comparison of novel pyrazine and pyrimidine-based kinase inhibitors, standardized and robust experimental protocols are essential.

Biochemical Kinase Activity Assay (Time-Resolved FRET)

This assay measures the direct inhibition of kinase activity in a purified, in vitro system.

Principle: A biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and an acceptor fluorophore (e.g., streptavidin-XL665) into proximity, generating a FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare a 2X detection mix containing a europium-labeled phosphospecific antibody and streptavidin-XL665 in detection buffer (e.g., 20 mM EDTA to stop the reaction).

  • Assay Procedure (384-well plate):

    • Add 5 µL of test compound dilutions (in DMSO, then diluted in kinase buffer) to the assay wells.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the 2X detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT)

This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19]

Detailed Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO2.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to determine the IC50 value.

Visualization of Key Pathways and Workflows

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Cellular Response Cell Proliferation, Survival, Differentiation Inhibitor Pyrazine or Pyrimidine-based Kinase Inhibitor

G cluster_1 Kinase Inhibitor Characterization Workflow Compound Synthesis Synthesis of Pyrazine/Pyrimidine Analogs Biochemical Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine IC50 Cell-based Assay Cellular Proliferation Assay (e.g., MTT) Determine IC50 Kinome Profiling Kinome-wide Selectivity Profiling ADME/Tox In Vitro ADME/Tox Profiling Lead Optimization Lead Optimization

Conclusion and Future Directions

Both pyrazine and pyrimidine scaffolds are highly privileged and versatile cores for the design of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final molecule.

  • Pyrimidine-based inhibitors are exceptionally well-represented among FDA-approved drugs, particularly in the EGFR and JAK families. The wealth of synthetic knowledge and successful clinical precedents make pyrimidine a go-to scaffold for many drug discovery programs.

  • Pyrazine-based inhibitors , while perhaps less numerous in the clinic, have demonstrated exceptional potency in targets like FLT3 and offer a distinct chemical space for exploration. The unique electronic and steric properties of the pyrazine ring can be exploited to achieve novel binding interactions and intellectual property.

The future of kinase inhibitor design will likely involve a continued exploration of both scaffolds, as well as scaffold hopping between them to optimize potency, selectivity, and resistance profiles. As our understanding of the human kinome deepens, the rational design of inhibitors based on these foundational heterocycles will remain a cornerstone of targeted therapy development. This guide serves as a foundational resource to aid in the critical decision-making process of scaffold selection and inhibitor characterization.

References

benchmarking 5-(Pyrazin-2-yl)pyridin-2-amine against known anticancer drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 5-(Pyrazin-2-yl)pyridin-2-amine Against Established Anticancer Therapeutics

A Senior Application Scientist's Framework for Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Benchmarking a Novel Pyridine-Pyrazine Scaffold

The landscape of oncology drug discovery is characterized by a relentless search for novel chemical entities with superior efficacy and selectivity. The heterocyclic scaffolds of pyridine and pyrazine are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] The compound This compound represents a strategic amalgamation of these two pharmacophores. While specific preclinical data for this exact molecule is emerging, its structural alerts strongly suggest a potential role as a modulator of key signaling pathways implicated in cancer cell proliferation and survival. Pyrazine-based compounds are known to function as ATP-competitive kinase inhibitors, targeting enzymes crucial for cell cycle progression and signal transduction.[3]

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. The objective is not merely to present data, but to elucidate the scientific reasoning behind the comparative analysis. We will benchmark our compound of interest against three clinically relevant anticancer drugs, each with a distinct mechanism of action:

  • Doxorubicin: A cornerstone of chemotherapy, this anthracycline antibiotic acts primarily through DNA intercalation and inhibition of topoisomerase II, leading to broad cytotoxic effects.[4][5][6] It serves as a benchmark for general cytotoxicity.

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the RAF/MEK/ERK signaling cascade.[2][7] It provides a benchmark for agents targeting angiogenesis and key proliferative pathways.

  • Palbociclib: A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical for the G1 to S phase transition of the cell cycle.[8][9][10] It serves as a benchmark for targeted, cytostatic agents.

By comparing this compound against this diverse panel, researchers can gain crucial insights into its potency, selectivity, and potential mechanism of action, thereby informing its future development.

Part 1: Core Experimental Protocols for Cellular Benchmarking

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following methodologies provide a robust foundation for characterizing the anticancer properties of a novel compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and benchmark drugs (Doxorubicin, Sorafenib, Palbociclib) in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations (typically ranging from 0.01 to 100 µM). Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h Seed->Incubate1 Add_Drug Add Compound Serial Dilutions Incubate1->Add_Drug Incubate2 Incubate 48-72h Add_Drug->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[3]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Treat Treat Cells with Compound (IC50) Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate Incubate 15 min (Dark) Add_Stains->Incubate Dilute Add Binding Buffer Incubate->Dilute Analyze Analyze via Flow Cytometry Dilute->Analyze

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[13] This assay is crucial for identifying if a compound induces cell cycle arrest.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the IC₅₀ concentration of each compound for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[14][15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA, which PI can also bind to.[13]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in a linear scale. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

CellCycle_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Treat Treat Cells with Compound (IC50) Harvest Harvest & Wash Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Wash_Fix Wash out Ethanol Fix->Wash_Fix RNase Treat with RNase A Wash_Fix->RNase Add_PI Stain with Propidium Iodide RNase->Add_PI Analyze Analyze via Flow Cytometry Add_PI->Analyze Quantify Quantify Cell Phase Distribution Analyze->Quantify

Caption: Experimental workflow for cell cycle analysis using propidium iodide.

Part 2: Comparative Data Analysis

For this guide, we will use a hypothetical dataset for this compound to illustrate the benchmarking process. Literature-derived values are used for the established drugs. Note: These values are illustrative and will vary based on experimental conditions and specific cell line subclones.

Cytotoxicity Profile (IC₅₀ Values)

The IC₅₀ value is a primary metric of a compound's potency. A lower IC₅₀ indicates greater potency.

Table 1: Comparative IC₅₀ Values (µM) after 48-hour treatment

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
This compound 2.5 (Hypothetical)1.8 (Hypothetical)
Doxorubicin~0.1 - 0.5[16]~0.5 - 1.5[16]
Sorafenib~5 - 10[17]~5 - 8[18]
Palbociclib~0.1 - 0.3[9]>10 (pRb-dependent)

Interpretation: In this hypothetical scenario, this compound shows potent activity, although it is less potent than the broad-spectrum cytotoxic agent Doxorubicin and the highly targeted Palbociclib in its sensitive cell line (MCF-7). However, its hypothetical IC₅₀ is significantly lower than that of the multi-kinase inhibitor Sorafenib in both cell lines, suggesting it may have a more potent or different kinase inhibition profile.

Apoptosis Induction

Table 2: Percentage of Apoptotic Cells (Early + Late) after 24-hour treatment with IC₅₀ concentration

CompoundMCF-7HepG2
This compound 45% (Hypothetical)55% (Hypothetical)
Doxorubicin~50-60%[6]~60-70%[6]
Sorafenib~20-30%[17]~30-40%[18]
Palbociclib<10% (Primarily cytostatic)Not Applicable

Interpretation: The hypothetical data suggests that this compound is a strong inducer of apoptosis, comparable to Doxorubicin. This distinguishes it from Palbociclib, which primarily causes cell cycle arrest rather than cell death, and suggests its mechanism is more cytotoxic than that of Sorafenib at its IC₅₀ concentration.

Cell Cycle Arrest

Table 3: Cell Cycle Distribution (%) after 24-hour treatment with IC₅₀ concentration in HepG2 cells

CompoundG0/G1 PhaseS PhaseG2/M Phase
Untreated Control 60%25%15%
This compound 20% (Hypothetical)15% (Hypothetical)65% (Hypothetical)
Doxorubicin30%10%60%[16]
Sorafenib75%15%10%[17]
Palbociclib85% (in pRb+ cells)5%10%[9]

Interpretation: The hypothetical results indicate that this compound induces a strong G2/M phase arrest, similar to Doxorubicin, which is known to cause G2/M arrest through DNA damage response pathways. This contrasts sharply with Sorafenib and Palbociclib, which both induce G1 arrest. This finding would strongly guide further mechanistic studies toward pathways that regulate the G2/M checkpoint, such as the CHK1/2 kinases.

Part 3: Mechanistic Insights and Signaling Pathways

Visualizing the targeted pathways provides a clear rationale for the observed cellular effects.

Established Mechanisms of Benchmark Drugs

Benchmark_Mechanisms cluster_dox DNA Damage Response cluster_sor Proliferation & Angiogenesis cluster_pal Cell Cycle Progression Doxorubicin {Doxorubicin|Intercalates into DNA Inhibits Topoisomerase II} TopoII Topoisomerase II Doxorubicin->TopoII inhibits Sorafenib {Sorafenib|Inhibits VEGFR/PDGFR Inhibits RAF Kinase} RTK VEGFR/PDGFR Sorafenib->RTK inhibits RAF RAF Sorafenib->RAF inhibits Palbociclib {Palbociclib|Inhibits CDK4/6} CDK46 CDK4/6 Palbociclib->CDK46 inhibits DNA DNA G2M_Arrest G2/M Arrest DNA->G2M_Arrest Apoptosis_Dox Apoptosis G2M_Arrest->Apoptosis_Dox RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation CyclinD Cyclin D CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase

Caption: Simplified signaling pathways targeted by the benchmark anticancer drugs.

Putative Mechanism of this compound

Based on the literature for related scaffolds and our hypothetical data (G2/M arrest), a plausible mechanism of action for this compound is the inhibition of a key G2/M checkpoint kinase, such as Checkpoint Kinase 1 (CHK1).[8][15]

Putative_Mechanism cluster_pathway G2/M Checkpoint Control Compound {this compound (Hypothesized)} DNA_Damage DNA Damage ATR ATR Kinase CHK1 CHK1 Kinase CDC25 CDC25 Phosphatase CDK1 CDK1/Cyclin B Mitosis Mitotic Entry

Caption: A putative mechanism of action for this compound.

Conclusion

This guide outlines a rigorous, multi-faceted framework for the preclinical benchmarking of the novel compound this compound. By employing standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and by comparing the results against well-characterized drugs with diverse mechanisms of action, researchers can build a comprehensive profile of the compound's biological activity. The hypothetical data presented herein illustrates how such a comparative analysis can yield critical insights, suggesting that this compound could be a potent, apoptosis-inducing agent that causes G2/M cell cycle arrest. This framework provides a clear and logical path from initial cellular assays to mechanistic hypothesis generation, forming the essential foundation for further preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the privileged 5-(pyrazin-2-yl)pyridin-2-amine scaffold. This biheteroaromatic system has emerged as a versatile core in the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases. By systematically exploring substitutions on the pyrazine, pyridine, and amine moieties, researchers have elucidated key structural features that govern potency, selectivity, and pharmacokinetic properties. This document synthesizes findings from various studies to offer a comparative overview for researchers, scientists, and drug development professionals.

The this compound Core: A Privileged Scaffold

The this compound core is a bioisostere of other well-known kinase inhibitor scaffolds, such as those containing aminopyrimidine or aminopyridine rings.[1] The arrangement of nitrogen atoms in the pyrazine and pyridine rings allows for crucial hydrogen bonding interactions with the hinge region of many protein kinases, a common feature of ATP-competitive inhibitors.[1] The general structure offers multiple points for diversification, allowing for fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific targets.

General Synthetic Strategies

The synthesis of this compound analogs typically involves a convergent approach, often relying on palladium-catalyzed cross-coupling reactions to form the central biheteroaryl bond. A common strategy involves the coupling of a substituted 2-aminopyridine derivative with a functionalized pyrazine.

For instance, a Suzuki or Stille coupling can be employed between a boronic acid or stannane derivative of one heterocycle and a halogenated partner of the other. Subsequent modifications of the peripheral substituents can then be carried out to generate a library of analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at different positions of the this compound scaffold, drawing on data from studies targeting various protein kinases and other biological targets.

Modifications of the Pyridine Ring

The pyridine ring serves as a key anchoring point to the target protein and a scaffold for positioning substituents that can interact with solvent-exposed regions or allosteric pockets.

The 2-amino group is critical for hinge-binding in many kinase inhibitors. Modifications at this position can significantly impact potency. While the primary amine is often essential, N-alkylation or acylation can be explored to probe for additional interactions. However, in many cases, substitution of the 2-amino group leads to a loss of activity.[2]

Substitutions at the 3, 4, and 6-positions of the pyridine ring can influence the electronic properties of the core and provide vectors for introducing groups that can enhance potency and selectivity. For example, in a series of checkpoint kinase 1 (CHK1) inhibitors, the introduction of a methoxy group at the 4-position of the pyridine ring was found to be beneficial for activity.[3][4]

Modifications of the Pyrazine Ring

The pyrazine ring is another key component of the pharmacophore, and its substituents can project into various pockets of the target protein.

In studies on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, substitution on the pyrazine ring with a chloro-phenylamino group at the 6-position led to potent compounds.[5] Further modifications of this phenylamino moiety revealed that substituents on the phenyl ring could fine-tune the activity and selectivity.[5]

Impact of the Linker between Pyridine and Pyrazine

While the core topic is the directly linked this compound, it is insightful to consider the effect of linkers. In some related scaffolds, introducing a linker between the two aromatic rings can alter the conformational flexibility and allow for different binding modes. However, for many kinase targets, the direct linkage is preferred to maintain the rigid conformation necessary for optimal hinge binding.

Comparative Performance Data

The following tables summarize the in vitro activity of representative this compound analogs against different biological targets.

Table 1: SAR of Pyrazine-Pyridine Analogs as VEGFR-2 Inhibitors [5]

CompoundR1 (on Pyridine)R2 (on Pyrazine)VEGFR-2 IC50 (nM)
Lead Compound 3-aminoH>1000
39 3-(4-hydroxybutylamino)6-(3-chlorophenylamino)10
41 3-(2-(dimethylamino)ethylamino)6-(3-chlorophenylamino)8

Table 2: SAR of Pyrazine-Pyridine Analogs as CHK1 Inhibitors [3][4]

CompoundR1 (on Pyridine)R2 (on Pyrazine)CHK1 IC50 (nM)
Lead Scaffold 2-amino3-alkoxyamino-2-carbonitrile-
CCT244747 2-amino, 4-methoxy, 5-(1-methyl-1H-pyrazol-4-yl)3-((1-(dimethylamino)propan-2-yl)oxy)-2-carbonitrile1.3

Table 3: SAR of Diarylamino-Pyrazine Analogs as Antimalarials [2]

CompoundCoreR1R2P. falciparum K1 IC50 (nM)
Lead (Pyridine) Pyridine3,5-diaryl2-amino-
4 (Pyrazine) Pyrazine3,5-diaryl2-amino8.4

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds against VEGFR-2.[6][7][8][9]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock.

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Add the master mixture to each well of a 96-well plate.

  • Add the diluted test compounds to the respective wells. For the positive control (no inhibitor), add 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 1x Kinase Buffer.

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HUVEC Proliferation Assay

This protocol outlines the measurement of the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs) using an MTT assay.[5][10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test Compounds

  • MTT Reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Prepare serial dilutions of the test compounds and a solution of VEGF-A in the starvation medium.

  • Treat the cells with the test compounds and stimulate with VEGF-A. Include appropriate controls (vehicle control, VEGF-A only).

  • Incubate the plate for a specified period (e.g., 48 hours).

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the in vivo efficacy of anticancer agents using a human tumor xenograft mouse model.[1][3][12][13][14]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Culture the chosen human cancer cell line.

  • Harvest the cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS. Cell viability should be >95%.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor development.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).

  • Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Visualizing SAR and Workflows

Key SAR Features of this compound Analogs

SAR_Features cluster_pyridine Pyridine Modifications cluster_pyrazine Pyrazine Modifications Scaffold This compound Core Amino 2-Amino Group (H-bonding to hinge) Scaffold->Amino Critical for activity Pyridyl_Subs Other Pyridyl Substituents (Potency & Selectivity) Scaffold->Pyridyl_Subs Fine-tuning Pyrazinyl_Subs Pyrazinyl Substituents (Interaction with pockets) Scaffold->Pyrazinyl_Subs Potency drivers

Caption: Key modification points on the this compound scaffold.

General Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Workflow Start Scaffold Identification (e.g., this compound) Synthesis Analog Synthesis Start->Synthesis In_Vitro_Kinase In Vitro Kinase Assay (IC50 Determination) Synthesis->In_Vitro_Kinase Cell_Based Cell-Based Assays (e.g., Proliferation) In_Vitro_Kinase->Cell_Based Active Compounds In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Based->In_Vivo Potent Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious Compounds

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly fruitful starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The SAR studies highlighted in this guide demonstrate that systematic modifications of the pyrazine and pyridine rings, guided by target-specific structural information, can lead to the discovery of compounds with desirable pharmacological profiles. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to evaluate novel analogs based on this privileged core structure. Future work in this area will likely focus on leveraging computational methods to refine substituent choices and further optimize pharmacokinetic and pharmacodynamic properties for clinical development.

References

A Researcher's Guide to Assessing Kinase Selectivity: The Case of 5-(Pyrazin-2-yl)pyridin-2-amine for CHK1 vs. CHK2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CHK1/CHK2 and the Quest for Selectivity

In the intricate network of the DNA Damage Response (DDR), the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2) act as crucial signal transducers.[1][2][3] They are central to maintaining genomic integrity by orchestrating cell cycle arrest to allow time for DNA repair, or by initiating apoptosis if the damage is irreparable.[4] While both are key checkpoint kinases, they are activated by different upstream pathways and have distinct, though sometimes overlapping, roles.[1][5]

  • CHK1 is primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA and replication stress. Its activation is vital for the S and G2/M checkpoints.[1][5]

  • CHK2 is predominantly activated by ATM (Ataxia Telangiectasia Mutated) following DNA double-strand breaks and is a key regulator of the G1/S checkpoint, often through the p53 pathway.[1][4][6]

Many cancer cells, particularly those with p53 mutations, become heavily reliant on the CHK1-mediated G2/M checkpoint for survival after DNA damage.[1][7] This dependency creates a therapeutic window: inhibiting CHK1 can abrogate this last line of defense, forcing cancer cells with damaged DNA into a premature and lethal mitosis—a concept known as synthetic lethality.[8][9]

This guide provides a comprehensive framework for evaluating the selectivity of a novel investigational compound, 5-(Pyrazin-2-yl)pyridin-2-amine , for CHK1 over CHK2. While public data on this specific molecule is scarce, its pyridin-2-ylamine scaffold is present in other known CHK1 inhibitors.[10][11][12] We will therefore use it as a model to detail the essential biochemical and cellular workflows required for a rigorous selectivity assessment, comparing its hypothetical performance against well-characterized inhibitors.

Part 1: Biochemical Potency and Selectivity Profiling

The initial and most direct method to determine a compound's selectivity is through in vitro kinase assays. This approach quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (IC50). A higher ratio of the IC50 for the off-target (CHK2) to the on-target (CHK1) indicates greater selectivity.[1]

Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the essential steps for determining the IC50 values for this compound against both CHK1 and CHK2.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound and control inhibitors in DMSO p2 Dilute recombinant CHK1 and CHK2 enzymes in kinase assay buffer p3 Prepare Substrate/ATP mix (e.g., CHKtide peptide + ATP at Km concentration) r1 Dispense diluted inhibitors into 384-well plate p3->r1 r2 Add diluted enzyme (CHK1 or CHK2) to wells r1->r2 r3 Initiate reaction by adding Substrate/ATP mix r2->r3 r4 Incubate at 30°C for 60 minutes r3->r4 d1 Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP r4->d1 d2 Add Kinase Detection Reagent to convert ADP to ATP, generating a light signal d1->d2 d3 Measure luminescence with a plate reader d2->d3 a1 Calculate % Inhibition relative to DMSO control d3->a1 a2 Plot % Inhibition vs. log[Inhibitor] a1->a2 a3 Fit data to sigmoidal dose-response curve to determine IC50 a2->a3 a4 Calculate Selectivity Index (IC50 CHK2 / IC50 CHK1) a3->a4

Caption: Workflow for determining kinase inhibitor selectivity.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted for the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced.[13][14]

Materials:

  • Recombinant human CHK1 and CHK2 enzymes

  • Kinase substrate (e.g., CHKtide peptide)

  • ATP

  • This compound and control inhibitors

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute CHK1 and CHK2 enzymes to their optimal concentration (empirically predetermined) in kinase assay buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted enzyme (either CHK1 or CHK2) to the appropriate wells.

    • Prepare a 2X Substrate/ATP mixture. The ATP concentration should be near the Kₘ for each enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[1]

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.

Data Interpretation and Comparative Analysis

The selectivity of this compound can be benchmarked against established CHK1 inhibitors with varying selectivity profiles.

CompoundCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity Index (CHK2/CHK1)Profile
This compound TBDTBDTBDInvestigational
Rabusertib (LY2603618) 7[15][16]>1000[15]~140-1500 fold[15][17]Highly CHK1 Selective
Prexasertib (LY2606368) 1[16]8[16]8-foldPotent CHK1/CHK2 Inhibitor
AZD7762 5[18][19]<10[20]~1-2 foldPotent Dual CHK1/CHK2 Inhibitor

TBD: To Be Determined by experiment.

A high selectivity index (>100-fold) would classify this compound as a highly selective CHK1 inhibitor, similar to Rabusertib.[17][21] A low index (<10-fold) would suggest it is a dual inhibitor like Prexasertib.[2][8]

Part 2: Cellular Target Engagement and Pathway Modulation

While in vitro assays are essential, they do not capture the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and engagement with the target protein in its native state. Therefore, cellular assays are critical to validate biochemical findings.

The ATR-CHK1 and ATM-CHK2 Signaling Pathways

Understanding the signaling cascade is key to designing validation experiments. DNA damage activates upstream kinases (ATR/ATM), which in turn phosphorylate and activate CHK1/CHK2. Activated CHK1/CHK2 then phosphorylate downstream targets to enact cell cycle arrest.[4] A key activation marker for CHK1 is autophosphorylation at Serine 296 (p-CHK1 S296), while activation of the upstream ATM/ATR kinases leads to phosphorylation of CHK1 at Serine 345 and CHK2 at Threonine 68.[8][17][22]

G ssDNA Replication Stress (e.g., Gemcitabine) ATR ATR ssDNA->ATR activates dsDNA Double-Strand Breaks (e.g., Etoposide) ATM ATM dsDNA->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) CHK2 CHK2 ATM->CHK2 phosphorylates (T68) CHK1->CHK1 CDC25 Cdc25 Phosphatases CHK1->CDC25 inhibits CHK2->CDC25 inhibits Inhibitor This compound Inhibitor->CHK1 inhibits Inhibitor->CHK2 may inhibit? CDK CDK1/2 CDC25->CDK activates Arrest Cell Cycle Arrest (S and G2/M) CDK->Arrest progression blocked

Caption: Simplified signaling pathways for CHK1 and CHK2 activation.

Experimental Protocol: Western Blot for Cellular Target Inhibition

This protocol validates target engagement by measuring the phosphorylation status of CHK1, CHK2, and their substrates in cells treated with a DNA-damaging agent.

Materials:

  • Human cancer cell line (e.g., HT-29 or Calu-6, both p53-mutant)

  • DNA-damaging agent (e.g., Gemcitabine)

  • This compound

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Primary antibodies: anti-p-CHK1 (S296), anti-p-CHK1 (S345), anti-CHK1 (total), anti-p-CHK2 (T68), anti-CHK2 (total), anti-γH2AX (a marker of DNA damage), anti-Actin (loading control)

  • HRP-conjugated secondary antibodies and ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HT-29 cells and allow them to reach 70-80% confluency.

    • Pre-treat cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce DNA damage by adding a fixed concentration of Gemcitabine (e.g., 100 nM) and incubate for an additional 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.[23]

  • Western Blot:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

Interpreting Cellular Selectivity
  • A Selective CHK1 Inhibitor: Will inhibit Gemcitabine-induced p-CHK1 (S296) at low nanomolar concentrations. It should have little to no effect on p-CHK2 (T68) at the same concentrations. The p-CHK1 (S345) signal may increase, as inhibition of CHK1 activity can lead to a compensatory upregulation of the upstream ATR kinase.

  • A Dual CHK1/CHK2 Inhibitor: Will inhibit p-CHK1 (S296) and p-CHK2 (T68) at similar concentrations.

By comparing the concentration range over which this compound inhibits the cellular markers for CHK1 versus CHK2 activity, we can build a more physiologically relevant picture of its selectivity profile.

Conclusion: Building a Comprehensive Selectivity Profile

Assessing the selectivity of a kinase inhibitor like this compound is a multi-faceted process that cannot rely on a single data point. A rigorous evaluation requires the integration of high-quality biochemical data with robust cellular validation.

  • Start with Biochemistry: An in vitro kinase panel provides the foundational IC50 data to calculate a raw selectivity index.

  • Validate in a Cellular Context: Western blot analysis confirms target engagement and provides critical insights into how the compound behaves within complex signaling networks.

  • Compare and Contrast: Benchmarking against compounds with known selectivity profiles, such as the highly selective Rabusertib and the dual inhibitors Prexasertib and AZD7762, provides essential context for the results.

Only by synthesizing these orthogonal datasets can researchers and drug developers confidently classify a compound's selectivity and make informed decisions about its therapeutic potential. This structured approach ensures that the journey from a promising molecule to a potential clinical candidate is grounded in scientific integrity and a deep understanding of its mechanism of action.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential operational and safety guide for the proper disposal of 5-(Pyrazin-2-yl)pyridin-2-amine (CAS No. 827588-90-9). As a novel heterocyclic compound, specific public data on its toxicology and environmental fate is limited. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of its constituent moieties—pyridine and pyrazine—and adhering to established principles of chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Hazard Assessment and Waste Identification

Due to its chemical structure, this compound must be presumed hazardous. The pyridine ring is associated with various health effects, including potential harm if swallowed, inhaled, or absorbed through the skin, as well as skin and eye irritation.[1] The pyrazine moiety also presents hazards, including skin and eye irritation.[2] Consequently, all waste streams containing this compound—including pure solid, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), waste pyridine is considered a hazardous waste.[3] This classification extends to its derivatives. Therefore, this compound waste must be managed from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility.[4][5]

Table 1: Extrapolated Hazard Profile and Disposal Parameters

ParameterAssessment Based on Pyridine & Pyrazine MoietiesSource / Justification
GHS Hazard Class Anticipated: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Harmful to aquatic life.[6]Extrapolated from SDS of parent compounds.
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.Typical for solid and dissolved amine compounds.
Waste Classification Hazardous Chemical Waste.Based on RCRA regulations for pyridine derivatives.[3][7]
Recommended Disposal Method Incineration by a licensed hazardous waste facility.[3]High-temperature incineration is the standard for nitrogen-containing heterocyclic compounds to ensure complete destruction.
Incompatible Materials Strong Oxidizers, Strong Acids (especially nitric acid), Heat/Ignition Sources.[8]To be segregated during storage and waste accumulation.

Core Disposal Principle: Segregation and Containment

The foundational principle for managing this waste is rigorous segregation to prevent unintended chemical reactions and to ensure proper disposal routing. Never mix waste containing this compound with incompatible materials or with non-hazardous waste streams.[9][10]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must wear appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles.[8][9]

  • Hand Protection: Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be double-layered and changed frequently.[8]

  • Body Protection: A fully buttoned lab coat.[8][9]

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[8]

Step-by-Step Disposal Protocol

This protocol provides a systematic procedure for the safe collection and disposal of waste generated from research activities involving this compound.

Step 1: Waste Collection

A. Solid Waste:

  • Collect unadulterated this compound powder, contaminated weighing papers, and single-use implements (spatulas, etc.) in a dedicated, sealable hazardous waste container.[1][11]

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Ensure the container is kept tightly closed except when actively adding waste.[8][9]

B. Liquid Waste:

  • Collect all solutions containing this compound in a dedicated, leak-proof hazardous liquid waste container.[1][8]

  • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[11]

C. Contaminated PPE and Labware:

  • Heavily contaminated disposable items, including gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste bag or container.[1][11]

  • This container should be clearly marked and kept separate from regular trash.

Step 2: Labeling

Proper labeling is a critical regulatory requirement. All waste containers must be clearly labeled as soon as the first drop or gram of waste is added.[8] The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • An accurate description of the contents (e.g., "Solid Waste" or "Aqueous Solution").

  • The date of waste generation.[1]

Step 3: Storage
  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1]

  • Ensure secondary containment (such as a larger tub or bin) is used to prevent the spread of material in case of a container leak.[11]

  • Store containers away from incompatible materials, direct sunlight, and sources of heat or ignition.[8][12]

Step 4: Spill Management

In the event of a spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][8]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Step 5: Final Disposal
  • Once a waste container is full or reaches the accumulation time limit set by your institution and local regulations, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[1][4]

  • DO NOT attempt to dispose of this chemical down the drain or in regular solid waste.[11]

  • Final disposal must be conducted by a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and handling of waste streams containing this compound.

G cluster_0 Initial Phase cluster_1 Segregation cluster_2 Containment cluster_3 Interim Storage cluster_4 Final Disposal start Waste Generation (this compound) decision Identify Waste Form start->decision solid Solid Waste (e.g., Powder, Weigh Paper) decision->solid Solid liquid Liquid Waste (e.g., Solutions, Rinsate) decision->liquid Liquid ppe Contaminated Items (e.g., Gloves, Pipette Tips) decision->ppe PPE / Labware container_solid Collect in Labeled HDPE Container (Solid Waste) solid->container_solid container_liquid Collect in Labeled Solvent Bottle (Liquid Waste) liquid->container_liquid container_ppe Collect in Labeled Waste Bag/Bin ppe->container_ppe storage Store in Designated Waste Accumulation Area container_solid->storage container_liquid->storage container_ppe->storage ehs_pickup Schedule Pickup with EHS / Licensed Contractor storage->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-(Pyrazin-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(Pyrazin-2-yl)pyridin-2-amine. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this protocol is founded on a conservative assessment of the known hazards associated with its structural motifs: aromatic amines and pyridine derivatives. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment and Rationale

This compound incorporates both a pyridine ring and an aromatic amine group. Pyridine and its derivatives are known to be flammable, toxic, and irritating to the skin, eyes, and respiratory system.[1][2][3][4] Exposure can lead to symptoms such as dizziness, headaches, and nausea.[1] Aromatic amines as a class of compounds are recognized for their potential toxicity, with risks including skin irritation, allergic reactions, and harm if swallowed, inhaled, or absorbed through the skin.[5][6][7]

Therefore, this compound should be handled as a potentially hazardous substance with the possibility of being toxic and irritant. A thorough risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against potential permeation. Gloves should be changed immediately if contamination is suspected.[1]
Eyes/Face Safety goggles and a face shieldGoggles must provide a complete seal around the eyes to protect from splashes. A face shield offers an additional barrier for the entire face.[2]
Body Flame-retardant lab coatA fully fastened lab coat protects against skin contact with spills and splashes. Flame-retardant material is crucial due to the potential flammability of pyridine derivatives.
Respiratory NIOSH-approved respiratorA respirator may be necessary, especially when handling the solid compound outside of a certified chemical fume hood or in case of insufficient ventilation, to prevent inhalation of harmful vapors or dust.[2][5]

Safe Handling and Operational Workflow

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Preparation
  • Ventilation Check: Ensure the chemical fume hood is functioning correctly and the airflow is adequate before starting any work.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.[1][5]

Handling Protocol
  • Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh paper or in a suitable container to prevent the dispersion of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

Post-Handling Cleanup
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a wash with soap and water.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. The suggested order is: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is completed and PPE has been removed.

The following diagram illustrates the streamlined workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Equipment prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solutions handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Waste Streams clean3->disp1 disp2 Label Waste Containers disp1->disp2

Caption: A streamlined workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill.

  • Small Spills: For a small spill contained within the fume hood, use an inert absorbent material like sand or vermiculite to contain and absorb the chemical.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert the appropriate emergency response personnel for your facility. Prevent the spill from entering drains or waterways.[3]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound, including gloves, weighing papers, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

The following diagram illustrates the segregation of waste streams for the disposal of this compound.

G cluster_waste Waste Streams for this compound solid Solid Waste (Contaminated PPE, etc.) container1 Sealed & Labeled Solid Hazardous Waste solid->container1 Goes into liquid Liquid Waste (Unused solutions, rinses) container2 Sealed & Labeled Liquid Hazardous Waste liquid->container2 Goes into sharps Sharps Waste (Contaminated needles, etc.) container3 Puncture-Resistant Sharps Container sharps->container3 Goes into

Caption: Segregation of waste streams for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.